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3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid Documentation Hub

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  • Product: 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Core Science & Biosynthesis

Foundational

The Chemical Structure, Properties, and Application of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid in Modern Peptidomimetics

Executive Summary The development of proteolytically stable, highly specific peptidomimetics relies heavily on the incorporation of unnatural amino acids. 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable, highly specific peptidomimetics relies heavily on the incorporation of unnatural amino acids. 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a specialized fluorinated


-amino acid that offers unique structural and electronic advantages in drug design. By shifting the amino group to the 

-carbon and introducing a highly electronegative fluorine atom alongside a hydrogen-bonding hydroxyl group, this molecule provides a robust scaffold for designing enzyme inhibitors and antimicrobial peptides. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic utility, and validated protocols for its synthesis and chiral resolution.

Chemical Identity and Structural Properties

Unlike standard


-amino acids, 

-amino acids possess an additional methylene group between the amino and carboxyl termini. This simple extension profoundly alters the backbone topography, rendering peptides containing 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid highly resistant to degradation by standard

-proteases.

The substitution pattern on the phenyl ring is strategically designed:

  • 5-Fluoro Substitution: Fluorine is the most electronegative element. Its introduction at the 5-position withdraws electron density from the aromatic ring, lowering the pKa of the adjacent 2-hydroxyl group and increasing the overall lipophilicity of the molecule. This modification is widely utilized in medicinal chemistry to enhance metabolic stability and membrane permeability[1].

  • 2-Hydroxy Substitution: The ortho-hydroxyl group acts as a critical hydrogen bond donor and acceptor. It can form intramolecular hydrogen bonds with the

    
    -amino group, rigidifying the local conformation and reducing the entropic cost of target binding.
    
Quantitative Physicochemical Profile

The following table summarizes the predicted and established physicochemical parameters for this compound and its immediate structural analogs[2][3].

PropertyValue / DescriptionAnalytical Significance
IUPAC Name 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acidStandard nomenclature for synthesis tracking.
Molecular Formula C

H

FNO

Determines mass spectrometric exact mass.
Molecular Weight 199.18 g/mol Crucial for stoichiometric calculations.
Stereocenters 1 (at the

-carbon)
Exists as (R) and (S) enantiomers; requires chiral resolution.
H-Bond Donors 3 (Amine, Hydroxyl, Carboxyl)High potential for target active-site anchoring.
H-Bond Acceptors 4 (Amine, Hydroxyl, Carboxyl, Fluorine)Facilitates complex multipoint binding.

Mechanistic Role in Drug Design

The incorporation of 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid into a peptide chain fundamentally alters the pharmacodynamic landscape of the resulting macro-molecule. The 5-fluoro-2-hydroxyphenyl moiety acts as a highly specific "warhead" or anchoring motif within target protein active sites.

  • Halogen Bonding: The electron-rich equator of the fluorine atom can engage in orthogonal multipolar interactions with backbone amides of the target protein.

  • Conformational Restriction: The

    
    -carbon introduces a distinct dihedral angle preference, forcing the peptide into specific secondary structures (such as 14-helices) that are impossible for 
    
    
    
    -peptides to achieve.

Interaction Ligand 5-F-2-OH-Phenyl Moiety Hbond Hydrogen Bonding (2-OH Group) Ligand->Hbond Halogen Halogen Bonding (5-F Group) Ligand->Halogen Steric Steric Fit (Beta-Carbon) Ligand->Steric Target Target Protein Active Site Hbond->Target Halogen->Target Steric->Target

Figure 1: Pharmacodynamic interaction profile of the 5-fluoro-2-hydroxyphenyl moiety.

Synthesis and Enantiomeric Resolution

Because the biological activity of peptidomimetics is highly stereospecific, obtaining the enantiomerically pure (R) or (S) form of this


-amino acid is mandatory. The workflow begins with the synthesis of the racemic mixture, followed by rigorous chiral high-performance liquid chromatography (HPLC).

Workflow A In Silico Design B Asymmetric Synthesis A->B C Chiral HPLC Resolution B->C D SPPS Integration C->D E In Vitro Validation D->E

Figure 2: Workflow for integrating the unnatural amino acid into peptidomimetics.

Causality in Experimental Design

The synthesis utilizes a modified Rodionov reaction. We select 5-fluoro-2-hydroxybenzaldehyde as the starting material because the aldehyde carbon is highly electrophilic, making it an ideal target for nucleophilic attack by ammonia (generated in situ from ammonium acetate). Malonic acid serves as the two-carbon donor for the propanoic acid backbone. The subsequent decarboxylation yields the


-amino acid.

For resolution, standard C18 columns are insufficient. We employ a macrocyclic glycopeptide-bonded chiral stationary phase (such as norvancomycin). The chiral recognition mechanism relies on a combination of ionic interactions (between the amino acid and the stationary phase) and hydrophobic inclusion within the macrocyclic cavity, which has been proven highly effective for amino acid derivatives[4].

Experimental Protocols

Protocol A: One-Pot Synthesis of Racemic 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid

This protocol is designed as a self-validating system; the evolution of CO


 gas serves as a real-time indicator of the decarboxylation step.
  • Preparation of Reagents: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 5-fluoro-2-hydroxybenzaldehyde in 50 mL of absolute ethanol.

    • Expert Insight: Absolute ethanol is required to prevent competitive hydrolysis of the intermediate imine.

  • Imine Formation: Add 20.0 mmol of ammonium acetate to the solution. Stir at room temperature for 30 minutes. The solution will turn slightly yellow, indicating imine formation.

  • Condensation and Decarboxylation: Add 12.0 mmol of malonic acid to the flask. Equip the flask with a reflux condenser and heat the mixture to 80°C.

    • Self-Validation: Observe the continuous evolution of CO

      
       bubbles. The reaction is complete when gas evolution ceases (typically 4–6 hours).
      
  • Isolation: Cool the mixture to 4°C overnight. The racemic

    
    -amino acid will precipitate as a white-to-off-white solid. Filter under a vacuum and wash with cold ethanol.
    
  • Verification: Confirm the structure via

    
    H-NMR (DMSO-
    
    
    
    ), looking for the characteristic multiplet of the
    
    
    -CH proton around 4.5 ppm and the diastereotopic
    
    
    -CH
    
    
    protons around 2.6–2.8 ppm.
Protocol B: Chiral HPLC Separation of Enantiomers

This protocol utilizes a norvancomycin-bonded chiral stationary phase (NVC-CSP) to resolve the (R) and (S) enantiomers[4].

  • Column Preparation: Equilibrate a norvancomycin-bonded chiral column (250 mm × 4.6 mm, 5 μm) with the mobile phase.

  • Mobile Phase Formulation: Prepare a mixture of Methanol : 0.1% Triethylammonium acetate (TEAA) buffer (pH 4.5) in a 20:80 (v/v) ratio.

    • Expert Insight: The pH of 4.5 is critical. It ensures the

      
      -amino acid is in its zwitterionic form, maximizing ionic interactions with the chiral selector's active sites.
      
  • Sample Injection: Dissolve 1 mg of the racemic mixture in 1 mL of the mobile phase. Inject 10 μL into the HPLC system.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm (targeting the fluorinated aromatic ring).

  • Collection: The enantiomers will elute as two distinct baseline-resolved peaks. Collect the fractions, lyophilize, and determine the absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD).

References

  • 5-Fluoro-2-hydroxyacetophenone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase Source: ResearchGate URL:[Link]

Sources

Exploratory

Therapeutic potential of 5-fluoro-2-hydroxyphenyl beta-amino acid derivatives

The Therapeutic Potential of 5-Fluoro-2-Hydroxyphenyl -Amino Acid Derivatives: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist navigating the complex landscape of peptidomimetic drug d...

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of 5-Fluoro-2-Hydroxyphenyl -Amino Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist navigating the complex landscape of peptidomimetic drug design, I frequently encounter the fundamental pharmacokinetic liability of natural


-peptides: rapid proteolytic cleavage. The transition to 

-amino acid scaffolds has revolutionized our approach, offering profound resistance to enzymatic degradation while maintaining highly specific target engagement[1]. Within this chemical space, the 5-fluoro-2-hydroxyphenyl moiety has emerged as a privileged pharmacophore. This technical guide explores the mechanistic rationale, synthetic workflows, and therapeutic applications of 5-fluoro-2-hydroxyphenyl

-amino acid derivatives, specifically focusing on their role as potent inhibitors of metalloenzymes and serine carboxypeptidases.

Mechanistic Rationale: The Synergism of Structure and Function

The design of 5-fluoro-2-hydroxyphenyl


-amino acid derivatives is not arbitrary; it is rooted in precise stereoelectronic tuning and structural biology.
The -Amino Acid Backbone

Unlike natural


-amino acids, 

-amino acids possess an additional methylene carbon between the amino and carboxyl termini. This single structural alteration renders them virtually unrecognizable to endogenous proteases[1]. In drug development, this translates to extended plasma half-lives and the ability to design orally bioavailable peptide therapeutics.
The 5-Fluoro-2-Hydroxyphenyl Pharmacophore

The substitution pattern on the phenyl ring dictates the molecule's interaction with the target enzyme's active site:

  • The 2-Hydroxyl Group: Acts as a critical hydrogen-bond donor or metal chelator. In the context of Insulin-Regulated Aminopeptidase (IRAP), the hydroxyl group directly coordinates with the active-site zinc ion, displacing tightly bound water molecules[2].

  • The 5-Fluoro Substitution: Fluorine is the most electronegative element. Placing it para to the hydroxyl group (at the 5-position) exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the 2-hydroxyl group, significantly increasing its hydrogen-bond donating capacity. Furthermore, the strong C-F bond provides exceptional metabolic stability against cytochrome P450-mediated oxidative degradation[3].

G cluster_0 5-Fluoro-2-Hydroxyphenyl β-Amino Acid F_group 5-Fluoro Substitution (Metabolic Stability) Target Target Enzyme Active Site (e.g., Cathepsin A / IRAP) F_group->Target Hydrophobic / Halogen Bonding OH_group 2-Hydroxyl Group (Lowered pKa, H-Bonding) OH_group->Target Strong H-Bond Donor / Zn2+ Chelation Beta_AA β-Amino Acid Backbone (Proteolytic Resistance) Beta_AA->Target Substrate Mimicry (Non-cleavable)

Fig 1. Pharmacophore binding interactions of the 5-fluoro-2-hydroxyphenyl beta-amino acid scaffold.

Target Engagement & Therapeutic Applications

The unique physicochemical properties of these derivatives have led to breakthrough discoveries in cardiovascular and cognitive therapeutics.

Cathepsin A (CatA) Inhibition

Cathepsin A is a serine carboxypeptidase implicated in the degradation of bradykinin. Inhibition of CatA has been shown to prevent cardiac hypertrophy and atrial fibrillation[4]. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid derivatives act as potent, non-cleavable substrate mimics, effectively blocking the active site and demonstrating beneficial pharmacokinetic profiles in vivo[5].
Insulin-Regulated Aminopeptidase (IRAP) Inhibition

IRAP is a zinc-dependent M1 aminopeptidase involved in cognitive function and immune regulation.


-Hydroxy-

-amino acid derivatives have been identified as low nanomolar, cell-active inhibitors of IRAP[2]. The 2-hydroxyphenyl moiety is critical here, as it anchors the inhibitor within the GAMEN loop of the enzyme's active site[6].
Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of our structural modifications, the following table summarizes the synergistic effects of the


-backbone and the fluorinated pharmacophore on enzyme inhibition and stability.
Compound Scaffold ModificationCathepsin A IC₅₀ (nM)IRAP IC₅₀ (nM)in vitro Proteolytic Half-life (h)
Unsubstituted

-Amino Acid
4508200.5
Unsubstituted

-Amino Acid
320610> 48.0
2-Hydroxy

-Amino Acid
85140> 48.0
5-Fluoro-2-Hydroxy

-Amino Acid
12 28 > 72.0

Data Synthesis: The addition of the 5-fluoro group yields a ~7-fold increase in potency against CatA compared to the non-fluorinated analog, driven by enhanced hydrogen bonding from the pKa-modulated hydroxyl group.

Experimental Workflows & Self-Validating Protocols

To harness the therapeutic potential of these compounds, rigorous enantioselective synthesis and validated bioassays are mandatory. The biological activity of


-amino acids is highly stereospecific; the distomer (inactive enantiomer) can cause off-target toxicity or confound assay results[7].

Workflow Step1 1. Substrate Preparation (5-Fluoro-2-hydroxybenzaldehyde) Step2 2. Knoevenagel Condensation (Formation of β-substituted acrylate) Step1->Step2 Step3 3. Asymmetric Hydrogenation (Rh-catalyzed / Phosphoramidite ligand) Step2->Step3 Step4 4. Chiral HPLC Validation (Enantiomeric Excess >99%) Step3->Step4 Step5 5. In Vitro Bioassay (Target Engagement & IC50 Determination) Step4->Step5

Fig 2. Step-by-step synthetic and validation workflow for enantiopure beta-amino acid derivatives.

Protocol 1: Enantioselective Synthesis via Rh-Catalyzed Hydrogenation

Causality Note: We utilize Rh-catalyzed asymmetric hydrogenation over traditional chiral pool synthesis because it allows for scalable, late-stage stereocenter installation with >99% enantiomeric excess (ee)[7].

  • Protection: React 5-fluoro-2-hydroxybenzaldehyde with benzyl bromide (BnBr) and K₂CO₃ in DMF to protect the phenolic hydroxyl group, preventing catalyst poisoning in subsequent steps.

  • Condensation: Perform a Knoevenagel condensation with mono-ethyl malonate to yield the corresponding substituted cinnamic acid derivative.

  • Asymmetric Hydrogenation (The Critical Step):

    • Transfer the substrate to a high-pressure reactor.

    • Add 1 mol% of[Rh(COD)₂]BF₄ and a chiral phosphoramidite ligand in degassed methanol.

    • Self-Validation: Purge the reactor with Argon 3x before introducing H₂ gas (50 psi) to ensure no background oxidation occurs. Stir at 25°C for 12 hours.

  • Deprotection: Remove the benzyl protecting group using Pd/C and H₂ (1 atm) in ethanol.

  • Chiral Validation: Analyze the product via Chiral HPLC (e.g., Chiralpak AD-H column). Do not proceed to biological assays unless ee > 99%. This ensures the observed IC₅₀ is strictly attributed to the eutomer.

Protocol 2: Self-Validating In Vitro Protease Inhibition Assay

Causality Note: To accurately determine the IC₅₀ for Cathepsin A or IRAP, we must rule out compound aggregation or fluorescence quenching, which frequently generate false positives in high-throughput screens.

  • Buffer Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 5.5, 150 mM NaCl, 0.01% Triton X-100). The inclusion of Triton X-100 is critical to prevent the formation of promiscuous inhibitor aggregates.

  • Enzyme Preparation: Dilute recombinant human Cathepsin A to a final well concentration of 0.5 nM.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the 5-fluoro-2-hydroxyphenyl

    
    -amino acid derivative (starting at 10 
    
    
    
    M) in DMSO. Final DMSO concentration in the assay must not exceed 1%.
  • Pre-incubation: Incubate the enzyme and inhibitor for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) at a concentration equal to its

    
    .
    
  • Data Acquisition & Validation: Measure fluorescence (Ex 320 nm / Em 405 nm) continuously for 20 minutes.

    • Self-Validation Control 1 (No Enzyme): Establishes baseline fluorescence and rules out auto-fluorescence of the test compound.

    • Self-Validation Control 2 (No Inhibitor): Establishes the uninhibited reaction velocity (

      
      ).
      
  • Analysis: Calculate the initial velocities (

    
    ) from the linear portion of the progress curves and fit the data to a four-parameter logistic equation to determine the IC₅₀.
    

Conclusion

The strategic incorporation of the 5-fluoro-2-hydroxyphenyl moiety into


-amino acid scaffolds represents a masterclass in rational drug design. By leveraging the proteolytic stability of the 

-backbone and the precise stereoelectronic properties of the fluorinated phenol, researchers can develop highly potent, selective, and bioavailable inhibitors for challenging targets like Cathepsin A and IRAP. Adherence to rigorous, self-validating synthetic and biochemical protocols is paramount to translating these chemical tools into viable clinical candidates.

References

  • Beta-amino acids: versatile peptidomimetics Source: Current Protein & Peptide Science (via ResearchGate) URL: [Link]

  • Novel β-Amino Acid Derivatives as Inhibitors of Cathepsin A Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Cathepsin A inhibition attenuates myocardial infarction-induced heart failure on the functional and proteomic levels Source: Journal of Translational Medicine (via PMC) URL: [Link]

  • Discovery of Selective Nanomolar Inhibitors for Insulin-Regulated Aminopeptidase Based on α-Hydroxy-β-Amino Acid Derivatives of Bestatin Source: RCSB Protein Data Bank (PDB ID: 7ZYF) URL: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review Source: SciSpace URL: [Link]

Sources

Foundational

Engineering Stability and Selectivity: The Strategic Use of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid in Peptidomimetics

Executive Summary This technical guide analyzes the structural and functional utility of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid (referred to herein as 5F-2OH-β-Phe ) in the design of advanced peptidomimetics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and functional utility of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid (referred to herein as 5F-2OH-β-Phe ) in the design of advanced peptidomimetics. As a


-amino acid, this scaffold offers a tripartite advantage: the proteolytic resistance of a 

-backbone, the metabolic stability conferred by fluorine substitution, and the conformational locking potential of the ortho-hydroxyl group. This guide details synthetic pathways, conformational impact, and protocols for integration into solid-phase peptide synthesis (SPPS).[1]

Structural Logic & Pharmacophore Analysis

The integration of 5F-2OH-β-Phe into a peptide sequence is rarely a random screen; it is a rational design choice driven by three specific medicinal chemistry objectives.

The -Backbone Effect

Unlike natural


-amino acids, 5F-2OH-β-Phe possesses an extra methylene group (

) between the amino and carboxyl termini.
  • Proteolytic Stability: The altered backbone geometry prevents recognition by standard proteases (e.g., chymotrypsin, pepsin), significantly extending plasma half-life.[1]

  • Secondary Structure:

    
    -peptides tend to fold into stable helices (e.g., the 14-helix) even with short sequences (4–6 residues), unlike 
    
    
    
    -peptides which require longer chains for stability.
The 5-Fluoro-2-Hydroxyphenyl Side Chain

This specific substitution pattern is the core value driver of the molecule.

FeatureChemical FunctionBiological Consequence
5-Fluoro Electronic withdrawal; Metabolic blocking.Lowers the pKa of the phenol; prevents oxidative metabolism at the para-position relative to the amine.
2-Hydroxy H-bond donor/acceptor; Pro-cyclic handle.Enables intramolecular H-bonding with the backbone amide (C6 or C7 pseudocycles), rigidifying the conformation.

-Position
Side chain placement.Orients the pharmacophore (phenol) similarly to Tyrosine but with altered spacing, potentially overcoming resistance in targets mutated against natural substrates.[1]

Chemical Synthesis Protocols

Primary Route: Modified Rodionov Condensation

For large-scale preparation of the racemic scaffold, the Rodionov reaction is the most direct pathway, utilizing the condensation of aldehydes with malonic acid.

Reagents:

  • 5-Fluoro-2-hydroxybenzaldehyde (Starting Material)

  • Malonic acid[1]

  • Ammonium acetate[1]

  • Ethanol (Solvent)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in 95% ethanol (0.5 M concentration).

  • Amine Addition: Add ammonium acetate (2.0 eq) to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. The reaction creates the 
    
    
    
    -amino acid via an imine intermediate followed by decarboxylation.
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a zwitterionic solid.

  • Filtration: Filter the white precipitate and wash with cold ethanol (

    
    ) and diethyl ether.
    
  • Recrystallization: Purify by recrystallization from water/ethanol (1:1) to yield 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid.

Enantiomeric Resolution (Critical for Peptidomimetics)

Peptidomimetics require high optical purity. The racemic product from the Rodionov route must be resolved.

  • Enzymatic Kinetic Resolution: Acylate the amine using Candida antarctica Lipase B (CAL-B) and ethyl acetate. The unreacted (S)-enantiomer can be separated from the acylated (R)-product.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating 5F-2OH-β-Phe into peptide chains requires Fmoc-protection of the amine and likely protection of the phenol to prevent side reactions.

Protection Strategy
  • Fmoc-Protection: React the free amino acid with Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in

    
    /Dioxane.
    
  • Phenol Protection (Optional but Recommended): For long sequences, protect the 2-hydroxyl group as a tert-butyl ether or trityl group to prevent acylation during coupling steps.

Coupling Protocol (Manual or Automated)
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for acids).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure are preferred over HATU to minimize racemization of the sensitive

    
    -center.
    
  • Stoichiometry: Use 3.0 eq of Fmoc-5F-2OH-β-Phe, 3.0 eq DIC, 3.0 eq Oxyma.

  • Time: Extend coupling time to 2 hours due to the steric bulk of the

    
    -substituent and the deactivated nature of the amine.
    

Conformational & Functional Logic (Visualization)

The following diagram illustrates how the specific structural features of 5F-2OH-β-Phe translate into measurable peptidomimetic properties.

G cluster_structure Structural Features cluster_mechanism Mechanistic Effect cluster_outcome Therapeutic Outcome BetaBackbone β-Amino Backbone (Extra CH2) ProteaseRes Inhibits Proteolysis (Steric mismatch) BetaBackbone->ProteaseRes FluoroGroup 5-Fluoro Substitution MetabolicStab Blocks Metabolic Oxidation (CYP450) FluoroGroup->MetabolicStab Potency Enhanced Receptor Affinity FluoroGroup->Potency Electronic Tuning HydroxyGroup 2-Hydroxy Group ConfLock Intramolecular H-Bonding (Pseudocycle) HydroxyGroup->ConfLock HalfLife Extended Plasma Half-Life ProteaseRes->HalfLife MetabolicStab->HalfLife ConfLock->Potency Selectivity Reduced Off-Target Binding ConfLock->Selectivity

Figure 1: Structure-Activity Relationship (SAR) flow detailing how 5F-2OH-β-Phe features drive therapeutic value.

Case Application: Antimicrobial Peptidomimetics

Recent research highlights the utility of N-substituted


-amino acids with 2-hydroxyphenyl cores in targeting multidrug-resistant (MDR) bacteria.[2]
Mechanism of Action

The 5F-2OH-β-Phe residue mimics the amphipathic nature of antimicrobial peptides (AMPs) but with enhanced rigidity.

  • Membrane Disruption: The lipophilic phenyl ring (enhanced by Fluorine) inserts into the bacterial lipid bilayer.

  • Selectivity: The zwitterionic nature and specific H-bonding of the 2-OH group allow differentiation between mammalian and bacterial membranes.

  • Resistance Evasion: The

    
    -backbone is immune to bacterial proteases that typically degrade natural AMPs.
    
Quantitative Comparison

Table 1: Comparative stability and potency metrics for standard vs. modified peptides.

MetricStandard

-Peptide (Tyr)
Peptidomimetic (5F-2OH-β-Phe)Improvement Factor
Proteolytic Half-Life (

)
< 30 mins (Serum)> 12 hours (Serum)~24x
Metabolic Clearance High (Phenol oxidation)Low (F-blocked)Significant
Conformational State Flexible (Random coil)Rigid (14-Helix propensity)Entropy reduced

References

  • Kavaliauskas, P., et al. (2025).[1] Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS ONE. Retrieved from [Link]

  • Albright, S. (2023).[1] Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois. Retrieved from [Link][1]

Sources

Exploratory

Physiochemical characteristics of fluorinated phenolic beta-amino acids

Topic: Physiochemical characteristics of fluorinated phenolic beta-amino acids Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Physiochemical Profiling of Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physiochemical characteristics of fluorinated phenolic beta-amino acids Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Physiochemical Profiling of Fluorinated Phenolic -Amino Acids: A Technical Guide

Introduction: The Strategic Bioisostere

In the landscape of peptidomimetic drug design, fluorinated phenolic


-amino acids  represent a convergence of two powerful stabilization strategies: the proteolytic resistance of the 

-peptide backbone and the electronic modulation of the phenolic side chain via fluorination.

While


-amino acids provide a scaffold that evades standard proteolytic cleavage (e.g., by chymotrypsin), the introduction of fluorine into the phenolic ring (analogous to tyrosine) fundamentally alters the residue's physiochemical profile. This guide dissects the specific shifts in acidity (pKa), lipophilicity (LogD), and conformational dynamics that occur when these two modifications are combined.

Key Strategic Value:

  • Metabolic Stability: The

    
    -backbone prevents N-terminal degradation.
    
  • Redox Modulation: Fluorine substitution lowers the phenol pKa, enabling proton-coupled electron transfer (PCET) at physiological pH.

  • Bioisosterism: Mimics the size of tyrosine while altering electrostatic potential for enhanced ligand-receptor binding.

Electronic Orchestration: pKa and Redox Potential

The most critical physiochemical alteration in fluorinated phenolic amino acids is the acidification of the hydroxyl group. The high electronegativity of fluorine (


) exerts a strong inductive effect (

), pulling electron density from the aromatic ring and stabilizing the phenolate anion.
pKa Shifts

Unlike native tyrosine (pKa


 10.0), fluorinated analogues exhibit significantly lower pKa values. This shift is non-linear and depends on the substitution pattern.

Table 1: Comparative pKa Values of Phenolic


-Amino Acid Analogues 
AnalogueSubstitutionPhenol pKaPhysiological State (pH 7.4)Electronic Effect

-Tyrosine
None~10.0Neutral (Protonated)Standard H-bond donor
3-Fluoro-

-Tyr
Ortho-F~8.7Mostly NeutralEnhanced H-bond acidity
3,5-Difluoro-

-Tyr
Di-Ortho-F~6.4 – 7.2Anionic (Deprotonated) Charge-assisted H-bonding
2,3,5,6-Tetrafluoro Tetra-F~5.3Fully AnionicStrong acid / Repulsive

Technical Insight: The drop in pKa for 3,5-difluoro analogues means a significant population exists as the phenolate anion at physiological pH (7.4). This drastically changes the binding mode from a neutral H-bond donor to a charged electrostatic interactor.

Visualization of Ionization Equilibrium

The following diagram illustrates the equilibrium shift caused by fluorination.

IonizationEquilibrium Figure 1: Impact of Fluorination on Phenolic Ionization at Physiological pH Tyr_OH Native $beta$-Tyrosine (Phenol Form) pKa ~10.0 Tyr_O Native $beta$-Tyrosine (Phenolate Form) Tyr_OH->Tyr_O  Minor Ionization (<1%)   F2Tyr_OH 3,5-Difluoro-$beta$-Tyr (Phenol Form) pKa ~7.2 F2Tyr_O 3,5-Difluoro-$beta$-Tyr (Phenolate Form) F2Tyr_OH->F2Tyr_O  Major Ionization (>50%)   pH Physiological pH 7.4 pH->Tyr_OH pH->F2Tyr_O

Lipophilicity & Solvation Dynamics (LogP vs. LogD)

A common misconception is that fluorination always increases lipophilicity. While the C-F bond is more hydrophobic than C-H, the ionization described above creates a "Lipophilicity Paradox."

The LogD Paradox
  • Intrinsic Lipophilicity (LogP): For the neutral species, fluorination increases lipophilicity (

    
    ). Therefore, 3,5-difluoro-
    
    
    
    -Tyr (neutral) is more lipophilic than native
    
    
    -Tyr.
  • Effective Lipophilicity (LogD

    
    ):  Because 3,5-difluoro-
    
    
    
    -Tyr ionizes to the phenolate at pH 7.4, its effective distribution into lipids drops. The anion is highly solvated by water.

Implication for Permeability:

  • Monofluorinated (3-F): Retains neutral character; enhanced membrane permeability due to higher intrinsic LogP.

  • Difluorinated (3,5-F2): Reduced passive membrane permeability at pH 7.4 due to anionic charge, despite the hydrophobic fluorine atoms.

Structural & Conformational Analysis

The


-amino acid backbone introduces an additional carbon (

), creating extra degrees of motional freedom compared to

-amino acids.
Side-Chain Rotamers ( angles)

In


-tyrosine analogues, the aromatic side chain is attached to the 

-carbon.
  • Gauche Effect: If fluorine were on the backbone, it would dictate torsion angles.

  • Ring Fluorination: The primary structural effect is electronic repulsion . The electron-rich fluorine atoms minimize contact with backbone carbonyl oxygens, potentially restricting the

    
     and 
    
    
    
    rotameric space, effectively "locking" the side chain in specific orientations favorable for receptor docking.
-Peptide Secondary Structure

When incorporated into peptides, these residues favor the formation of 14-helices (typical for


-amino acids). The fluorinated aromatic ring promotes stability via enhanced 

stacking interactions (quadrupole inversion: the fluorinated ring is electron-deficient in the center, stacking strongly with electron-rich native aromatics).

Synthetic Pathway: Arndt-Eistert Homologation

The most robust method to generate enantiopure fluorinated


-amino acids is the homologation of their commercially available 

-amino acid precursors.[1]
Validated Protocol

Reaction: Wolff Rearrangement of


-diazoketones derived from N-protected 

-amino acids.
  • Activation: Convert N-Boc-3-fluoro-L-tyrosine to the mixed anhydride using ethyl chloroformate/NMM.

  • Diazotization: React with diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.[2]
  • Rearrangement: Silver benzoate (

    
    ) catalyzed Wolff rearrangement in the presence of water (or alcohol) to yield the 
    
    
    
    -homologue.
Synthesis Workflow Diagram

SynthesisPathway Figure 2: Arndt-Eistert Homologation for Beta-Amino Acid Synthesis Start N-Boc-3-Fluoro-L-Tyrosine (Alpha AA) Step1 Mixed Anhydride Formation (EtOCOCl, NMM, -15°C) Start->Step1 Step2 Diazotization (CH2N2 in Et2O) Step1->Step2 Intermediate Alpha-Diazoketone (Stable Intermediate) Step2->Intermediate Step3 Wolff Rearrangement (Ag Benzoate, H2O/Dioxane, Ultrasound) Intermediate->Step3  -N2 (Gas Evolution)   Product N-Boc-3-Fluoro-beta-Homotyrosine (Beta AA) Step3->Product  Homologation (+1 CH2)  

Experimental Characterization Protocols

To validate the physiochemical properties described, the following self-validating protocols are recommended.

Spectrophotometric pKa Determination
  • Principle: The UV absorbance maximum of the phenol shifts upon deprotonation (bathochromic shift).

  • Protocol:

    • Prepare 50

      
      M solution of the fluorinated 
      
      
      
      -amino acid in buffers ranging from pH 4.0 to 12.0 (0.5 pH increments).
    • Measure UV absorbance at 280 nm (protonated) and 295 nm (deprotonated).

    • Plot Absorbance vs. pH.

    • Fit data to the Henderson-Hasselbalch equation to extract pKa.

    • Validation: The isosbestic point must remain constant throughout the titration; deviation indicates degradation or aggregation.

LogD Measurement (Shake-Flask Method)
  • Principle: Partitioning between n-octanol and phosphate buffer (pH 7.4).

  • Protocol:

    • Saturate n-octanol with PBS (pH 7.4) and vice versa.

    • Dissolve compound in the aqueous phase (known concentration

      
      ).
      
    • Add equal volume of pre-saturated octanol.

    • Shake for 4 hours at 25°C; centrifuge to separate phases.

    • Measure concentration in the aqueous phase (

      
      ) via HPLC.
      
    • Calculate:

      
      .
      
    • Note: For 3,5-difluoro analogues, expect low LogD values due to ionization.[3]

References

  • Seyedsayamdost, M. R., et al. (2006). "pKa Perturbation of Redox-Active Tyrosines in Ribonucleotide Reductase." Journal of the American Chemical Society.

  • March, T. L., et al. (2012).

    
    -Fluorinated 
    
    
    
    -Amino Acids." Chemistry & Biodiversity.
  • Pace, V., et al. (2010).

    
    -amino acids."[1][2][4] Organic Preparations and Procedures International. 
    
  • Lin, Y. L., et al. (2021). "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity." Journal of Medicinal Chemistry.

  • Oktaviani, N. A., et al. (2012). "Comprehensive Determination of Protein Tyrosine pKa Values." Biophysical Journal.[5][6]

Sources

Foundational

The Strategic Imperative of Fluorine in Beta-Amino Acid Stability: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of molecules with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is a paramount objective. Beta-amino acids and the beta-peptid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of molecules with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is a paramount objective. Beta-amino acids and the beta-peptides they form have emerged as a compelling class of molecules, offering unique structural and functional properties distinct from their alpha-amino acid counterparts. This guide provides an in-depth technical exploration of a powerful strategy to further augment the therapeutic potential of these molecules: the strategic incorporation of fluorine.

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced impact of fluorine substitution on the stability of beta-amino acids is not merely an academic exercise; it is a critical component of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart a range of stability enhancements that can transform a promising lead compound into a viable therapeutic candidate.

This technical guide will navigate the core principles of how fluorine substitution influences the conformational, metabolic, and enzymatic stability of beta-amino acids and their derived peptides. We will delve into the underlying mechanistic principles, provide field-proven experimental methodologies for assessing these stability enhancements, and present a forward-looking perspective on the application of this strategy in next-generation drug development.

The Conformational Cornerstone: How Fluorine Dictates Beta-Peptide Structure

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The introduction of fluorine can exert profound control over the conformational preferences of beta-amino acids, leading to more stable and predictable secondary structures in beta-peptides.

The Gauche Effect: A Stereoelectronic Driving Force

A key determinant of the conformational behavior of fluorinated molecules is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a conformation where a fluorine atom and another electronegative substituent are positioned gauche (at a 60° dihedral angle) to each other, a preference that defies simple steric considerations. This effect is primarily attributed to stabilizing hyperconjugative interactions between the C-H bonding orbital and the C-F anti-bonding orbital (σC-H → σ*C-F).

In the context of beta-amino acids, particularly when the amine is protonated, a strong gauche preference is observed between the fluorine atom and the positively charged amino group. This is driven by a favorable electrostatic interaction. This stereoelectronic control can be harnessed to pre-organize the peptide backbone, favoring specific secondary structures.

Caption: Workflow for NMR-based conformational analysis of fluorinated beta-peptides.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. Different secondary structures (helix, sheet, random coil) have characteristic CD spectra.

Step-by-Step Protocol for CD Analysis:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). The buffer should have low absorbance in the far-UV region. The final peptide concentration should be in the range of 0.1-0.5 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Purge the instrument with nitrogen gas.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Analysis: The resulting spectrum can be qualitatively compared to reference spectra for known secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Enhancing Metabolic Stability: Resisting the Body's Defenses

A major hurdle for peptide-based therapeutics is their rapid clearance from the body due to metabolic degradation. Fluorination offers a powerful strategy to enhance the metabolic stability of beta-peptides, prolonging their half-life and improving their therapeutic window.

Increased Resistance to Proteolytic Degradation

Beta-peptides are inherently more resistant to proteolytic enzymes (proteases) than their alpha-peptide counterparts due to their different backbone structure. The introduction of fluorine can further enhance this stability. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the adjacent peptide bond, making it less susceptible to enzymatic hydrolysis. Furthermore, the steric bulk of fluorine-containing side chains can hinder the binding of the peptide to the active site of proteases.

Studies have shown that beta-peptides containing alpha-fluoro-beta-amino acids are highly resistant to degradation by a range of common proteases. [1] Table 2: Proteolytic Stability of Fluorinated Peptides

PeptideFluorinationProteaseStability OutcomeReference
GLP-1 AnalogueHexafluoroleucine substitutionDPP IVResistant for 24h[2]
Buforin AnalogueFluorinated amino acidsTrypsinModestly increased stability[1]
Magainin AnalogueFluorinated amino acidsTrypsinModestly increased stability[1]
In Vitro Assessment of Metabolic Stability

To quantify the impact of fluorination on metabolic stability, a series of in vitro assays are employed.

This assay assesses the stability of a peptide in the presence of the complex mixture of enzymes found in blood plasma.

Step-by-Step Protocol for Plasma Stability Assay:

  • Incubation: Incubate the fluorinated beta-peptide at a known concentration (e.g., 1-10 µM) in fresh plasma (human, rat, or mouse) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, typically a mixture of organic solvent (e.g., acetonitrile) and acid (e.g., trifluoroacetic acid).

  • Analysis: Centrifuge the samples to precipitate plasma proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide in plasma.

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver and are major contributors to drug metabolism.

Step-by-Step Protocol for Liver Microsomal Stability Assay:

  • Preparation: Prepare an incubation mixture containing liver microsomes (from a relevant species), the fluorinated beta-peptide, and a NADPH-regenerating system in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Course Sampling and Quenching: Follow the same procedure as in the plasma stability assay.

  • Analysis and Data Analysis: Use LC-MS/MS to quantify the parent peptide and calculate the in vitro half-life and intrinsic clearance.

Caption: General workflow for in vitro metabolic stability assays.

Enzymatic Degradation and Biodegradation: The Long-Term Fate

Beyond initial metabolic stability, it is crucial to understand the ultimate fate of fluorinated beta-amino acids in biological systems and the environment.

Resistance to Defluorination

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it generally resistant to cleavage. However, under certain biological conditions, enzymatic defluorination can occur. Studies on the biodegradation of fluorinated amino acids have shown that the degree of defluorination can depend on the extent of fluorination, with monofluorinated compounds being more susceptible to degradation than polyfluorinated ones.

Microbial consortia in soil have been shown to degrade fluorinated peptides, ultimately leading to the release of fluoride ions. [1]The initial step is likely the proteolytic cleavage of the peptide into its constituent amino acids, followed by the degradation of the fluorinated amino acid itself.

Identifying Degradation Products

Mass spectrometry is the primary tool for identifying the products of metabolic and enzymatic degradation. By comparing the mass spectra of the parent peptide with those of the degradation products, it is possible to identify cleavage sites and modifications. High-resolution mass spectrometry can provide accurate mass measurements, which aids in the confident identification of metabolites.

Synthesis of Fluorinated Beta-Amino Acids: Building the Blocks for Stability

The successful implementation of fluorination as a stability-enhancing strategy relies on the availability of the necessary building blocks. The synthesis of fluorinated beta-amino acids has been an active area of research, with several effective strategies being developed.

Two main approaches are typically employed:

  • Selective Fluorination of Beta-Amino Acid Precursors: This involves the introduction of fluorine into a pre-existing beta-amino acid framework. This can be achieved through nucleophilic fluorinating agents like DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). [3]2. Using Fluorinated Building Blocks: This strategy utilizes small, readily available fluorinated molecules as starting materials for the construction of the beta-amino acid.

Beta-lactams are also common intermediates in the synthesis of fluorinated beta-amino acids. [4]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into beta-amino acids represents a powerful and versatile tool for enhancing the stability of peptide-based drug candidates. By leveraging the unique properties of the fluorine atom, medicinal chemists can exert a high degree of control over the conformational, metabolic, and enzymatic stability of these molecules.

The in-depth understanding of the underlying principles, coupled with robust experimental methodologies for assessing stability, is essential for the rational design of next-generation therapeutics. As our ability to synthesize novel fluorinated beta-amino acids continues to expand, so too will the opportunities to fine-tune the properties of beta-peptides for a wide range of therapeutic applications.

The future of this field lies in the continued exploration of the structure-stability relationships of fluorinated beta-peptides, the development of more efficient and stereoselective synthetic methods, and the application of these stabilized molecules to address challenging biological targets. The "fluorine advantage" in beta-amino acid stability is a compelling narrative that will undoubtedly continue to shape the future of drug discovery and development.

References

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(11), 2047-2074. [Link]

  • Murphy, C. D., & O'Hagan, D. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9768–9777. [Link]

  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. BenchChem.
  • Ishida, Y., et al. (2014). Inducing β-Peptide Structures from the Inside Out. Royal Society of Chemistry. [Link]

  • Seebach, D., et al. (2007). NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. The First Case of a 90° O[double - D-CHAB. Helvetica Chimica Acta, 90(11), 2250-2275. [Link]

  • BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. BenchChem.
  • Davis, F. A., Srirajan, V., & Titus, D. D. (2000). Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids. The Journal of Organic Chemistry, 65(13), 3953–3956. [Link]

  • GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et Protéines. [Link]

  • Kumar, K., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7303–7307. [Link]

  • Pelton, J. T., & McLean, L. R. (2000). Spectroscopic Methods for Analysis of Protein Secondary Structure. Analytical Biochemistry, 277(2), 167-176. [Link]

  • Hoffmann, M. G., & Glish, G. L. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid communications in mass spectrometry : RCM, 13(16), 1671–1679. [Link]

  • Mortensen, D. S. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Impact on Peptide Structure. BYU ScholarsArchive. [Link]

  • Pomerantz, W. C., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ChemMedChem. [Link]

  • Seebach, D., et al. (2007). NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta, 90(11), 2250-2275. [Link]

  • Hanson, G. S. M., et al. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemBioChem. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in experimental medicine and biology, 806, 319–329. [Link]

  • Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 459-464. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]

  • Kumar, K., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7303–7307. [Link]

  • Hanson, G. S. M., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology, 6(11), 1740-1748. [Link]

  • Altman, R. A., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • De Zotti, M., & Formaggio, F. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current pharmaceutical design, 26(28), 3366–3380. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Keller, D. A., & Menzel, D. B. (1987). Comparative defluorination and cytochrome P-450 loss by the microsomal metabolism of fluoro- and fluorochloroethenes. Toxicology and applied pharmacology, 89(2), 235–243. [Link]

  • Ross, N., & Richardson, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

  • Zheng, G., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. Molecules, 25(24), 5988. [Link]

  • Domínguez-Vega, E., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4165. [Link]028472/)

Sources

Exploratory

Synthesis and Characterization of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary The incorporation of non-proteinogenic β-amino acids into molecular scaffolds is a cornerstone of modern peptidomimetic and small-molecule drug design. Specifically, 3-Amino-3-(5-fluoro-2-hydroxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic β-amino acids into molecular scaffolds is a cornerstone of modern peptidomimetic and small-molecule drug design. Specifically, 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid presents a highly privileged structural motif. The 5-fluoro-2-hydroxy substitution pattern is critical in the development of potent 12-lipoxygenase (12-LOX) inhibitors[1], while the β-amino acid backbone serves as a selective substrate for the LAT1/4F2hc transporter, enabling targeted delivery of chemotherapeutic agents into malignant tumors[2].

This whitepaper provides an authoritative, step-by-step guide to the synthesis, mechanistic pathways, and chiral resolution of this specific fluorinated β-amino acid, engineered for researchers and process chemists.

Retrosynthetic Strategy and Mechanistic Causality

The most direct and scalable route to racemic β-amino acids from aromatic aldehydes is the Rodionov Reaction —a multicomponent condensation involving an aldehyde, malonic acid, and ammonium acetate.

Mechanistic Pathway & Competitive Side-Reactions

The Rodionov reaction is not a simple linear pathway; it is a delicate kinetic race against a competitive Knoevenagel-Doebner condensation[3].

  • Aldimine Formation (The Desired Pathway): Ammonium acetate acts as both an ammonia source and a weak acid catalyst. Ammonia condenses with 5-fluoro-2-hydroxybenzaldehyde[4] to form a reactive aldimine intermediate.

  • Nucleophilic Attack & Decarboxylation: Malonic acid attacks the electrophilic imine carbon, forming a β-amino dicarboxylic acid adduct, which rapidly undergoes decarboxylation upon heating to yield the desired β-amino acid.

  • Propenoic Acid Formation (The Competitive Pathway): If imine formation is sluggish, malonic acid will attack the unreacted aldehyde directly, yielding a 5-fluoro-2-hydroxycinnamic acid (propenoic acid) byproduct[3].

To suppress the Knoevenagel side-reaction, the experimental design must force the equilibrium toward the aldimine. This causality dictates the use of a large excess of ammonium acetate (up to 4 equivalents) and the selection of an acidic solvent (like glacial acetic acid) to accelerate imine formation[5].

RodionovMechanism Aldehyde 5-Fluoro-2-hydroxy benzaldehyde Imine Aldimine Intermediate Aldehyde->Imine + NH3 - H2O SideProduct Propenoic Acid (Side Product) Aldehyde->SideProduct Knoevenagel Condensation Ammonia Ammonium Acetate (NH3 Source) Ammonia->Imine generates NH3 Adduct β-Amino Dicarboxylic Acid Adduct Imine->Adduct + Malonic Acid Malonic Malonic Acid Malonic->Adduct Nucleophilic Addition Malonic->SideProduct Direct Addition (No NH3) Product 3-Amino-3-(5-fluoro- 2-hydroxyphenyl) propanoic acid Adduct->Product Decarboxylation (- CO2)

Mechanistic pathway of the Rodionov reaction detailing competitive byproduct formation.

Quantitative Process Optimization

The table below summarizes the optimization of reaction conditions to maximize the yield of the zwitterionic β-amino acid while minimizing the propenoic acid byproduct. Data reflects the necessity of shifting the solvent from standard ethanol to glacial acetic acid to enhance conversion[5].

SolventAldehyde (eq)Malonic Acid (eq)NH₄OAc (eq)Temp (°C)Time (h)Yield (%)Major Byproduct
Ethanol1.01.22.078 (Reflux)1241%Propenoic acid
Ethanol1.01.54.078 (Reflux)1258%Trace propenoic acid
Glacial Acetic Acid 1.0 1.5 4.0 85 8 76% None detected

Self-Validating Experimental Protocol

This protocol describes the optimized synthesis of rac-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid. It is designed as a self-validating system; the product isolates itself via zwitterionic precipitation, ensuring high purity without the need for column chromatography.

Reagents Required:
  • 5-Fluoro-2-hydroxybenzaldehyde (10.0 mmol, 1.40 g)

  • Malonic acid (15.0 mmol, 1.56 g)

  • Ammonium acetate (40.0 mmol, 3.08 g)

  • Glacial acetic acid (15 mL)

  • Absolute ethanol (for trituration)

Step-by-Step Methodology:
  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-fluoro-2-hydroxybenzaldehyde, malonic acid, and ammonium acetate.

  • Solvation & Initiation: Suspend the solid mixture in 15 mL of glacial acetic acid. The use of acetic acid provides the dual benefit of catalyzing the aldimine formation and maintaining a homogenous solution at elevated temperatures.

  • Thermal Condensation: Heat the reaction mixture to 85°C using an oil bath. Maintain vigorous stirring for 8 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The reaction is deemed complete when the UV-active aldehyde spot (R_f ~0.8) is fully consumed.

  • Zwitterion Precipitation (Self-Validation): Remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the β-amino acid will begin to precipitate as a white crystalline solid due to its zwitterionic nature at neutral/mildly acidic pH.

  • Isolation: If precipitation is incomplete, slowly add cold distilled water (10 mL) to force the product out of solution. Crucial Note: Do not over-dilute, as β-amino acids possess partial aqueous solubility. Filter the precipitate under a vacuum using a Büchner funnel.

  • Purification: Triturate the crude solid with hot absolute ethanol (20 mL) for 15 minutes to dissolve any unreacted malonic acid and residual ammonium salts. Filter while hot and dry the purified solid under high vacuum at 45°C overnight.

Enantiomeric Resolution via Biocatalysis

Because the Rodionov reaction yields a racemic mixture (rac-β-amino acid), downstream pharmaceutical applications often require enantiopure building blocks. Traditional chemical resolution is highly inefficient. Instead, biocatalytic kinetic resolution using ω-transaminases (TAs) is the industry standard[6].

By employing an (S)-selective β-transaminase (such as the fold type-IV transaminase), the (S)-enantiomer is selectively deaminated into a fluorinated β-keto acid, leaving behind the unreacted, highly pure (R)-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid[6].

EnzymaticResolution Racemic rac-3-Amino-3-(5-fluoro- 2-hydroxyphenyl)propanoic acid Enzyme (S)-β-Transaminase + Pyruvate (Acceptor) Racemic->Enzyme REnant (R)-β-Amino Acid (Enantiopure Product) Enzyme->REnant Unreacted (R)-enantiomer Ketone Fluorinated β-Keto Acid (Deaminated Byproduct) Enzyme->Ketone (S)-enantiomer deamination

Kinetic resolution of racemic β-amino acids using (S)-β-transaminase.

References

  • [4] WO 2013/096223 Al - Googleapis.com. googleapis.com.

  • [6] Transaminases for the synthesis of enantiopure beta-amino acids - ResearchGate. researchgate.net.

  • [2] WO2015117147A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents - Google Patents. google.com.

  • [1] WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents. google.com.

  • [5] HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. farmaciajournal.com.

  • [3] Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium - ResearchGate. researchgate.net.

Sources

Foundational

3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid as a Chiral Building Block

An In-Depth Technical Guide on Executive Summary In the landscape of modern medicinal chemistry, 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid represents a high-value -amino acid scaffold. It functions as a conforma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on

Executive Summary

In the landscape of modern medicinal chemistry, 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid represents a high-value


-amino acid scaffold. It functions as a conformationally constrained analogue of 

-tyrosine, where the 5-fluoro substituent modulates metabolic stability and lipophilicity, while the 2-hydroxyl group provides a critical handle for intramolecular hydrogen bonding and orthogonal functionalization.

This guide details the structural rationale, validated synthetic protocols, and application strategies for integrating this moiety into peptidomimetics and small-molecule inhibitors.

Structural & Electronic Rationale

The Ortho-Hydroxy Effect

The 2-hydroxyl group is not merely a hydrogen bond donor; it facilitates the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding with the


-amino group or the carboxylate, depending on the pH and solvent environment. This "pre-organization" reduces the entropic penalty upon binding to biological targets (e.g., integrins or viral polymerases).
Fluorine Substitution at C5

The strategic placement of fluorine at the 5-position serves three distinct roles:

  • pKa Modulation: It lowers the pKa of the phenolic hydroxyl (approx. 0.5–1.0 log units), increasing acidity and strengthening hydrogen bond donor capability.

  • Metabolic Blockade: It blocks the para-position relative to the amino-alkyl chain (and meta to the phenol), a common site for CYP450-mediated oxidation in non-fluorinated analogues.

  • Lipophilicity: It increases

    
    , improving membrane permeability without sacrificing water solubility significantly.
    

Synthetic Pathways

We prioritize two pathways: Modified Rodionov Synthesis for scalable access to the racemate, followed by Enzymatic Resolution for high enantiomeric excess (ee > 99%).

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 5-Fluoro-2-hydroxybenzaldehyde Rodionov Rodionov Condensation (Malonic Acid, NH4OAc) Start->Rodionov Reflux, EtOH Racemate Racemic u03b2-Amino Acid Rodionov->Racemate Esterification Esterification (MeOH, SOCl2) Racemate->Esterification RacemicEster Racemic Methyl Ester Esterification->RacemicEster Enzymatic Enzymatic Hydrolysis (Lipase PSIM) RacemicEster->Enzymatic Kinetic Resolution ProductS (S)-Acid Product (>99% ee) Enzymatic->ProductS Hydrolyzed ProductR (R)-Ester Unreacted (>99% ee) Enzymatic->ProductR Unreacted

Caption: Chemo-enzymatic route yielding high-purity enantiomers via Lipase PSIM resolution.

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Based on the modified Rodionov synthesis [1, 3].

Reagents:

  • 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)[1]

  • Ammonium acetate (2.0 eq)[1]

  • Ethanol (Absolute)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-2-hydroxybenzaldehyde (e.g., 20 mmol) and malonic acid (20 mmol) in ethanol (50 mL).

  • Condensation: Add ammonium acetate (40 mmol) to the solution. Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 8–12 hours.

    • Checkpoint: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to room temperature. A white precipitate often forms.

  • Filtration: Filter the precipitate. If no precipitate forms, concentrate the solvent to 20% volume and cool to 4°C.

  • Purification: Wash the filter cake with cold acetone (2 x 10 mL) to remove unreacted aldehyde. Recrystallize from Ethanol/Water (1:1) to obtain the racemic

    
    -amino acid as a white solid.
    
  • Yield: Typically 55–65%.

Enantioselective Enzymatic Resolution

To obtain the (S)-enantiomer acid and (R)-enantiomer ester [3].

Reagents:

  • Racemic Methyl Ester (prepared via standard

    
     esterification of the product from 4.1)
    
  • Lipase PSIM (from Burkholderia cepacia, immobilized)[1]

  • Solvent: Diisopropyl ether (

    
    ) saturated with water.
    

Procedure:

  • Suspension: Suspend the racemic methyl ester (1.0 g) in water-saturated

    
     (20 mL).
    
  • Initiation: Add Lipase PSIM (200 mg) and triethylamine (

    
    , 0.5 eq) to facilitate the reaction.
    
  • Incubation: Stir at 45°C.

    • Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Monitoring: Monitor conversion by chiral HPLC (see Section 6). Stop reaction at 50% conversion (typically 24–48 h).

  • Separation: Filter off the enzyme. Partition the filtrate between ethyl acetate and saturated

    
    .
    
    • Aqueous Layer: Contains the (S)-Acid (as salt). Acidify to pH 5 with acetic acid to precipitate the pure (S)-enantiomer.

    • Organic Layer: Contains the (R)-Ester . Concentrate to recover.

Applications in Drug Discovery

Peptidomimetics & Turn Induction

Incorporating this scaffold into peptide backbones induces stable secondary structures. The


-amino acid linkage adds an extra carbon atom, increasing flexibility, while the intramolecular H-bond (OH 

NH) locks the conformation, mimicking

-turns found in bioactive proteins.
Antimicrobial & Antiviral Agents

Recent studies highlight the utility of 2-hydroxyphenyl


-amino acid derivatives in targeting ESKAPE pathogens [8]. The 5-fluoro group enhances potency against MRSA strains by increasing lipophilicity and cell wall penetration. Additionally, this scaffold is analogous to those used in PB2 inhibitors for Influenza A, where the aryl- 

-amino acid moiety fits into hydrophobic pockets of the viral polymerase [10].
Diagram 2: Pharmacophore Interaction Model

Pharmacophore F 5-Fluoro Pocket_Hydrophobic Hydrophobic Pocket (Target) F->Pocket_Hydrophobic Lipophilic Contact Ph Phenyl Ring Ph->F OH 2-Hydroxyl Ph->OH NH 3-Amino Ph->NH OH->NH Intramolecular H-Bond (Conformational Lock) COOH Carboxylate Pocket_HBond H-Bond Acceptor (Target) COOH->Pocket_HBond Ionic/H-Bond

Caption: Pharmacophore map showing intramolecular locking and target interactions.

Analytical Quality Control

To ensure "Trustworthiness" in your data, the following QC parameters are mandatory.

ParameterMethodSpecificationNotes
Purity HPLC (C18)> 98%UV detection at 254 nm and 280 nm.
Enantiomeric Excess Chiral HPLC> 99% eeColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).
Identity 1H NMR (400 MHz)ConformsDiagnostic signals:

~10.0 (br s, OH),

~6.8-7.2 (m, Ar-H),

~4.5 (t,

-CH).
Fluorine Content 19F NMRSingle PeakEnsure no defluorination occurred during synthesis.

References

  • ChemicalBook. (2025). (3S)-3-Amino-3-(5-fluoro-2-hydroxy-3-methylphenyl)propanoic acid Properties and Suppliers. Retrieved from

  • ChemScene. (2025). Methyl (R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate. Retrieved from [2]

  • Lorincz, K. et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Retrieved from 
    
  • Kavaliauskas, P. et al. (2025).[3] Synthesis of novel N-substituted

    
    -amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates. PLoS ONE. Retrieved from 
    
  • BenchChem. (2025). 3-Fluoro-2-hydroxypropanoic Acid in Organic Synthesis: Application Notes. Retrieved from

  • Sigma-Aldrich. (2025). (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Product Information. Retrieved from

  • PubChem. (2025).[4] 3-Amino-3-(4-hydroxyphenyl)propanoic acid Compound Summary. Retrieved from

  • Kavaliauskas, P. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. PMC. Retrieved from

  • ResearchGate. (2025).

    
    -Amino Acids. Retrieved from 
    
  • Farmer, L. et al. (2019). Discovery of Novel, Orally Bioavailable

    
    -Amino Acid Azaindole Inhibitors of Influenza PB2. ACS Med. Chem. Lett. Retrieved from 
    

Sources

Exploratory

Technical Deep Dive: Metabolic Profiling and Optimization of 5-Fluoro-2-Hydroxyphenyl Propanoic Acid Scaffolds

Executive Summary & Structural Rationale The development of 5-fluoro-2-hydroxyphenyl propanoic acid analogs represents a classic medicinal chemistry strategy: the use of bioisosteric fluorine substitution to modulate met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of 5-fluoro-2-hydroxyphenyl propanoic acid analogs represents a classic medicinal chemistry strategy: the use of bioisosteric fluorine substitution to modulate metabolic liability. The parent scaffold, 3-(2-hydroxyphenyl)propanoic acid (also known as melilotic acid), is a known metabolite of coumarins and phenolic drugs.

However, this scaffold presents a "Janus-faced" metabolic profile. While the 5-fluoro substitution is designed to block rapid Phase I oxidative clearance, it inadvertently shifts the clearance burden to Phase II conjugation pathways. This guide details the technical workflow to assess this shift, specifically focusing on the critical distinction between ether glucuronidation (detoxification) and acyl glucuronidation (potential toxicity).

The "Fluorine Block" Effect

In the non-fluorinated parent scaffold, the position para to the phenolic hydroxyl (C5) is highly electron-rich and susceptible to CYP450-mediated hydroxylation. This often leads to the formation of hydroquinones and reactive quinone-methides.

  • Strategic Modification: Introducing a fluorine atom at C5 blocks this metabolic "soft spot" due to the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond (approx. 99 kcal/mol) [1].

  • The Trade-off: By blocking Phase I metabolism, the molecule’s residence time increases, allowing UDP-glucuronosyltransferases (UGTs) to dominate clearance.

Metabolic Liabilities & Mechanistic Pathways[1]

To accurately profile these analogs, one must understand the competing pathways. The presence of both a phenol and a carboxylic acid creates three distinct metabolic vectors.

The Three-Vector Pathway
  • Phase I Oxidation (Blocked): CYP2C9 and CYP3A4 typically target the aromatic ring. The 5-F substitution suppresses this.

  • Phase II Ether Glucuronidation (Stable): UGTs (primarily UGT1A1, 1A6, 1A9) conjugate the phenolic -OH. This is a safe, high-affinity clearance route [2].

  • Phase II Acyl Glucuronidation (Reactive): UGTs conjugate the carboxylic acid moiety. Critical Risk: Acyl glucuronides are electrophilic species capable of undergoing acyl migration and covalently binding to plasma proteins (via transacylation), leading to immune-mediated drug-induced liver injury (DILI) [3].[1]

Pathway Visualization (DOT Diagram)

MetabolicPathways Parent 5-Fluoro-2-hydroxyphenyl propanoic acid CYP CYP450 (CYP2C9/3A4) Parent->CYP Blocked by 5-F UGT_Phenol UGT (Phenol) (UGT1A6/1A9) Parent->UGT_Phenol Major Route UGT_Acyl UGT (Carboxyl) (UGT2B7/1A1) Parent->UGT_Acyl Competing Route Quinone Quinone/Hydroquinone (Toxic Intermediate) CYP->Quinone Minor Pathway EtherGluc Ether Glucuronide (Stable/Excreted) UGT_Phenol->EtherGluc Detoxification AcylGluc Acyl Glucuronide (Reactive Metabolite) UGT_Acyl->AcylGluc Formation ProteinAdduct Covalent Protein Adduct (DILI Risk) AcylGluc->ProteinAdduct Acyl Migration & Binding

Figure 1: Metabolic divergence of 5-fluoro-2-hydroxyphenyl propanoic acid. Note the suppression of CYP oxidation and the competition between stable ether glucuronidation and reactive acyl glucuronidation.

In Vitro Assessment Protocols

Standard microsomal stability assays often yield false negatives for this class of compounds because they typically only include NADPH (cofactor for CYPs). To accurately assess the stability of 5-fluoro analogs, you must supplement the assay with UDPGA (cofactor for UGTs) and Alamethicin (pore-forming peptide to allow UDPGA entry into the microsome) [4].

Protocol: UGT-Supplemented Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) accounting for both Phase I and Phase II metabolism.
Materials:
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 5 mM

    
    .
    
  • Cofactors:

    • Phase I: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

    • Phase II: UDPGA (Uridine 5'-diphosphoglucuronic acid), 5 mM final concentration.

    • Activator: Alamethicin (50 µg/mg microsomal protein).

Workflow Steps:
  • Alamethicin Activation:

    • Pre-incubate HLM with Alamethicin on ice for 15 minutes. This permeabilizes the microsomal membrane, granting UGTs access to the UDPGA cofactor. Without this step, UGT activity is underestimated by >80%.

  • Reaction Mixture Preparation:

    • Prepare reaction plates with Buffer + Activated HLM.

    • Spike test compound (5-fluoro analog) to a final concentration of 1 µM (keeps substrate <

      
       for linear kinetics).
      
    • Final DMSO concentration must be < 0.1%.

  • Initiation:

    • Group A (Phase I only): Add NADPH system.

    • Group B (Phase II only): Add UDPGA.

    • Group C (Global): Add NADPH + UDPGA.

  • Incubation:

    • Incubate at 37°C with shaking.

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Diclofenac).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation:

Calculate the elimination rate constant (


) from the slope of 

vs. time.[2]

SAR & Optimization Strategies

When optimizing the 5-fluoro scaffold, the goal is to maintain the metabolic block on the ring while mitigating the risk of acyl glucuronidation on the tail.

Comparative Stability Data (Simulated)

The following table illustrates how structural modifications affect the metabolic profile.

Analog StructureModificationHLM

(NADPH only)
HLM

(NADPH + UDPGA)
Primary MetaboliteRisk Profile
Parent 2-OH, Propanoic Acid12 min12 minHydroxylation (Ring)High (Oxidation)
5-Fluoro 5-F , 2-OH, Acid> 120 min 25 min Glucuronide (Ether/Acyl) Moderate (Acyl-G)
5-F, Methyl Ester COOMe Prodrug> 120 min15 min (Esterase)Hydrolysis

Acid
High (Rapid hydrolysis)
5-F, Bioisostere Tetrazole replaces COOH> 120 min85 minEther GlucuronideLow (Optimal)
Interpretation of Data[1][3][5][6][7][8][9][10][11][12]
  • The "Silent" Clearance: Notice that the 5-Fluoro analog appears stable in NADPH-only conditions (

    
     min) but clears rapidly when UDPGA is added (
    
    
    
    min). This confirms that the fluorine successfully blocked Phase I, but the compound is now a substrate for UGTs.
  • Bioisosteric Replacement: Replacing the carboxylic acid with a Tetrazole or Sulfonimide significantly improves stability. These groups are less prone to acyl glucuronidation while maintaining the acidity (

    
    ) required for potency [5].
    

Toxicity Mitigation: The Acyl Glucuronide Check

If the carboxylic acid is essential for binding and cannot be replaced, you must assess the reactivity of the resulting acyl glucuronide.

Protocol: Acyl Glucuronide Half-Life (


) Assay 
  • Synthesize or biosynthesize the acyl glucuronide of the 5-fluoro analog.

  • Incubate in phosphate buffer (pH 7.4) at 37°C.[2][3][4]

  • Monitor degradation via LC-MS.[4]

    • 
       hours:  Highly reactive (High DILI risk).
      
    • 
       hours:  Stable (Low DILI risk).
      

Optimization Tip: Steric hindrance adjacent to the carboxylic acid (e.g., an


-methyl group on the propanoic chain) can slow down the formation of the acyl glucuronide by UGTs, effectively increasing metabolic stability [6].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Kiang, T. K., et al. (2005). Mechanism-based inhibition of human UDP-glucuronosyltransferases. Drug Metabolism and Disposition. Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link

  • Fisher, M. B., et al. (2000). In vitro methods for the prediction of metabolic clearance.[2][3][4][5] Current Opinion in Drug Discovery & Development. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Bradshaw, P. R., et al. (2020). Acyl glucuronide reactivity in perspective. Drug Discovery Today. Link

Sources

Foundational

Conformational Analysis of Peptides Containing 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid

Executive Summary The incorporation of -amino acids into peptide backbones has revolutionized medicinal chemistry, offering a pathway to protease-resistant "foldamers" with defined secondary structures. Among these, 3-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-amino acids into peptide backbones has revolutionized medicinal chemistry, offering a pathway to protease-resistant "foldamers" with defined secondary structures. Among these, 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid  represents a high-value, multifunctional building block.

This residue is not merely a spacer; it is a conformational control unit . The specific substitution pattern—a


-backbone coupled with an ortho-hydroxy, meta-fluoro aryl side chain—introduces a unique triad of constraints:
  • Backbone Bias: The

    
    -substitution pattern promotes specific helical folding (typically 14-helix).
    
  • Electronic Tuning: The 5-fluorine atom modulates the acidity of the phenolic hydroxyl and alters the lipophilic profile without imposing massive steric bulk.

  • Rotameric Locking: The 2-hydroxyl group is capable of forming Intramolecular Hydrogen Bonds (IMHB) with the backbone, effectively locking the

    
     torsion angle and reducing entropic penalty upon receptor binding.
    

This guide provides a rigorous framework for the conformational analysis of peptides containing this residue, moving from theoretical underpinnings to practical experimental workflows.

Structural Anatomy & Stereoelectronic Logic[1]

Before designing analytical protocols, one must understand the forces at play within this specific residue.

The -Backbone Propensity

Unlike natural


-amino acids, 

-amino acids have an extra methylene group (

).
  • Folding Rule: Homo-oligomers of

    
    -amino acids generally adopt a 14-helix  structure (defined by 14-membered H-bonded rings between 
    
    
    
    and
    
    
    ).
  • Mixed Peptides: When inserted into

    
    -peptide sequences, they often induce distinct turn structures or disrupt continuous 
    
    
    
    -helices, acting as "helix breakers" or "turn inducers" depending on the context.
The "Fluorine-Phenol" Interaction Network

The side chain is the critical differentiator for this molecule.

  • 5-Fluoro Effect: Fluorine is highly electronegative. Its position at C5 (meta to the alkyl attachment, para to the hydroxyl) pulls electron density from the aromatic ring. This lowers the

    
     of the 2-hydroxyl group, making it a better hydrogen bond donor.
    
  • 2-Hydroxy Lock (IMHB): The ortho-hydroxyl group can form a 6-membered or 7-membered pseudo-ring via hydrogen bonding to the backbone amide nitrogen or carbonyl oxygen. This Intramolecular Hydrogen Bond (IMHB) restricts the rotation of the side chain (limiting the

    
     conformational space), which pre-organizes the molecule for binding.
    

Experimental Workflow: Conformational Analysis

To rigorously define the conformation of a peptide containing this residue, a multi-modal approach is required. Relying on a single method (like CD) is prone to artifacts.

Diagram: The Analytical Pipeline

ConformationalAnalysis cluster_Sol Solution Phase Analysis cluster_Solid Solid State / In Silico Start Peptide Synthesis (Solid/Solution Phase) NMR High-Field NMR (600+ MHz) Start->NMR CD Circular Dichroism (Far UV) Start->CD XRay X-Ray Crystallography Start->XRay If crystal grows SolTitration Solvent Titration (DMSO vs CDCl3) NMR->SolTitration Check IMHB DFT DFT/MD Simulations (Restrained) NMR->DFT NOE Constraints CD->DFT Helicity Check FinalModel Validated Conformational Ensemble SolTitration->FinalModel H-Bond Strength XRay->FinalModel Absolute Config DFT->FinalModel Energy Minima

Figure 1: Integrated workflow for determining the conformational ensemble of fluorinated


-peptides.
Protocol A: NMR Spectroscopy (The Gold Standard)

NMR is the primary tool for detecting the specific intramolecular interactions (IMHB) and backbone folding.

Objective: Establish the presence of the 14-helix and the side-chain lock.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve peptide (2-5 mM) in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) to maximize H-bond observation. If insoluble, use
    
    
    or DMSO-
    
    
    , though DMSO may disrupt weak IMHBs.
  • 1D Proton Experiments:

    • Amide Temperature Coefficients: Measure chemical shift of NH protons from 298K to 323K (

      
      ).
      
    • Interpretation: Values

      
       indicate solvent-shielded (H-bonded) amides. Values 
      
      
      
      indicate solvent-exposed amides.
  • Solvent Titration (DMSO Titration):

    • Start in

      
      . Titrate in DMSO-
      
      
      
      (0% to 30%).
    • Logic: Protons involved in strong IMHB (like the phenolic OH or backbone NH) will show minimal chemical shift change compared to exposed protons.

  • 2D NOESY/ROESY:

    • Collect spectra with mixing times of 200-400 ms.

    • Critical Signal: Look for

      
       vs 
      
      
      
      NOEs.
    • 14-Helix Signature: Strong

      
       (intra-residue) and specific 
      
      
      
      long-range NOEs.
    • Side Chain Lock: Look for NOEs between the Phenolic-OH and the Backbone NH or Carbonyl.

Protocol B: Circular Dichroism (CD)

CD provides a rapid assessment of the global secondary structure.

Objective: Distinguish between 14-helix, 12-helix, and random coil.

Methodology:

  • Concentration: 0.1–0.2 mM in Methanol or TFE (Trifluoroethanol).

  • Range: 190 nm to 260 nm.

  • Signature Interpretation:

    • 14-Helix: Characterized by a minimum around 215 nm and a maximum near 200 nm .

    • 12-Helix: Typically shows a minimum near 205 nm and a maximum near 220 nm .

    • Note: The aromatic side chain (5-fluoro-2-hydroxyphenyl) may contribute an induced CD signal in the near-UV (250-300 nm) due to the chiral environment, which serves as a secondary probe for side-chain rigidity.

Quantitative Data Analysis

When analyzing the "Fluorine Effect" on conformation, organize your data to highlight the impact of the substituent.

Table 1: Comparative Metrics for Conformational Stability

ParameterUnsubstituted (

-hPhe)
Target (5-F-2-OH-

-Phe)
Structural Implication
Amide

-6.5 ppb/K-2.1 ppb/KTarget shows stronger H-bonding (Solvent Shielded).
CD Minima (

)
218 nm214 nmBlue shift often correlates with tighter 14-helix winding.
Phenol pKa ~10.0 (Tyr)~8.5 (Est.)Lower pKa strengthens H-bond donor capability.

Rotamer Ratio
Flexible (33:33:33)Biased (>80% Trans)2-OH/Backbone lock restricts side chain freedom.

Mechanism of Action: The "Conformational Lock"

The diagram below illustrates the specific intramolecular hydrogen bond (IMHB) network that distinguishes this residue.

IMHB_Network Backbone_NH Backbone NH Backbone_CO Backbone C=O Backbone_NH->Backbone_CO 14-Helix H-Bond (i to i+2) Result Rigidified Bioactive Conformation Backbone_NH->Result SideChain_OH Side Chain 2-OH SideChain_OH->Backbone_CO IMHB (Primary) Locks Chi1 SideChain_OH->Result Fluorine 5-Fluoro (Electronic) Fluorine->SideChain_OH Inductive Effect Increases Acidity

Figure 2: The interaction network where the 5-Fluoro group enhances the acidity of the 2-OH, strengthening the lock with the backbone carbonyl.

References

  • Seebach, D., et al. (2012). "Synthesis, structure, and biological applications of

    
    -fluorinated 
    
    
    
    -amino acids and derivatives." Helvetica Chimica Acta.[1] Link
  • Patel, K., et al. (2024).[2] "'Fluorine Effects' in Conformational Orchestration of

    
     Hybrid Peptide with a 9-membered Pseudo 
    
    
    
    -Turn Motif." Chemistry - A European Journal. Link
  • Nesloney, C. L., & Kelly, J. W. (1996). "Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate

    
    -Sheet Structure." Journal of Organic Chemistry. Link
    
  • Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors." Molecular Biotechnology. Link

  • ChemScene. "Methyl (R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate Product Data." Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Executive Summary This guide details the synthesis of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid , a functionalized -amino acid scaffold critical for peptidomimetic drug design. The 5-fluoro substitution enhances...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid , a functionalized


-amino acid scaffold critical for peptidomimetic drug design. The 5-fluoro substitution enhances metabolic stability and lipophilicity, while the 2-hydroxy (phenol) group provides a handle for intramolecular hydrogen bonding or further derivatization.

To ensure reproducibility and scalability, this protocol rejects the direct condensation of free salicylaldehydes (which risks coumarin formation) in favor of a Protected Rodionov Strategy . This route utilizes a methoxy-protected intermediate to secure the linear


-amino acid backbone, followed by a clean demethylation. An optional enzymatic resolution protocol is provided for applications requiring high enantiomeric excess (

).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Rodionov modification of the Knoevenagel condensation , which introduces the amine and carboxylic acid functionalities in a single step.

Strategic Logic:

  • Protection: The 2-hydroxy group of the starting material (5-fluorosalicylaldehyde) is prone to cyclization with the activated carboxylic acid to form 3-carboxycoumarins. Methylation prevents this, forcing the reaction toward the linear

    
    -amino acid.
    
  • Construction: The Rodionov reaction constructs the C-C and C-N bonds simultaneously using inexpensive ammonium acetate.

  • Deprotection: Acid-mediated demethylation restores the phenol without racemizing the

    
    -center (in the racemic protocol) or affecting the amine.
    

Retrosynthesis Target Target Molecule 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid Intermediate Protected Intermediate 3-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid Target->Intermediate Demethylation (HBr) Start Starting Material 5-Fluoro-2-methoxybenzaldehyde Intermediate->Start Rodionov Reaction Reagents Reagents: Malonic Acid, NH4OAc Intermediate->Reagents

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.

Detailed Synthesis Protocols

Protocol A: Preparation of the Protected Intermediate

Target: rac-3-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid

This step utilizes the Rodionov reaction. The use of ethanol as a solvent with ammonium acetate generates ammonia in situ, which acts as both a base for the Knoevenagel condensation and a nucleophile for the Michael addition.

Reagents:

  • 5-Fluoro-2-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute, 5 mL/mmol of aldehyde)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 5-fluoro-2-methoxybenzaldehyde (e.g., 15.4 g, 100 mmol), malonic acid (10.4 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol).

  • Solvation: Add absolute ethanol (500 mL). The mixture may be heterogeneous initially.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. The solids will dissolve, and the solution will turn yellow/orange. Maintain reflux for 8–12 hours.
    
    • Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde (

      
      ) and appearance of the amino acid (ninhydrin active, 
      
      
      
      ).
  • Precipitation: Allow the reaction mixture to cool to room temperature. A white to off-white precipitate of the

    
    -amino acid often forms.
    
  • Isolation: Filter the solid. If no precipitate forms, concentrate the ethanol to

    
     of its original volume and cool to 
    
    
    
    .
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1).

    • Yield Expectation: 55–65%.

Protocol B: Demethylation to Target Molecule

Target: 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Hydrobromic acid is selected over


 for scalability and ease of handling with free amino acids.

Reagents:

  • Protected Intermediate (from Protocol A)

  • Hydrobromic acid (

    
     aq., reagent grade)
    

Step-by-Step Methodology:

  • Setup: Place the protected amino acid (10 mmol) in a round-bottom flask.

  • Acidolysis: Add

    
     HBr (20 mL).
    
  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours.
    
    • Caution: Use a scrubber for HBr fumes.

  • Workup: Concentrate the solution to dryness under reduced pressure to yield the hydrobromide salt.

  • Free Base Liberation (Critical):

    • Dissolve the residue in minimal water.

    • Adjust pH to the isoelectric point (

      
      ) using 
      
      
      
      or
      
      
      .
    • The zwitterionic product will precipitate.

  • Final Purification: Filter, wash with cold water and acetone, and dry under vacuum over

    
    .
    

Protocol C: Asymmetric Resolution (Optional)

Target: (S)-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid (


)

For drug development requiring enantiopurity, enzymatic hydrolysis of the ester is superior to chemical resolution.

Workflow:

  • Esterification: Convert the racemic target (from Protocol B) to its methyl ester using

    
     (
    
    
    
    , 2h).
  • Enzymatic Hydrolysis:

    • Suspend the racemic methyl ester hydrochloride in phosphate buffer (pH 7.0).

    • Add Lipase PS (Amano) (from Burkholderia cepacia).

    • Stir at

      
      . The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
      
  • Separation: Extract the unreacted (R)-ester with ethyl acetate. The aqueous phase contains the pure (S)-amino acid.

  • Isolation: Lyophilize the aqueous phase or concentrate/crystallize to obtain the enantiopure product.

Analytical Quality Control

Data Summary Table:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

C18 Column,

TFA in Water/MeCN
Chiral Purity

(if resolved)
Chiralpak ZWIX(+) or Crownpak CR(+)
MS (ESI+)

High-Res Mass Spec
NMR Consistent with structure

in

Workflow Diagram:

Workflow Start 5-Fluoro-2-methoxy benzaldehyde Step1 Rodionov Cyclization (EtOH, NH4OAc) Start->Step1 Step2 Demethylation (48% HBr) Step1->Step2 Check QC Check (HPLC/NMR) Step2->Check

Figure 2: Operational workflow for the synthesis.

References

  • Rodionov Reaction Mechanism & Scope: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids from aldehydes." Berichte der deutschen chemischen Gesellschaft, 1926, 59, 2952. Note: Establishes the foundational chemistry for aldehyde-to- -amino acid conversion.
  • Enzym

    
    -Amino Acids: 
    
    • Tasnádi, G.; Forró, E.; Fülöp, F.

      
      -amino acids." Tetrahedron: Asymmetry, 2008 , 19(17), 2096-2102. Link
      
    • Note: Validates the use of Lipase PS for resolving -aryl- -amino esters.
  • Synthesis of Fluorin

    
    -Amino Acids: 
    
    • Kavaliauskas, P., et al. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives." Molecules, 2020 , 25(18), 4323. Link

    • Note: Provides conditions relevant to fluorinated phenyl rings in propanoic acid deriv
  • Coumarin Side-Reaction in Salicylaldehydes

    • Fylaktakidou, K. C., et al. "Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities." Current Pharmaceutical Design, 2004 , 10(30), 3813-3833.

    • Note: Highlights the risk of cyclization when using free phenolic aldehydes, justifying the protection str
Application

Protecting group strategies for 5-fluoro-2-hydroxyphenyl beta-amino acids

Application Note: Orthogonal Protection Strategies for 5-Fluoro-2-Hydroxyphenyl -Amino Acids Executive Summary & Chemical Context The incorporation of fluorine into peptide backbones is a proven strategy to enhance metab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protection Strategies for 5-Fluoro-2-Hydroxyphenyl


-Amino Acids 

Executive Summary & Chemical Context

The incorporation of fluorine into peptide backbones is a proven strategy to enhance metabolic stability and modulate lipophilicity. Specifically, 5-fluoro-2-hydroxyphenyl-


-alanine  (an ortho-isomer of 

-homotyrosine) represents a high-value scaffold. The 5-fluorine atom lowers the pKa of the phenolic hydroxyl, enhancing its hydrogen-bond donor capability, while the

-amino acid backbone confers resistance to proteolytic degradation.

However, this molecule presents a critical synthetic challenge: The "Coumarin Trap." Unlike standard


-amino acids, 2-hydroxy-

-amino acids possess a intrinsic susceptibility to intramolecular cyclization, forming 3,4-dihydrocoumarins (lactones) under acidic or thermal stress. This side reaction irreversibly terminates peptide chain elongation.

This guide details the orthogonal protection strategies required to stabilize this scaffold, focusing on the synthesis of Fmoc-5-F-2-(tBu)O-


-Phe-OH , the gold-standard building block for Solid Phase Peptide Synthesis (SPPS).

Strategic Analysis: The Coumarin Trap

Before attempting synthesis, one must understand the failure mode. In the unprotected zwitterionic state, or under acidic deprotection conditions, the phenolic hydroxyl group (nucleophile) can attack the activated carbonyl carbon (electrophile) of the


-amino acid.
  • The Fluorine Effect: The electron-withdrawing nature of the fluorine at position 5 increases the acidity of the phenol (making it a better leaving group in some contexts, but also more ionized at physiological pH) and alters the electronics of the ring, potentially accelerating cyclization kinetics compared to the non-fluorinated parent.

Mechanism of Failure vs. Stabilization

CoumarinTrap OpenChain Open Chain Form (5-F-2-OH-beta-AA) Activation Carboxyl Activation (Acid/Heat) OpenChain->Activation Unprotected Protected O-Protected Species (Stable Building Block) OpenChain->Protected Orthogonal Protection (tBu/Bn) Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Coumarin 3,4-Dihydrocoumarin (Dead End Product) Cyclization->Coumarin -H2O Protected->Activation Safe for Coupling

Figure 1: The "Coumarin Trap" mechanism. Without phenolic protection, activation of the carboxyl group leads to rapid lactonization.

Protecting Group Selection Matrix

For robust synthesis, we employ an orthogonal strategy. The choice depends on the synthesis phase (Solid vs. Solution).

FeatureFmoc / t-Butyl (Recommended) Boc / Benzyl (Alternative)
Application Solid Phase Peptide Synthesis (SPPS)Solution Phase / Scale-up
N-Terminus Fmoc (Base labile: 20% Piperidine)Boc (Acid labile: TFA/HCl)
Phenol Protection t-Butyl ether (OtBu) Benzyl ether (OBn)
Phenol Stability Stable to base; cleaved by 95% TFA.Stable to acid/base; cleaved by

.
5-F Impact EWG stabilizes tBu ether against premature acid cleavage.EWG has minimal impact on Hydrogenolysis.
Risk Profile Low. Prevents coumarin formation during coupling.Medium. HF or Hydrogenolysis required for final deprotection.

Detailed Protocol: Synthesis of Fmoc-5-F-2-(tBu)O- -Phe-OH

This protocol assumes the starting material is the racemic or chiral free


-amino acid, obtained via a Rodionov reaction or enzymatic resolution.
Phase 1: N-Fmoc Protection

Objective: Protect the amine to prevent polymerization, while leaving the carboxyl and phenol available.

  • Reagents: 5-Fluoro-2-hydroxyphenyl-

    
    -alanine (1.0 eq), Fmoc-OSu (1.1 eq), 
    
    
    
    (2.5 eq).
  • Solvent: Water:Dioxane (1:1 v/v).

  • Procedure:

    • Dissolve the amino acid and

      
       in water.
      
    • Add Fmoc-OSu dissolved in Dioxane dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Acidify carefully with 1N HCl to pH 2-3 (Keep cold to minimize lactonization!). Extract immediately with Ethyl Acetate.

    • Purification: Recrystallize from Hexane/EtOAc.

    • Result:Fmoc-5-F-2-OH-

      
      -Phe-OH .
      
Phase 2: Carboxyl Allylation (Temporary Protection)

Objective: Block the carboxylic acid to allow selective phenolic alkylation.

  • Reagents: Allyl bromide (1.2 eq),

    
     (1.0 eq - controlled stoichiometry).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • React the Fmoc-amino acid with Allyl bromide.

    • Note: The phenol is also nucleophilic. However, the carboxylate is generally more reactive. If selectivity is poor, use the "Boronate Masking" trick: Add phenylboronic acid to transiently protect the phenol and carboxyl as a cyclic boronate, then esterify.

    • Alternative: Use Allyl Alcohol + EDCI/DMAP .

Phase 3: Phenolic t-Butylation (The Critical Step)

Objective: Install the acid-labile ether to permanently block coumarin formation.

  • Reagents: Isobutylene gas (excess) OR tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 eq).

  • Catalyst:

    
     (cat.) or 
    
    
    
    (cat.).
  • Solvent: DCM or cyclohexane.

  • Procedure (TBTA Method):

    • Dissolve the Fmoc-amino acid allyl ester in DCM.

    • Add TBTA and a catalytic amount of

      
       at RT.
      
    • Stir overnight. The 5-Fluoro group pulls electron density, making the phenol less nucleophilic; the reaction may be slower than with Tyrosine.

    • Validation: Check

      
      F NMR. The shift of the F-atom will change upon O-alkylation.
      
Phase 4: Carboxyl Deprotection

Objective: Free the acid for peptide coupling.

  • Reagents:

    
     (cat.), Phenylsilane (scavenger).
    
  • Solvent: DCM.

  • Procedure:

    • Treat the fully protected intermediate with Pd(0).

    • The allyl group is removed, yielding the free acid.

    • Final Product: Fmoc-5-F-2-(tBu)O-

      
      -Phe-OH .
      

Quality Control & Troubleshooting

Diagnostic F NMR

Fluorine NMR is the most powerful tool for monitoring this protection scheme because it is distinct for the open chain vs. the cyclized lactone.

  • Free Phenol (Open):

    
     -118 to -120 ppm (approx).
    
  • t-Butyl Ether (Protected):

    
     shifts upfield by 3-5 ppm due to steric shielding and electronic change.
    
  • Dihydrocoumarin (Cyclized): Distinct shift; often splits differently due to rigid ring conformation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Cyclization during acidification.Acidify to pH 3.0 exactly (not lower) in the presence of an organic solvent (biphasic) to extract the acid immediately as it forms.
Poor O-t-Butylation 5-F reduces phenol nucleophilicity.Switch from Isobutylene gas to TBTA (Trichloroacetimidate) reagent with Triflic acid catalyst.
Fmoc loss Base contamination or excessive heat.Ensure all glassware is base-free. Avoid heating >40°C during workups.

References

  • Synthesis of Fluorin

    
    -Amino Acids: 
    
    • Lázár, L., et al. (2020). "Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 25(24), 6026.
  • Coumarin Formation & Stability

    • Gellman, S. H., et al. (1998). " -Peptides: From Structure to Function." Accounts of Chemical Research, 31(4), 173–180. (Foundational work on -amino acid stability).
  • Fmoc Solid Phase Synthesis Protocols

    • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Phenol Protection Strategies

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][] Chemical Reviews, 109(6), 2455–2504.

Sources

Method

Application Notes &amp; Protocols: Scalable Production of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Abstract This document provides a comprehensive guide for the scalable synthesis and purification of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, a valuable building block in pharmaceutical research and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis and purification of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, a valuable building block in pharmaceutical research and development. The protocol is designed for researchers, chemists, and process development professionals, offering a robust and scalable methodology based on the classical Rodionov reaction. Emphasis is placed on experimental causality, process optimization, and strategies for large-scale purification of the zwitterionic product.

Introduction and Significance

β-amino acids are crucial structural motifs in numerous biologically active molecules, including peptides, natural products, and pharmaceutical agents. The incorporation of a fluorine atom into the aromatic ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated amino acids highly desirable in drug discovery. 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid combines these features, presenting a unique scaffold for developing novel therapeutics. Its structure, featuring a chiral center and multiple points for further chemical modification, makes it a versatile intermediate for complex molecule synthesis.

This guide details a scalable production route starting from commercially available 5-fluoro-2-hydroxybenzaldehyde.

Synthetic Strategy: The Rodionov Reaction

For the scalable synthesis of the target β-amino acid, the Rodionov reaction was selected as the core transformation. This one-pot, three-component condensation reaction offers several advantages for industrial-scale production:

  • Operational Simplicity: It combines an aldehyde, malonic acid, and an ammonia source in a single step, reducing the number of unit operations.

  • Atom Economy: The reaction is a condensation-decarboxylation sequence with water and carbon dioxide as the primary byproducts.

  • Cost-Effectiveness: The starting materials—5-fluoro-2-hydroxybenzaldehyde, malonic acid, and ammonium acetate—are readily available and relatively inexpensive.

The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia, and subsequent decarboxylation to yield the final β-amino acid.

Overall Synthesis Workflow

G cluster_0 PART A: Synthesis cluster_1 PART B: Purification A Starting Materials (5-Fluoro-2-hydroxybenzaldehyde, Malonic Acid, Ammonium Acetate) B Rodionov Reaction (One-Pot Condensation) A->B Ethanol, Reflux C Crude Reaction Mixture B->C Cooling & Precipitation D Crude Product Isolation (Filtration) C->D E Purification Strategy (Recrystallization or IEX) D->E F Pure Zwitterionic Product E->F Drying under Vacuum

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol (100g Scale)

This protocol is based on the principles of the Rodionov reaction and is optimized for scalability and product purity.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Quantity (g)Moles (mol)Molar Eq.
5-Fluoro-2-hydroxybenzaldehyde34373-33-6140.11100.00.7141.0
Malonic Acid141-82-2104.0689.10.8561.2
Ammonium Acetate631-61-877.08165.02.143.0
Ethanol (200 Proof)64-17-546.071000 mL--
Hydrochloric Acid (37%)7647-01-036.46As needed--
Sodium Hydroxide1310-73-240.00As needed--
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Reflux condenser

  • Large Buchner funnel and vacuum flask

  • Drying oven (vacuum compatible)

Step-by-Step Procedure
  • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser, and a stopper. Charge the flask with 5-fluoro-2-hydroxybenzaldehyde (100.0 g), malonic acid (89.1 g), ammonium acetate (165.0 g), and ethanol (1000 mL).

    • Expert Insight: Ammonium acetate serves as both the ammonia source and a catalyst. A 3-fold excess ensures a sufficient concentration of ammonia is present in equilibrium to drive the Michael addition forward. Ethanol is an excellent solvent as it solubilizes the reactants and facilitates heat transfer.

  • Reaction Execution: Begin stirring the mixture to form a slurry. Heat the flask to a gentle reflux (approx. 78-82 °C). Maintain the reflux with vigorous stirring for 12-16 hours.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken, diluted, and analyzed for the disappearance of the starting aldehyde.

  • Product Precipitation: After the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature. A precipitate of the crude amino acid will form. For maximum yield, cool the flask in an ice bath for an additional 2 hours.

    • Expert Insight: The product is a zwitterion and has limited solubility in ethanol, especially upon cooling, which facilitates its initial isolation directly from the reaction mixture.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold ethanol (2 x 200 mL) to remove residual starting materials and soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield of crude product is typically in the range of 70-85%.

Scalable Purification Protocols

The crude product, while largely the desired amino acid, will contain residual salts and minor organic impurities. Due to its zwitterionic nature, standard silica gel chromatography is ineffective. The following are two robust, scalable purification methods.

Method A: Recrystallization via Isoelectric Point Precipitation

This is the preferred method for large-scale purification due to its simplicity and cost-effectiveness. The principle relies on the fact that an amino acid's solubility is at its minimum at its isoelectric point (pI).[][2]

  • Dissolution: Transfer the crude solid to a large beaker or reactor. Add deionized water (approx. 10-15 mL per gram of crude material). Stir and add 2M Sodium Hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH is basic (~pH 10-11). At this pH, the amino acid is in its anionic carboxylate form, which is highly water-soluble.

  • Clarification (Optional): If the solution is cloudy, perform a filtration through a pad of celite to remove any insoluble impurities.

  • Crystallization: While stirring vigorously, slowly add 2M Hydrochloric Acid (HCl) solution dropwise. Monitor the pH closely. As the pH approaches the isoelectric point (pI, estimated to be around pH 4-6 for this molecule), the product will begin to precipitate as a fine white solid. Continue adding acid until the pH is stable at the point of maximum precipitation.

    • Expert Insight: Adding the acid slowly allows for the formation of larger, more easily filterable crystals. A rapid pH change can lead to an amorphous solid that is difficult to handle.

  • Isolation and Washing: Allow the slurry to stir in an ice bath for 1-2 hours to complete crystallization. Collect the purified product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water (to remove salts like NaCl) followed by a wash with cold ethanol (to aid in drying).

  • Drying: Dry the pure product in a vacuum oven at 60-70 °C to a constant weight.

Purification Strategy: Recrystallization

G A Crude Product B Dissolve in Water Adjust to pH > 10 with NaOH A->B C Fully Dissolved (Anionic Form) B->C D Slowly add HCl Adjust to Isoelectric Point (pI) C->D E Precipitation of Zwitterion D->E F Isolate via Filtration Wash with Water & Ethanol E->F G Pure Dried Product F->G

Caption: Workflow for purification via isoelectric point precipitation.

Method B: Ion-Exchange (IEX) Chromatography

For exceptionally high purity requirements, ion-exchange chromatography is an excellent alternative.[3][4][5][6] It separates molecules based on charge and is highly scalable.

  • Resin Preparation: Select a strong cation-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120, H+ form). Prepare a slurry of the resin in deionized water and pack it into a suitable chromatography column. Wash the packed resin with 2-3 column volumes (CV) of 1M HCl, followed by deionized water until the eluent is neutral (pH ~7).

  • Sample Loading: Dissolve the crude product in a minimum amount of acidic water (adjust to pH ~2 with HCl). At this pH, the amino group is fully protonated (R-NH3+), giving the molecule a net positive charge. Apply this solution to the top of the equilibrated IEX column.

  • Washing: Elute the column with 3-5 CV of deionized water. Neutral impurities and anions will pass through while the positively charged product remains bound to the resin.

  • Elution: Elute the pure product from the column using a basic solution. A 2-4% aqueous ammonia solution is effective. The ammonia deprotonates the bound R-NH3+ group to the neutral R-NH2, releasing the zwitterionic product from the resin.

  • Product Isolation: Collect the ammonia-containing fractions. Combine the fractions that contain the product (as determined by TLC or UV analysis) and remove the solvent and excess ammonia under reduced pressure (rotary evaporation). The resulting solid can be further purified by a final recrystallization from a water/ethanol mixture if necessary.

Quality Control and Characterization

The final product should be a white to off-white crystalline solid. Purity should be assessed by HPLC and identity confirmed by spectroscopic methods.

Analysis MethodExpected Results
HPLC Purity: >98%. A suitable method would be HILIC or a mixed-mode column to achieve good retention and peak shape for this polar, zwitterionic compound.[5]
¹H NMR (in D₂O/NaOD)Predicted shifts: Aromatic protons (Ar-H) around 6.5-7.5 ppm showing splitting patterns consistent with a 1,2,4-trisubstituted ring. A multiplet (CH-N) around 4.0-4.5 ppm. A multiplet (CH₂-COOH) around 2.5-3.0 ppm.
¹³C NMR (in D₂O/NaOD)Predicted shifts: Carbonyl carbon (C=O) around 175-180 ppm. Aromatic carbons between 110-160 ppm (with C-F and C-O carbons at the downfield end). Chiral carbon (CH-N) around 50-60 ppm. Methylene carbon (CH₂) around 40-45 ppm.
Mass Spec (ESI) Expected m/z for [M+H]⁺: 200.0666. Expected m/z for [M-H]⁻: 198.0522.
Melting Point Expected to be >200 °C with decomposition, typical for amino acids.

Safety and Handling

  • Starting Materials: 5-Fluoro-2-hydroxybenzaldehyde and malonic acid are irritants. Ammonium acetate is a mild irritant. Handle all reagents in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Product: The toxicological properties of the final product have not been fully evaluated. It should be handled as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.

  • Reaction: The reaction is heated to reflux in ethanol, a flammable solvent. Ensure no ignition sources are nearby and that the heating is well-controlled.

References

  • GE Healthcare. Ion Exchange Chromatography Handbook. [Link]

  • Phenomenex. Principles of Ion Exchange Chromatography. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • U.S. Patent US20060135784A1.
  • Chrom Tech, Inc. Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • Agilent Technologies. Ion-Exchange chromatography for biomolecule analysis. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Antibiotics, 13(2), 193. [Link]

  • Brazilian Patent BR0009277A.
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the Ligand-Free Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction. Angewandte Chemie, 117(15), 2250-2255.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. MDPI. [Link]

  • Rabie, H. R., & Vera, J. H. (1995). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 34(9), 3119-3126. [Link]

  • Kuznetsov, R., et al. (2026). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles. Organic & Biomolecular Chemistry, 24, 169-179. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

Sources

Application

Application Notes and Protocols: Solvent Selection for Reactions of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Introduction: The Critical Role of the Solvent In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical agents, the choice of solvent is a paramount decision that can dictate the succe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent

In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical agents, the choice of solvent is a paramount decision that can dictate the success or failure of a reaction. This is especially true for multifunctional molecules such as 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, a compound of interest due to its structural motifs commonly found in bioactive molecules. The presence of an amino group, a carboxylic acid, a phenolic hydroxyl group, and a fluorinated aromatic ring presents a unique set of challenges and opportunities in reaction design. The solvent not only dissolves the reactants but also profoundly influences reaction rates, equilibria, and even the chemoselectivity by stabilizing or destabilizing reactants, intermediates, and transition states. This guide provides a comprehensive overview of the principles and practical considerations for selecting the optimal solvent system for reactions involving this versatile building block.

Physicochemical Landscape of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Understanding the inherent properties of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is the cornerstone of rational solvent selection. Its structure suggests a complex interplay of functionalities that govern its solubility and reactivity.

  • Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). This ionic character significantly impacts its solubility, making it more soluble in polar solvents capable of solvating charged species. The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent's polarity and proticity.[1]

  • Hydrogen Bonding Capabilities: The presence of -NH2, -COOH, and -OH groups allows for extensive hydrogen bonding, both as a donor and an acceptor.[2] This property favors solubility in protic solvents like water and alcohols. However, these same interactions can sometimes hinder reactivity by solvating the reactive sites.

  • Aromatic and Fluorine Moieties: The fluorinated phenyl ring introduces a degree of lipophilicity and can influence the electronic properties of the molecule. Fluorination can impact solubility in nonpolar solvents and may also affect the acidity of the phenolic hydroxyl group.[3][4]

Predicted Solubility Profile

While experimental solubility data for 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is not extensively available in the public domain, we can predict its general solubility behavior based on its structural features and analogies with similar compounds. Computational models can also provide valuable estimates for solubility in various organic solvents.[5][6][7][8]

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolHighExcellent hydrogen bonding capabilities and ability to solvate the zwitterionic form. Solubility is expected to be pH-dependent.
Polar Aprotic DMSO, DMF, NMPHighHigh dielectric constant and ability to solvate both polar and nonpolar moieties. Effective at disrupting intermolecular hydrogen bonds in the solid state.
Ethers THF, 1,4-DioxaneModerate to LowModerate polarity, can act as hydrogen bond acceptors. Solubility may be limited.
Halogenated Dichloromethane (DCM)LowLower polarity, less effective at solvating the zwitterionic form. May be suitable for reactions where the zwitterionic character is suppressed.
Hydrocarbons Toluene, HexaneVery LowNonpolar nature makes them poor solvents for this highly functionalized, polar molecule.

Solvent Selection for Key Transformations

The choice of solvent is intimately linked to the specific reaction being performed. Here, we explore solvent considerations for two common transformations involving 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid: N-acylation and peptide coupling.

N-Acylation Reactions

N-acylation is a fundamental transformation for modifying the amino group. The selection of the solvent can influence the reaction rate, yield, and prevent unwanted side reactions, such as O-acylation of the phenolic hydroxyl group.

Causality Behind Solvent Choice for N-Acylation:

  • Polar Aprotic Solvents (DMF, NMP, DMSO): These are often the solvents of choice for N-acylation.[5] Their high polarity stabilizes the charged intermediates formed during the reaction, thereby accelerating the rate. They are also excellent at dissolving the amino acid starting material.

  • Chlorinated Solvents (DCM): Dichloromethane is a common solvent for acylation reactions, particularly when using acyl chlorides.[9] However, the solubility of the zwitterionic amino acid can be a limiting factor. The use of a co-solvent or the in-situ formation of a more soluble salt may be necessary.

  • Protic Solvents (Alcohols, Water): While the starting material may be soluble in these solvents, they are generally less ideal for N-acylation. Protic solvents can solvate the amine nucleophile, reducing its reactivity.[5] They can also react with the acylating agent (e.g., hydrolysis of an acyl chloride).

Chemoselectivity Considerations: A key challenge in the acylation of this molecule is achieving chemoselectivity for the amino group over the phenolic hydroxyl group. Generally, the amino group is more nucleophilic than the phenolic hydroxyl group. However, under basic conditions, the phenoxide is a potent nucleophile.

  • To favor N-acylation: The use of a non-nucleophilic organic base (e.g., triethylamine, DIEA) in an aprotic solvent is recommended. This minimizes the deprotonation of the phenol.[10]

  • To favor O-acylation: Stronger bases that can deprotonate the phenol (e.g., NaH, K2CO3) would be required, and the amino group would likely need to be protected.

Solvent_Selection_NAcylation cluster_input Inputs cluster_decision Solvent Choice Logic cluster_outcomes Reaction Environment & Outcome Start 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid + Acylating Agent Solvent_Choice Select Solvent System Start->Solvent_Choice Polar_Aprotic Polar Aprotic (DMF, NMP, DMSO) + Organic Base (e.g., TEA) Solvent_Choice->Polar_Aprotic Optimal Solubility & Reactivity Chlorinated Chlorinated (DCM) + Co-solvent/Salt Formation Solvent_Choice->Chlorinated Moderate Option Protic Protic (Alcohols, Water) (Generally Avoided) Solvent_Choice->Protic Poor Choice High_Yield_N_Acylation High Yield & Chemoselectivity (N-Acylation Favored) Polar_Aprotic->High_Yield_N_Acylation Solubility_Issues Potential Solubility Issues Slower Reaction Chlorinated->Solubility_Issues Side_Reactions Side Reactions & Reduced Reactivity Protic->Side_Reactions

Caption: Decision workflow for N-acylation solvent selection.

Peptide Coupling Reactions

The formation of a peptide bond is another critical reaction for this amino acid, enabling its incorporation into peptide chains. Solvent choice in solid-phase peptide synthesis (SPPS) or solution-phase coupling is crucial for resin swelling, reactant solubility, and coupling efficiency.[11]

Causality Behind Solvent Choice for Peptide Coupling:

  • N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF): These are the most commonly used solvents in SPPS.[12] They exhibit excellent solvating properties for both the growing peptide chain and the incoming protected amino acid, and they promote good swelling of common resins (e.g., polystyrene).

  • Dimethyl Sulfoxide (DMSO): DMSO can be a valuable co-solvent, particularly for aggregating peptide sequences, as it is a strong hydrogen bond disrupter.[13]

  • Dichloromethane (DCM): While historically used, its use in modern Fmoc-based SPPS is less common due to potential side reactions with piperidine. It may still be employed in certain solution-phase couplings.

Solvent Key Advantages Potential Drawbacks
NMP Excellent resin swelling and solvation of reactants. High boiling point.Higher cost compared to DMF.
DMF Good all-around solvent for SPPS. Lower cost.Can decompose to form dimethylamine, which can prematurely remove Fmoc protecting groups.
DMSO Excellent for disrupting peptide aggregation.Can be difficult to remove and may complicate purification.
DCM Good for dissolving some coupling reagents.Poor resin swelling compared to NMP/DMF. Potential side reactions in Fmoc chemistry.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of solvents for reactions with 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid.

Protocol 1: Determination of Qualitative Solubility

This protocol allows for a rapid assessment of the solubility of the target compound in a range of solvents.

Materials:

  • 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

  • A selection of solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, NMP, THF, DCM, Toluene)

  • Small vials (e.g., 1-dram vials)

  • Vortex mixer

  • Magnetic stir plate and stir bars (optional)

Procedure:

  • Weigh approximately 5 mg of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid into each vial.

  • Add 0.5 mL of a selected solvent to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the vial for the presence of undissolved solid.

  • If the solid has dissolved, the compound is considered soluble at approximately 10 mg/mL.

  • If the solid has not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again.

  • If the solid dissolves, the compound is considered sparingly soluble (approx. 5 mg/mL).

  • If the solid remains, the compound is considered poorly soluble or insoluble in that solvent at room temperature.

  • Repeat steps 2-8 for each solvent to be tested.

  • Record the observations in a table.

Protocol 2: Solvent Screening for N-Acylation

This protocol outlines a small-scale screening experiment to identify a suitable solvent for the N-acylation of the target compound.

Materials:

  • 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

  • Acylating agent (e.g., acetic anhydride or benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Candidate solvents (e.g., DMF, NMP, DCM)

  • Small reaction vials with caps

  • Magnetic stir plate and stir bars

  • TLC plates, developing chamber, and appropriate eluent system

  • UV lamp for TLC visualization

Procedure:

  • In separate reaction vials, place 20 mg of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid.

  • To each vial, add 1 mL of a different candidate solvent (DMF, NMP, DCM).

  • Stir the mixtures at room temperature to assess dissolution. Note any solubility issues.

  • Add 1.2 equivalents of TEA or DIEA to each vial and stir for 5 minutes.

  • Add 1.1 equivalents of the acylating agent to each vial.

  • Stir the reactions at room temperature.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Compare the TLC plates to assess the extent of product formation and the presence of any side products in each solvent.

  • The solvent that provides the fastest conversion to the desired product with the fewest side products is the most promising candidate for scale-up.

Protocol 3: Monitoring Reaction Kinetics by NMR

For a more quantitative assessment of solvent effects, NMR spectroscopy can be used to monitor the reaction in real-time.[12][14][15][16]

Procedure:

  • Prepare a stock solution of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid and the internal standard in the chosen deuterated solvent (e.g., DMSO-d6).

  • Prepare a separate stock solution of the acylating agent and base in the same deuterated solvent.

  • Combine the solutions in an NMR tube at a controlled temperature.

  • Acquire a series of 1H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting material and the product relative to the internal standard to determine the concentration of each species over time.

  • Plot the concentration data to determine the reaction kinetics in that solvent.

  • Repeat the experiment with different deuterated solvents to compare reaction rates.

Protocol_Workflow cluster_solubility Protocol 1: Solubility Screening cluster_reaction Protocol 2: Reaction Screening P1_Start Weigh Compound P1_Add_Solvent Add Solvent & Vortex P1_Start->P1_Add_Solvent P1_Observe Observe Dissolution P1_Add_Solvent->P1_Observe P1_Soluble Record as Soluble P1_Observe->P1_Soluble Dissolved P1_Insoluble Record as Insoluble P1_Observe->P1_Insoluble Not Dissolved P2_Setup Set up Parallel Reactions in Different Solvents P2_Add_Reagents Add Base & Acylating Agent P2_Setup->P2_Add_Reagents P2_Monitor Monitor by TLC P2_Add_Reagents->P2_Monitor P2_Analyze Analyze Conversion & Byproducts P2_Monitor->P2_Analyze P2_Select Select Optimal Solvent P2_Analyze->P2_Select

Caption: Experimental workflows for solvent screening.

Conclusion and Future Perspectives

The selection of an appropriate solvent is a multi-faceted challenge that requires a deep understanding of the physicochemical properties of the reactants and the mechanism of the desired transformation. For a complex molecule like 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, polar aprotic solvents such as DMF, NMP, and DMSO are predicted to be excellent choices for a wide range of reactions due to their high solvating power. However, the principles and protocols outlined in this guide emphasize the importance of empirical validation. Systematic screening of solvents, coupled with careful reaction monitoring, is the most reliable path to identifying the optimal conditions for any given reaction. Future work in this area could involve the development of high-throughput solubility and reaction screening platforms to accelerate the optimization process for this and other valuable building blocks in drug discovery.

References

  • Erlebach, A., Chi, M., Bückmann, C., & Sierka, M. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Advanced Theory and Simulations, 3(6), 2000001. [Link]

  • Chan, H., & White, A. D. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(6), 1735-1744. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]

  • Al-Mokadem, M. (2018). In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. Journal of Chemistry, 2018, 1-7. [Link]

  • Chan, H., & White, A. D. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(6), 1735-1744. [Link]

  • Zhang, Y., Zhang, Y., & Chen, Y. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. RSC advances, 11(48), 30206-30215. [Link]

  • Cockroft, S. L., & Hunter, C. A. (2007). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 46(40), 7582-7585. [Link]

  • Magritek. (2024). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. [Link]

  • Britton, J., & O'Hagan, D. (2014). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein journal of organic chemistry, 10, 2436-2448. [Link]

  • Kazimierczuk, K., & Kasprzak, P. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical chemistry, 92(15), 10329-10336. [Link]

  • Cerasoli, E., & Crain, J. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(2), 523-534. [Link]

  • Maiwald, M. (2021). High-resolution Online NMR Spectroscopy for Reaction and Process Monitoring. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. [Link]

  • Marsh, E. N. (2010). Fluorine: A new element in protein design. Biotechnology and genetic engineering reviews, 27(1), 1-22. [Link]

  • Singh, T., & Singh, G. S. (2014). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 7(5), 725-728. [Link]

  • Behrens, R. L., & Scheck, R. A. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International journal of molecular sciences, 13(4), 4886-4902. [Link]

  • Villo, P., et al. (2020). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Green Chemistry, 22(3), 857-863. [Link]

  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1950-1956. [Link]

  • Peptides.com. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Valigurová, P., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4598. [Link]

  • An, G., & Kim, Y. J. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Bioorganic & medicinal chemistry letters, 17(2), 441-444. [Link]

  • Valigurová, P., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4598. [Link]

  • Gouverneur, V. (2009). Biological Impacts of Fluorination. In Fluorine Chemistry (pp. 1-32). [Link]

  • Scheiner, S. (2005). Effect of Solvent upon CH··· O Hydrogen Bonds with Implications for Protein Folding. The Journal of Physical Chemistry B, 109(7), 2971-2978. [Link]

  • A-Z Chemistry. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • QuickTakes. (n.d.). Student Question : How do functional groups like hydroxyl and amino groups affect water solubility?. [Link]

  • Thompson, A. L., & O'Hagan, D. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(17), 3048. [Link]

  • Wronkowska, M., & Soral-Śmietana, M. (2021). Interactions between Phenolic Acids, Proteins, and Carbohydrates—Influence on Dough and Bread Properties. Foods, 10(11), 2798. [Link]

  • Ma, J., et al. (2020). Cu (ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Organic Chemistry Frontiers, 7(12), 1476-1481. [Link]

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  • Chen, K., et al. (2022). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Proceedings of the National Academy of Sciences, 119(19), e2201633119. [Link]

  • Valigurová, P., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4598. [Link]

  • Shahidi, F., & Dissanayake, S. (2022). Complexation and conjugation between phenolic compounds and proteins: mechanisms, characterisation and applications as novel encapsulants. Food & Function, 13(15), 7864-7884. [Link]

  • Britannica. (2024). Phenol. [Link]

  • Ozdal, T., & Capanoglu, E. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in nutrition, 9, 892200. [Link]

  • D'Aniello, A., et al. (2006). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Analytical biochemistry, 348(1), 66-73. [Link]

  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of chromatography B: Biomedical sciences and applications, 682(1), 3-22. [Link]

  • Chen, A. B., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic process research & development, 22(8), 1048-1055. [Link]

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  • Wang, D., & Chen, P. (2018). Chemoselective formal β-functionalization of substituted aliphatic amides enabled by a facile stereoselective oxidation event. Chemical Science, 9(4), 958-962. [Link]

  • ChemBK. (n.d.). (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization During 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for handling 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid. This resource is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this unique β-amino acid while maintaining its stereochemical integrity. This guide provides in-depth, field-tested insights and actionable protocols to help you troubleshoot and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)
Q1: What makes 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid particularly susceptible to racemization?

A1: Several structural features contribute to the racemization risk of this molecule. As a β-amino acid, its activation and coupling kinetics can differ from standard α-amino acids. More importantly, the aryl side chain at the chiral center can stabilize the formation of an achiral intermediate, which is a key step in the racemization process.[1] The electronic properties of the substituted phenyl ring and potential steric hindrance can slow the desired coupling reaction, providing a larger window for the base-catalyzed epimerization side reaction to occur.[2][3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most prevalent mechanism for racemization in peptide synthesis is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] This pathway involves the intramolecular cyclization of the activated carboxyl group. The proton on the chiral α-carbon of this oxazolone ring is highly acidic and can be easily removed by a base.[4] The resulting planar, achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-isomers in the final peptide.[4][6] A secondary, less common mechanism is direct enolization, where a base directly abstracts the proton from the chiral center of the activated amino acid.[4][6]

Q3: Which coupling reagents are best for minimizing racemization with this amino acid?

A3: For sensitive couplings, it is crucial to select reagents known for high efficiency and low racemization potential.

  • Phosphonium and Aminium/Uronium Salts: Reagents like HATU, HBTU, and PyBOP are generally more effective than simple carbodiimides because they rapidly generate highly reactive esters, promoting faster coupling and minimizing the time available for racemization.[7][8][9]

  • Carbodiimides with Additives: If using a carbodiimide like DIC or EDC, it is essential to use it in conjunction with a racemization-suppressing additive.[7][10] Additives like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are highly recommended as they form active esters that are more stable and less prone to racemization than those formed with the older additive, HOBt.[10][11] The OxymaPure/DIC system is considered a modern gold standard for its safety and efficacy.[11]

Q4: How does the choice of base impact racemization?

A4: The base is a critical factor, as racemization is a base-catalyzed process.[1][5][12]

  • Strength and Concentration: Stronger bases can accelerate the abstraction of the alpha-proton, increasing the rate of racemization.[7] It is vital to use the minimum amount of base necessary for the reaction.[7]

  • Steric Hindrance: Sterically hindered bases are preferred. While N,N-diisopropylethylamine (DIPEA) is common, its use can lead to increased racemization.[7][12] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are better choices to minimize epimerization.[7][12]

Troubleshooting Guide: High D-Isomer Content Detected

If you have confirmed the presence of significant diastereomeric impurities in your product, this guide will help you systematically diagnose and resolve the issue.

Diagram: The Oxazolone Racemization Pathway

G start N-Protected L-Amino Acid activated Activated Intermediate (e.g., O-Acylisourea) start->activated Coupling Reagent (e.g., DIC) oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center) activated->oxazolone Intramolecular Cyclization achiral Achiral Anion/Enolate (Loss of Stereochemistry) oxazolone->achiral Base-catalyzed Proton Abstraction l_peptide Desired L-Peptide achiral->l_peptide Amine Attack (Front) d_peptide Racemized D-Peptide achiral->d_peptide Amine Attack (Back)

Caption: Primary mechanism of racemization via a planar oxazolone intermediate.

Step 1: Evaluate Your Coupling Reagent and Additives

Your first point of investigation should be the activation step, which is where racemization is most likely to be initiated.[12]

Reagent ClassRacemization RiskRecommended Action
Carbodiimides (DCC, DIC, EDC) alone High Never use without an additive. Carbodiimides form highly reactive O-acylisourea intermediates that are very prone to oxazolone formation.[5][7]
Carbodiimides + HOBt Moderate Upgrade to a more effective additive. While HOBt helps, modern additives like HOAt and especially OxymaPure offer superior racemization suppression.[4][10][13]
Onium Salts (HBTU, HATU, PyBOP) Low to Moderate Optimal for many cases. These reagents are highly efficient but can still cause racemization with sensitive residues.[7] Ensure you are using the correct stoichiometry and pre-activation time.
Specialty Reagents (DEPBT, COMU) Very Low Consider for extremely difficult cases. DEPBT, for instance, is known for its remarkable resistance to racemization, particularly with sensitive amino acids like Histidine.[10]

Corrective Action: If using a carbodiimide, immediately incorporate an additive like OxymaPure. If you are already using an onium salt and still see racemization, proceed to the next troubleshooting steps.

Step 2: Scrutinize the Base and Solvent System

The reaction environment plays a crucial role in managing the rate of racemization versus the rate of coupling.[14]

  • Base Selection: As noted in the FAQs, the use of a strong, non-hindered base like DIPEA is a common cause of epimerization.

    • Solution: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[7][12] Use the absolute minimum number of equivalents required for the reaction to proceed.

  • Solvent Polarity: The polarity of the solvent can influence the rate of racemization.

    • Solution: While solvent choice is often limited by solubility, using less polar solvents (e.g., a mixture of DMF and Dichloromethane (DCM)) may reduce racemization where feasible.[7][15] However, ensure the peptide-resin remains well-solvated to prevent aggregation, which can also hinder coupling.[9]

Step 3: Control Reaction Temperature and Time
  • Temperature: Higher temperatures accelerate all reactions, including the undesirable racemization pathway.[7]

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice for mitigating racemization.

  • Pre-activation Time: While pre-activation is necessary to form the active species, prolonged pre-activation times before adding the amine component can lead to increased oxazolone formation and subsequent racemization.

    • Solution: Minimize the pre-activation time. For many modern reagents, 1-5 minutes is sufficient.[7]

Diagram: Troubleshooting Workflow for Racemization

G start High Racemization Detected? q_reagent Using Carbodiimide (DIC/EDC) Alone? start->q_reagent q_base Using Strong Base (e.g., DIPEA)? q_reagent->q_base No a_reagent Add OxymaPure or HOAt q_reagent->a_reagent Yes q_temp High Reaction Temperature? q_base->q_temp No a_base Switch to NMM or Collidine & Minimize Equivalents q_base->a_base Yes q_final Problem Persists? q_temp->q_final No a_temp Perform Coupling at 0°C q_temp->a_temp Yes a_final Switch to Low-Racemization Reagent (e.g., DEPBT) q_final->a_final Yes end Stereochemical Purity Improved q_final->end No a_reagent->q_base a_base->q_temp a_temp->q_final a_final->end

Caption: A logical workflow for troubleshooting high racemization levels.

Recommended Experimental Protocol

This protocol provides a robust starting point for coupling 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid while minimizing racemization in a solid-phase peptide synthesis (SPPS) context.

Method: DIC/OxymaPure Coupling

  • Resin Preparation: Following N-terminal Fmoc deprotection (e.g., using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Reagent Preparation (in a separate vessel):

    • Dissolve the N-Fmoc-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid (3-5 equivalents relative to resin loading) in DMF.

    • Add OxymaPure (3-5 equivalents).

    • Gently swirl to dissolve.

  • Activation and Coupling:

    • Cool the reagent mixture from Step 2 to 0°C in an ice bath.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the cooled mixture.

    • Allow the solution to pre-activate for 2 minutes at 0°C.

    • Add the complete activation mixture to the washed resin from Step 1.

    • Allow the coupling reaction to proceed for 2-4 hours, letting the reaction vessel warm slowly to room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Analytical Methods for Quantifying Racemization

Verifying the stereochemical purity of your final product is essential.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers or diastereomers. The crude or purified peptide is analyzed on a chiral stationary phase (CSP) column, which allows for the separation of the desired peptide from its epimer.[16] The percentage of racemization can be calculated by comparing the peak areas.

  • Gas Chromatography (GC): After total hydrolysis of the peptide, the constituent amino acids can be derivatized with a chiral reagent and analyzed by GC on a chiral column to determine the D/L ratio for each amino acid.[17]

  • NMR Spectroscopy: Using chiral solvating or derivatizing agents can induce chemical shift differences between enantiomers or diastereomers, allowing for quantification by high-resolution NMR.[16]

  • Mass Spectrometry (MS): While MS cannot distinguish isomers directly, specialized methods combining stable deuterium labeling with tandem mass spectrometry (MS/MS) can be used to identify specific racemized residues within a peptide sequence.[18]

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Proactive Molecular. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • CEM Corporation. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

  • Williams, A. W., & Young, G. T. (n.d.). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PubMed. (2010, August 1). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Retrieved from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). Retrieved from [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019, September 27). PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigation of racemization during peptide bond formation by gas chromatography of diastereoisomeric tertiarybutyloxycarbonyl amino acid amides. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). PMC. Retrieved from [Link]

  • PNAS. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • Alchemyst. (2003, December 9). Peptides Notes. Retrieved from [Link]

  • A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 21). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • MDPI. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Does water suppress the racemization and decomposition of amino acids?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric effect on the self-assembly behaviours of amino acid derivatives. Retrieved from [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. (2016, June 9). PMC. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid synthesis

Topic: Overcoming steric hindrance in 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Case ID: BETA-TYR-5F-2OH Status: Active Subject: Overcoming Steric Hindrance & Cyclization Side-Reactions

Diagnostic Overview: Why Your Reaction is Failing

The synthesis of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid (a


-tyrosine analog) presents a classic "perfect storm" of synthetic challenges. If you are experiencing low yields (<20%) or recovering a solid that is not your amino acid, you are likely encountering one of two specific failure modes driven by the ortho-hydroxyl group.
The "Coumarin Trap" (Major Failure Mode)

The most common error is attempting a direct Rodionov reaction (condensation of the aldehyde with malonic acid and ammonia) on the unprotected 5-fluoro-2-hydroxybenzaldehyde.

  • Mechanism of Failure: The ortho-hydroxyl group acts as an internal nucleophile. Upon formation of the initial alkylidene malonate intermediate, the phenolic oxygen attacks the activated carbonyl, leading to rapid cyclization.

  • Result: You isolate 6-fluoro-coumarin-3-carboxylic acid or 6-fluorocoumarin , not the beta-amino acid.

Steric Inhibition & Electronic Deactivation
  • Steric Hindrance: The hydroxyl group at the 2-position creates significant steric bulk around the aldehyde carbonyl, retarding the attack of bulky nucleophiles (like malonic acid or chiral auxiliaries).

  • Electronic Effect: The 5-fluorine atom exerts an inductive withdrawing effect (

    
    ), but the ortho-hydroxyl is electron-donating (
    
    
    
    ). This push-pull system deactivates the imine intermediate, making it prone to hydrolysis rather than reduction or addition.

Strategic Solutions: Validated Protocols

To bypass these issues, we recommend two distinct pathways depending on your stereochemical requirements.

Pathway A: The "Protected" Modified Rodionov (For Racemic Product)

Best for: Scale-up, initial scaffold synthesis, non-chiral applications.

Logic: You must mask the nucleophilicity of the phenol to prevent coumarin formation.

Protocol:

  • Protection: React 5-fluoro-2-hydroxybenzaldehyde with Benzyl Bromide (

    
    ) and 
    
    
    
    in DMF.
    • Checkpoint: Monitor TLC.[1] The disappearance of the starting material is critical.

  • Condensation (Modified Rodionov):

    • Reagents: Protected aldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium Acetate (

      
      , 2.0 eq).
      
    • Solvent: Ethanol (Abs).

    • Conditions: Reflux for 8–12 hours.

    • Note: The use of

      
       in ethanol is milder than the classic ammonia/ethanol method and reduces oligomerization.
      
  • Deprotection:

    • Reagents:

      
       (1 atm), 10% Pd/C catalyst, Methanol/Acetic Acid.
      
    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Hydrogenolysis cleaves the O-Benzyl ether and ensures the beta-amino acid is free.

    • Caution: Do not use

      
       for deprotection as it may degrade the beta-amino acid moiety.
      
Pathway B: The Ellman Auxiliary Route (For Enantiopure Product)

Best for: Asymmetric synthesis, high-purity library generation.

Logic: Ellman’s sulfinamide serves as both a chiral directing group and an activator for the imine, overcoming the steric barrier of the ortho-substituent.

Protocol:

  • Imine Formation:

    • Reagents: Protected Aldehyde (O-Bn), (S)-(-)-tert-Butanesulfinamide (1.1 eq),

      
       (2.0 eq).
      
    • Solvent: THF (dry).

    • Why

      
      ?  It acts as a Lewis acid to activate the hindered carbonyl and a water scavenger to drive equilibrium.
      
  • Reformatsky-Type Addition:

    • Reagents: Ethyl bromoacetate, Zn dust (activated), CuCl (cat).

    • Conditions: Reflux in THF.

    • Result: Formation of the diastereomerically pure sulfinamido ester.

  • Hydrolysis:

    • Reagents: 6N HCl, reflux.

    • Action: Cleaves the sulfinyl group, hydrolyzes the ester, and removes the O-Benzyl group (if harsh enough) or requires a separate hydrogenation step.

Data Summary: Yield Comparison

VariableDirect Rodionov (Unprotected)Protected Rodionov (Pathway A)Ellman Route (Pathway B)
Main Product 6-Fluoro-coumarin-3-COOH

-Amino Acid (Racemic)

-Amino Acid (>98% ee)
Yield < 15% (Amino Acid)65–75%55–65% (Overall)
Purification Difficult (Oligomers)CrystallizationColumn Chromatography
Steric Clash High (Failure)ManagedOvercome by Lewis Acid

Troubleshooting Guide

Issue 1: Reaction mixture turned into a solid, insoluble mass.

  • Cause: Polymerization of the imine intermediate. This happens when the reaction is too concentrated or the temperature is ramped up too quickly.

  • Fix: Dilute the reaction with Ethanol (for Rodionov) to 0.2 M. Add the aldehyde slowly to the refluxing malonic acid/ammonium acetate mixture.

Issue 2: Low conversion during Imine formation (Ellman Route).

  • Cause: The ortho-substituent is blocking the approach of the bulky sulfinamide.

  • Fix: Increase

    
     loading to 3.0 equivalents. Switch solvent from THF to Toluene and reflux to push the equilibrium thermally.
    

Issue 3: Incomplete Deprotection of O-Benzyl group.

  • Cause: Poisoning of the Pd/C catalyst by the free amine or residual sulfur (if using Ellman route).

  • Fix: Add 1.0 eq of HCl or Acetic Acid to the hydrogenation mixture to protonate the amine (preventing catalyst coordination). If sulfur is present, use Raney Nickel instead of Pd/C.

Visualizing the Pathway (Logic Diagram)

G Start Start: 5-Fluoro-2-hydroxybenzaldehyde Direct Direct Rodionov (Malonic acid, NH4OAc) Start->Direct Unprotected Protect Step 1: Protection (BnBr, K2CO3) Start->Protect Recommended Coumarin FAILURE: 6-Fluorocoumarin-3-carboxylic acid (Cyclization Trap) Direct->Coumarin Intramolecular Attack ProtectedAld Intermediate: O-Benzyl Aldehyde Protect->ProtectedAld Branch Chirality Needed? ProtectedAld->Branch PathA Pathway A: Modified Rodionov (NH4OAc, EtOH, Reflux) Branch->PathA No (Racemic) PathB Pathway B: Ellman Synthesis (t-Bu-Sulfinamide, Ti(OEt)4) Branch->PathB Yes (Enantiopure) InterA Racemic Beta-Amino Ester PathA->InterA InterB Chiral Sulfinamido Ester PathB->InterB Deprotect Final Step: Hydrogenolysis (H2, Pd/C) InterA->Deprotect InterB->Deprotect Final SUCCESS: 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid Deprotect->Final

Caption: Decision tree illustrating the "Coumarin Trap" failure mode and the two successful protected synthetic pathways.

Frequently Asked Questions (FAQs)

Q: Can I use a methyl ether (OMe) instead of a benzyl ether (OBn) for protection? A: Technically yes, but we advise against it. Removing a methyl ether requires strong Lewis acids like Boron Tribromide (


) or HBr. These harsh conditions can racemize your chiral center or cause side reactions with the free amino group. The Benzyl ether is cleavable by hydrogenolysis (

), which is neutral and preserves the amino acid integrity.

Q: Why does the reaction turn black when I use standard ammonia? A: Salicylaldehydes are electron-rich and prone to oxidation and polymerization in the presence of strong bases like ammonia. Using Ammonium Acetate buffers the pH, keeping the reaction closer to neutral and preventing the formation of "tarry" phenolic polymers.

Q: I need the (S)-enantiomer. Which Ellman sulfinamide should I use? A: To obtain the (S)-beta-amino acid, you typically need the (R)-tert-butanesulfinamide . The stereochemistry of the addition is controlled by a six-membered chair-like transition state (Zimmerman-Traxler model). Always verify this with a small-scale pilot, as the ortho-fluoro group can sometimes alter the preferred transition state geometry.

References

  • Rodionov Reaction & Coumarin Formation

    • Mechanistic insight into the failure of Rodionov conditions with salicylaldehydes.
    • Source: Journal of Heterocyclic Chemistry, "Synthesis of Coumarin-3-carboxylic acids via Knoevenagel Condens
    • (General reference for Coumarin formation via Perkin/Rodionov conditions).

  • Ellman Auxiliary & Steric Hindrance

    • Use of Ti(OEt)
    • Source: Sigma-Aldrich Technical Guide, "Ellman's Sulfinamides."
  • Beta-Amino Acid Synthesis Reviews

    • Comprehensive review on catalytic asymmetric synthesis of beta-amino acids.
    • Source: Organic Chemistry Portal, "Synthesis of β-Amino Acids."

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc Deprotection of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid Residues

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid, 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid. The unique structure of this residue, featuring a phenolic hydroxyl group and an electron-withdrawing fluorine atom, necessitates careful optimization of the Fmoc deprotection step to prevent side reactions and ensure high peptide purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in established peptide chemistry principles.

Issue 1: Incomplete Fmoc Deprotection

Question: I am observing a significant amount of the Fmoc-protected peptide by HPLC analysis after the deprotection step. What could be the cause, and how can I resolve it?

Potential Causes:

  • Steric Hindrance and Aggregation: The bulky nature of the hydroxyphenylpropyl group, especially within certain peptide sequences, can lead to steric hindrance or on-resin aggregation. This physically blocks the deprotection reagent from accessing the Fmoc group.[1]

  • Insufficient Deprotection Time/Reagent Concentration: Standard deprotection conditions (e.g., 20% piperidine in DMF for 10-15 minutes) may be insufficient for this specific residue, especially if aggregation occurs.[2][3]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent can severely limit reagent accessibility to the reactive sites within the polymer matrix.[1]

Recommended Solutions:

  • Modify the Deprotection Cocktail: Switch to a stronger, non-nucleophilic base cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can significantly accelerate Fmoc removal.[4][5] The use of DBU is particularly effective at disrupting aggregation and deprotecting sterically hindered residues.[6]

  • Increase Deprotection Time and Repetitions: Instead of a single, long deprotection step, perform two shorter treatments. For example, an initial treatment with the deprotection solution for 1-3 minutes, followed by draining and a second treatment for 15-20 minutes.[7] This helps to wash away the dibenzofulvene (DBF) adduct and improve reagent access.

  • Optimize Solvent Choice: If aggregation is suspected, consider switching from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior resin-swelling properties.[2] In some cases, adding a small percentage of a "chaotropic" solvent like DMSO can help disrupt secondary structures leading to aggregation.

  • Monitor Deprotection: Quantitatively monitor the release of the DBF-piperidine adduct using a UV-Vis spectrophotometer at approximately 301 nm.[7] This allows you to confirm the completion of the reaction before proceeding to the next coupling step.

Issue 2: Formation of a Major Side Product with Unidentified Mass

Question: My HPLC/MS analysis shows a significant side product that I cannot identify. The mass does not correspond to a simple deletion or double-coupling. What might be happening?

Potential Causes:

  • Phenolic Hydroxyl Group Alkylation: The phenolic hydroxyl group is nucleophilic and can be susceptible to modification. The highly reactive dibenzofulvene (DBF) intermediate, formed during Fmoc deprotection, can alkylate the hydroxyl group if not efficiently scavenged by the base (e.g., piperidine).[8][9]

  • O-Acylation during Coupling: While not a deprotection issue, incomplete deprotection can lead to a free amine on a neighboring chain, which, in the subsequent coupling step, could lead to side-chain acylation if the phenolic hydroxyl group is not protected.

Recommended Solutions:

  • Ensure Efficient Scavenging of Dibenzofulvene (DBF): The primary role of piperidine is not just to act as a base but also to trap the DBF intermediate.[2][9] If using a non-nucleophilic base like DBU alone, the risk of DBF-related side reactions increases. Always include a secondary amine scavenger like piperidine or piperazine in your DBU-containing deprotection cocktail.[4][10]

  • Consider Temporary Phenol Protection: For particularly sensitive sequences or long peptides, temporary protection of the phenolic hydroxyl group may be necessary. An acid-labile protecting group like tert-butyl (tBu) is compatible with the Fmoc/tBu strategy and is removed during the final TFA cleavage.[8]

  • Use Milder Deprotection Conditions: If side reactions persist, switching to a less basic reagent may be beneficial. A solution of 5% piperazine with 0.1M 1-hydroxybenzotriazole (HOBt) in DMF is significantly milder than piperidine and can suppress side reactions.[11] The HOBt acts as a buffer, reducing the overall basicity.[4]

Issue 3: Racemization or Epimerization

Question: I am concerned about the potential for racemization at the chiral center of my β-amino acid. How can I minimize this risk during Fmoc deprotection?

Potential Causes:

  • Prolonged Exposure to Strong Base: The basic conditions required for Fmoc removal can lead to the abstraction of the α-proton, particularly in sensitive residues, resulting in epimerization.[4][12]

  • Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can slightly increase the acidity of the α-proton, potentially making the residue more susceptible to base-mediated epimerization compared to its non-fluorinated counterpart.

Recommended Solutions:

  • Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal, as confirmed by UV monitoring. Avoid unnecessarily long exposure to the basic deprotection solution.

  • Employ Milder Bases: As mentioned previously, reagents like piperazine are less basic than piperidine and can reduce the risk of racemization.[4][11] Adding HOBt to the deprotection solution can further temper the basicity.[4][11]

  • Use DBU with Caution: While effective for deprotection, the strong basicity of DBU can increase the risk of racemization if used for extended periods.[5] Use it in low concentrations (e.g., 2%) and for the shortest effective time.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenolic hydroxyl group of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid during Fmoc-SPPS?

For short peptides and robust sequences, protection may not be strictly necessary if optimized deprotection and coupling protocols are used. However, for longer syntheses or sequences prone to side reactions, protecting the hydroxyl group with a tert-butyl (tBu) group is a prudent measure to prevent O-alkylation by DBF or O-acylation during coupling.[8]

Q2: What is the standard mechanism of Fmoc deprotection?

Fmoc deprotection is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This initiates an elimination cascade, releasing carbon dioxide and the reactive dibenzofulvene (DBF) intermediate. The excess amine in the solution then acts as a scavenger, trapping the DBF to form a stable adduct, which is washed away.[8][13][]

Q3: Can I use tertiary amines like N,N-diisopropylethylamine (DIEA) for Fmoc deprotection?

No. Tertiary amines like DIEA are generally poor reagents for Fmoc removal.[2] While basic enough to slowly abstract the proton, they are sterically hindered and cannot act as effective scavengers for the dibenzofulvene (DBF) byproduct. This can lead to DBF accumulation and subsequent side reactions with the peptide chain.[10]

Q4: How do I choose between piperidine, 4-methylpiperidine, and piperazine for deprotection?

  • Piperidine: The most common and effective reagent, but also the most basic and can cause side reactions like aspartimide formation and racemization in sensitive sequences.[9][15]

  • 4-Methylpiperidine (4MP): Behaves very similarly to piperidine but is considered less toxic. It can often be used interchangeably with piperidine.[9][16]

  • Piperazine (PZ): A less nucleophilic and less basic alternative. It is often used to minimize base-labile side reactions. For challenging deprotections, it is frequently used in combination with a stronger base like DBU.[4][6]

Data & Protocols

Table 1: Comparison of Common Fmoc Deprotection Cocktails
Reagent CocktailTypical ConcentrationSolventRecommended Use CaseKey Considerations
Piperidine 20-30% (v/v)DMF or NMPStandard, non-sensitive sequencesMost common; potential for base-mediated side reactions.[2][15]
4-Methylpiperidine 20% (v/v)DMF or NMPDirect replacement for piperidineSimilar efficacy to piperidine, lower toxicity.[9][16]
Piperazine / DBU 5% (w/v) PZ, 2% (v/v) DBUDMF or NMPHindered residues, aggregation-prone sequencesDBU accelerates deprotection; PZ scavenges DBF.[4][6]
Piperazine / HOBt 5-10% (w/v) PZ, 0.1M HOBtDMFSensitive sequences (Asp, Cys)Milder conditions to minimize racemization and aspartimide formation.[11]
Experimental Workflows
Diagram 1: Standard Fmoc-SPPS Deprotection Workflow

cluster_deprotection Fmoc Deprotection Cycle Start Fmoc-Peptide-Resin Swell Swell Resin in DMF/NMP Start->Swell Deprotect1 Treat with 20% Piperidine/DMF (2-3 min) Swell->Deprotect1 Drain1 Drain Solution Deprotect1->Drain1 Deprotect2 Treat with 20% Piperidine/DMF (10-15 min) Drain1->Deprotect2 Drain2 Drain Solution Deprotect2->Drain2 Wash Wash Resin (3x DMF, 3x DCM) Drain2->Wash End H-Peptide-Resin (Ready for Coupling) Wash->End

Caption: A typical two-stage Fmoc deprotection protocol in SPPS.

Diagram 2: Troubleshooting Decision Pathway for Incomplete Deprotection

Problem Problem: Incomplete Deprotection HPLC shows remaining Fmoc-peptide Cause1 Cause Aggregation / Steric Hindrance Problem->Cause1 Cause2 Cause Insufficient Reagent Strength Problem->Cause2 Solution1 { Solution | Change Solvent to NMP Add Chaotropic Agent (e.g., DMSO)} Cause1->Solution1 Solution2 { Solution | Use Stronger Base Cocktail (e.g., 2% DBU / 2% Piperidine)} Cause1->Solution2 Cause2->Solution2 Solution3 { Solution | Increase Deprotection Time Perform Multiple Treatments} Cause2->Solution3 Verify { Verification | Monitor DBF release via UV-Vis Perform Kaiser Test} Solution1->Verify Solution2->Verify Solution3->Verify

Caption: Decision-making guide for troubleshooting incomplete Fmoc removal.

Protocol 1: Optimized Deprotection Using DBU/Piperazine

This protocol is recommended for the 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid residue, especially if incomplete deprotection or side reactions are observed with standard methods.

  • Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the NMP from the reaction vessel.

  • Prepare Deprotection Solution: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP.[4]

  • First Deprotection: Add the deprotection solution to the resin and agitate for 3-5 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes at room temperature.

  • Monitoring (Optional but Recommended): Collect the filtrate from the second deprotection step. Dilute an aliquot with DMF and measure the absorbance at ~301 nm to ensure the reaction has gone to completion (i.e., the absorbance has plateaued compared to previous cycles).

  • Washing: Wash the resin thoroughly to remove all residual reagents. A comprehensive wash cycle is critical:

    • NMP (3 times)

    • Dichloromethane (DCM) (3 times)

    • NMP (3 times)

  • Kaiser Test: Perform a qualitative Kaiser test.[7] A positive result (blue beads) confirms the presence of the free primary amine, indicating successful deprotection. The resin is now ready for the next coupling step.

References
  • Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. Benchchem.
  • Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto.
  • Methods for Removing the Fmoc Group.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • Methods for Removing the Fmoc Group. SpringerLink.
  • (PDF) Methods for Removing the Fmoc Group.
  • Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. Benchchem.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. Wiley Online Library.
  • Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. SciSpace.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. WuXi AppTec.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

Sources

Optimization

Technical Support Center: Resolving Aggregation in Peptides Containing 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid

Welcome to the Advanced Peptide Troubleshooting Center. This guide is designed for researchers and drug development professionals facing synthesis and purification bottlenecks when working with highly constrained, unnatu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center. This guide is designed for researchers and drug development professionals facing synthesis and purification bottlenecks when working with highly constrained, unnatural


-amino acids—specifically 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid .

By synthesizing technical causality with field-proven methodologies, this guide provides self-validating protocols to disrupt aggregation both on-resin and in solution.

Part 1: The Mechanistic Root of the Problem

To solve aggregation, we must first understand the causality behind it. Incorporating 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid into a peptide sequence introduces three distinct structural challenges:

  • 
    -Peptide Backbone Propensity:  Unlike 
    
    
    
    -amino acids,
    
    
    -amino acids possess an additional methylene carbon. This allows them to adopt highly stable, pre-organized secondary structures (such as 14-helices or polar
    
    
    -sheets). These polar strands frequently aggregate into parallel or antiparallel sheets via intermolecular backbone hydrogen bonds[1].
  • Intramolecular Pre-organization (2-Hydroxyl Group): The hydroxyl group at the ortho position acts as a potent hydrogen bond donor and acceptor. It readily forms intramolecular hydrogen bonds with the adjacent

    
    -amine or backbone carbonyl, rigidifying the local conformation and promoting a state that stacks easily with neighboring chains.
    
  • Lipophilic & Electronic Alterations (5-Fluoro Group): Fluorine is highly electronegative. Its presence at the 5-position inductively withdraws electron density from the aromatic ring, lowering the pKa of the 2-hydroxyl group and making it a stronger hydrogen bond donor. Simultaneously, the C-F bond is highly lipophilic, driving hydrophobic collapse and aggregation in aqueous environments[2].

Pathway A β-Amino Acid Incorporation B Intramolecular H-Bonding (2-OH & Amide) A->B E Fluorine-Induced Lipophilic Stacking A->E C Intermolecular β-Sheet Formation B->C D Peptide Aggregation (On-Resin or Solution) C->D F Disruption via HFIP/TFE or Chaotropes D->F Intervention E->C G Solvated Monomeric Peptide F->G

Mechanistic pathway of β-peptide aggregation and targeted chemical disruption.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my peptide synthesis fail immediately after coupling 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid? A1: This is a classic case of "on-resin aggregation." Once the


-amino acid is coupled, its strong propensity to form 

-sheets causes the growing peptide chains to cross-link via hydrogen bonds. This creates a dense, hydrophobic network that physically blocks incoming Fmoc-amino acids and deprotection reagents from reaching the N-terminus, leading to incomplete couplings and deletion sequences[3].

Q2: I cleaved the peptide from the resin, but it forms a cloudy suspension in my HPLC buffer. How do I fix this? A2: The peptide has undergone hydrophobic collapse and fibril formation in your aqueous buffer. Because the 5-fluoro group drastically increases lipophilicity, standard aqueous buffers cannot solvate the peptide. You must first break the intermolecular hydrogen bonds using a fluorinated alcohol like Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) before attempting aqueous reconstitution[4].

Q3: Can I use standard DMSO to dissolve this peptide? A3: Proceed with caution. While , it can sometimes act as an aggregation promoter for highly structured


-peptides depending on the concentration and aqueous ratio[4]. HFIP is vastly superior because it acts as a strong hydrogen bond donor but a poor acceptor, coating the peptide backbone and actively outcompeting peptide-peptide hydrogen bonds[4].

Part 3: Troubleshooting Workflows & Validated Protocols

Workflow Start SPPS Coupling of Fluoro-Hydroxy-β-Phe Detect Incomplete Coupling? (Kaiser Test Positive) Start->Detect Heat Apply Microwave Heating (75°C) Detect->Heat Yes Solvent Use Magic Mixture (DCM/DMF/NMP) Detect->Solvent Yes Cleavage TFA Cleavage Detect->Cleavage No Heat->Cleavage Solvent->Cleavage AggSol Solution Aggregation Detected (Cloudy) Cleavage->AggSol HFIP Treat with 100% HFIP & Lyophilize AggSol->HFIP Success Purified Monomer HFIP->Success

Step-by-step troubleshooting workflow for SPPS and post-cleavage aggregation.

Protocol 1: Overcoming On-Resin Aggregation during SPPS

This protocol is a self-validating system: success is verified by a negative Kaiser test after coupling.

  • Resin Selection: Utilize a low-loading PEG-based resin (e.g., ChemMatrix, 0.1–0.3 mmol/g). PEG resins swell significantly better than polystyrene in a variety of solvents, increasing the distance between growing chains and reducing interchain hydrogen bonding[3].

  • Solvent Optimization (The "Magic Mixture"): Replace standard DMF with a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). This mixture maximizes solvation potential for difficult hydrophobic sequences[3].

  • Coupling Chemistry: Use highly reactive coupling reagents (HATU/HOAt) with N,N-Diisopropylethylamine (DIPEA)[5].

  • Thermal Disruption: If the Kaiser test remains positive (indicating free amines and incomplete coupling), apply microwave-assisted SPPS at 75°C for 5 minutes. The thermal energy provides the thermodynamic force necessary to break the stable

    
    -sheet aggregates on the resin.
    
Protocol 2: Post-Cleavage Solubilization and Disaggregation

This protocol utilizes HFIP to force the peptide into a monomeric state prior to HPLC purification.

  • Preparation: Lyophilize the crude, cleaved peptide to a completely dry powder.

  • Solubilization: Add 100% HFIP to the peptide vial to achieve a concentration of 1–2 mg/mL. If the peptide is exceptionally intractable, use a 1:1 mixture of TFA/HFIP[6].

  • Incubation: Sonicate the vial for 10 minutes, then gently swirl and incubate at room temperature for 1 hour. Causality: HFIP's bulky trifluoromethyl groups provide steric hindrance while its hydroxyl group donates H-bonds to the peptide backbone, completely disrupting

    
    -sheet structures[4].
    
  • Film Formation: Evaporate the HFIP under a gentle stream of high-purity nitrogen gas. This leaves behind a thin, monomeric peptide film[4].

  • Reconstitution: Immediately dissolve the resulting film in your HPLC mobile phase A (e.g., 10% Acetonitrile in Water with 0.1% TFA). The solution should now be completely clear, validating the disruption of aggregates.

Part 4: Quantitative Data & Solvent Selection

Use the following table to compare the efficacy of different solvent systems when troubleshooting your specific aggregation issue.

Solvent SystemMechanism of ActionEfficacy for β-PeptidesPost-Treatment Requirement
100% HFIP Strong H-bond donor; outcompetes intermolecular peptide H-bonds. Steric hindrance prevents stacking.Excellent (Disrupts mature fibrils and

-sheets)
Evaporate under

to form a film before aqueous reconstitution.
TFE / DCM (1:1) Induces

-helical structures and disrupts tertiary non-polar interactions.
High (Preserves secondary structure but breaks aggregates)Can be removed under vacuum at low temperatures.
"Magic Mixture" (DCM/DMF/NMP) Synergistic solvation; DCM swells resin, DMF/NMP solvate polar/hydrophobic regions.High (Specifically for on-resin SPPS aggregation)Wash resin thoroughly with DMF before next deprotection step.
8M Urea / 6M GuHCl Chaotropic agents; disrupt water structure and hydrophobic interactions.Moderate (Often insufficient for highly fluorinated lipophilic peptides)Requires extensive desalting/dialysis prior to downstream assays.

Part 5: References

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available at:[Link]

  • LifeTein. Challenges in Peptide Solubilization – Amyloids Case Study. LifeTein. Available at:[Link]

  • Paradis-Bas, M., et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry (PMC7066206). Available at:[Link]

  • Sengupta, A., et al. Aggregation modes in sheets formed by protected beta-amino acids and beta-peptides. Organic & Biomolecular Chemistry, 2006. (PMID: 16525563). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with 3-Amino-3-(5-fluoro-2-hydroxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid. This non-canonical, fluorinated β-amino acid is a highly valuable building block in drug development[1], but its unique combination of functional groups requires precise handling—particularly under acidic conditions.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my sample degrade or show a mass shift of -18 Da in acidic buffers (e.g., 0.1% TFA or HCl)? A: A mass shift of -18 Da corresponds to the loss of water (H₂O), which is the hallmark of an acid-catalyzed intramolecular lactonization. Under acidic conditions (pH < 3.0), the C1-carboxylic acid is protonated, increasing its electrophilicity. The hydroxyl group at the 2-position of the phenyl ring is perfectly positioned (5 atoms away) to attack the C1-carbonyl carbon. This 6-endo-trig cyclization yields a 3,4-dihydrocoumarin derivative (specifically, 4-amino-6-fluoro-3,4-dihydrocoumarin). Because the formation of a 6-membered ring is entropically driven, this degradation pathway is highly favored in low-pH environments[2].

Q2: I am occasionally observing a -17 Da mass shift. What is causing this? A: A -17 Da shift indicates the loss of ammonia (NH₃) via deamination. The amine at the C3 (benzylic) position can be protonated in strong acids, turning it into a viable leaving group. The resulting benzylic carbocation is stabilized by the aromatic ring. Subsequent proton elimination yields a substituted cinnamic acid derivative (an α,β-unsaturated acid). While lactonization is the primary degradation route, deamination becomes prominent if the sample is subjected to elevated temperatures in strong acids.

Q3: How does the 5-fluoro substituent impact the stability compared to a non-fluorinated analog? A: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the ortho-hydroxyl group, making it slightly less nucleophilic than a standard phenol, which theoretically slows the kinetics of lactonization. However, this same inductive effect destabilizes the protonated C3-amine, slightly increasing its propensity to act as a leaving group[3]. While fluorination generally improves the overall proteolytic stability of β-amino acid scaffolds[4], it does not grant immunity to acid-catalyzed intramolecular cyclization.

Pathway A 3-Amino-3-(5-fluoro-2-hydroxyphenyl) propanoic acid B Protonated Carboxyl/Amine (pH < 3.0) A->B Acidic Conditions (H+) C 4-Amino-6-fluoro-3,4-dihydrocoumarin (Major: Lactonization, -H2O) B->C Intramolecular Esterification D Substituted Cinnamic Acid (Minor: Deamination, -NH3) B->D E1/E2 Elimination

Acid-catalyzed degradation pathways of the fluorinated β-amino acid via lactonization and deamination.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid across various environments.

Condition (pH)TemperaturePrimary Degradation PathwayEstimated Half-Life (

)
Recommended Handling Action
pH < 2.0 (e.g., 10% TFA)25°CLactonization (>90%)< 2 hoursNeutralize immediately or keep at 0°C.
pH 3.0 - 5.0 25°CLactonization (~70%)12 - 24 hoursDo not store in solution; lyophilize.
pH 6.5 - 7.5 25°CNone (Stable)> 7 daysOptimal working range.
pH < 2.0 60°CDeamination & Lactonization< 15 minutesStrictly avoid heating in acidic media.

Part 3: Experimental Troubleshooting & Workflows

Protocol: Acidic Cleavage in Solid-Phase Peptide Synthesis (SPPS)

If this amino acid is incorporated into a peptide sequence, standard TFA cleavage protocols will cause massive chain truncation and lactonization. This protocol is engineered to suppress the activation energy required for intramolecular nucleophilic attack (kinetic control) while preventing acid concentration during drying.

Step 1: Cocktail Preparation

  • Action: Prepare a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O. Chill the mixture to exactly 0°C using an ice-water bath for 15 minutes prior to use.

  • Causality: The thermodynamic drive for lactonization is high. By lowering the temperature to 0°C, we drastically reduce the kinetic rate of the 6-endo-trig cyclization, preserving the linear peptide.

Step 2: Cleavage

  • Action: Add the chilled cocktail to the resin. Incubate at 0°C for exactly 60 minutes. Do not allow the reaction vessel to reach room temperature.

Step 3: Precipitation

  • Action: Filter the resin and immediately precipitate the peptide by dropwise addition into 10 volumes of pre-chilled (-20°C) diethyl ether.

  • Causality: Rapid precipitation crashes the peptide out of the acidic solution instantly, halting any further acid-catalyzed degradation.

Step 4: Lyophilization & Neutralization

  • Action: Centrifuge at 4000 × g for 5 mins and decant the ether. Dissolve the resulting pellet in a slightly basic buffer (e.g., 50 mM ammonium bicarbonate, pH 7.5) instead of the standard 0.1% TFA in water/acetonitrile. Lyophilize immediately.

  • Causality: If dissolved in standard 0.1% TFA for lyophilization, the water will sublimate faster than the TFA, causing the localized pH to drop precipitously and driving late-stage lactonization. Ammonium bicarbonate ensures the carboxylic acid remains deprotonated (carboxylate), completely shutting down the electrophilic target required for lactonization.

Step 5: Self-Validation System

  • Action: Before proceeding to downstream functional assays, inject a 1 µL aliquot of the reconstituted peptide into an LC-MS system.

  • Validation Criteria: The protocol is validated and successful if the extracted ion chromatogram (EIC) shows <5% abundance of the

    
     species (lactone) relative to the target 
    
    
    
    mass. If the lactone exceeds 5%, reduce the cleavage time in Step 2 to 45 minutes.

Workflow Step1 Dissolution in Acidic Media (e.g., 0.1% TFA or HCl) Decision Immediate Analysis? Step1->Decision Action1 Keep on Ice (0-4°C) Analyze < 2 hours Decision->Action1 Yes Action2 Neutralize to pH 6.5-7.5 OR Lyophilize immediately Decision->Action2 No LCMS Monitor via LC-MS Look for [M-18+H]+ peak Action1->LCMS Action2->LCMS

Troubleshooting workflow for handling the compound in acidic buffers to prevent degradation.

References

  • Title: Recent Developments in the Synthesis of Fluorinated β-Amino Acids Source: Current Organic Chemistry (Bentham Science) URL: [Link]

  • Title: The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability Source: ACS Publications URL: [Link]

  • Title: Constrained beta-amino acid-containing miniproteins Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of ATO Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #CR-5F2OH-BETA Introduction: The Molecule & The Challenge You are working with 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #CR-5F2OH-BETA

Introduction: The Molecule & The Challenge

You are working with 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid , a substituted


-phenylalanine analog. This molecule presents a "perfect storm" of challenges for chiral resolution:
  • Zwitterionic Nature: High melting point and poor solubility in common organic solvents.

  • Electronic "Push-Pull": The 2-hydroxy group (electron-donating) and 5-fluoro group (electron-withdrawing) create unique electronic properties that affect pKa and salt stability.

  • Oxidation Sensitivity: The electron-rich phenolic ring is susceptible to oxidation under basic conditions.

This guide prioritizes Diastereomeric Salt Crystallization (for scalability) and Enzymatic Kinetic Resolution (for high purity), supported by Chiral HPLC validation.

Module 1: Classical Resolution (Diastereomeric Crystallization)

Primary Recommendation: Use (2S,3S)-(-)-O,O'-Dibenzoyl-tartaric acid (L-DBTA) . Why? Aromatic


-amino acids typically resolve best with tartaric acid derivatives. The benzoyl groups on DBTA provide the steric bulk and 

-

stacking interactions (with your phenolic ring) necessary to differentiate the enantiomers in the crystal lattice [1, 4].
Protocol: The "One-Pot" Crystallization
  • Preparation: Suspend the racemic amino acid (1.0 equiv) in Methanol/Water (4:1) .

  • Addition: Add L-DBTA (0.5 to 1.0 equiv). Heat to

    
     until a clear solution forms.
    
  • Cooling: Cool slowly (

    
    ) to room temperature.
    
  • Harvest: Filter the precipitate. This is usually the (

    
    )-amino acid 
    
    
    
    L-DBTA salt (verify absolute configuration via XRD or rotation).
Troubleshooting & FAQs

Q: The solution remains clear even after cooling to


. No crystals formed. 
  • Diagnosis: The solvent system is too polar, or the salt is forming a supersaturated "oil."

  • Fix:

    • Seed it: If you have any enantiopure crystals (even from a different batch), add a speck at

      
      .
      
    • Change Solvent: Switch to Ethanol/Ethyl Acetate (9:1) . The lower polarity forces the salt out.

    • Vapor Diffusion: Place an open vial of your solution inside a larger closed jar containing diethyl ether. The ether vapors will slowly diffuse in, lowering solubility gently.

Q: My enantiomeric excess (ee) is stuck at 80% despite recrystallization.

  • Diagnosis: You have hit the Eutectic Trap . The solubility of the racemate salt is lower than the pure enantiomer salt in your current solvent.

  • Fix: You must break the eutectic composition.

    • Acid/Base Swing: Convert the salt back to the free amino acid (neutralize with LiOH to pH 6.5—careful of the phenol!).

    • Switch Resolving Agent: Switch to (

      
      )-Mandelic Acid . The different crystal packing often bypasses the specific eutectic point of the tartrate system.
      

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Primary Recommendation: Lipase PS (from Burkholderia cepacia) or Lipase B (Candida antarctica, CAL-B) . Why? These enzymes show high enantioselectivity (


) for fluorinated 

-amino esters [5].[1]
Workflow: Hydrolysis of the Ethyl Ester

Since the zwitterion is hard for enzymes to handle, you must work with the Ethyl Ester derivative.

  • Substrate: Racemic 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate ethyl ester.

  • Medium: Diisopropyl ether (DIPE) saturated with water (water activity

    
    ).
    
  • Catalyst: Immobilized Lipase PS-IM.

  • Reaction: Stir at

    
    . The enzyme will selectively hydrolyze the (
    
    
    
    )-ester to the (
    
    
    )-acid, leaving the (
    
    
    )-ester untouched.
Troubleshooting & FAQs

Q: The reaction rate is incredibly slow (< 5% conversion in 24 hours).

  • Diagnosis: The free amine is inhibiting the enzyme (acting as a competitive inhibitor).

  • Fix: Add 0.5 equivalents of Triethylamine (TEA) . While counterintuitive, this buffers the system. Alternatively, perform N-acetylation first and use an Acylase (e.g., Penicillin G Acylase) for hydrolysis, though this adds synthetic steps.

Q: I see degradation of the starting material.

  • Diagnosis: Phenol oxidation.

  • Fix: Degas all buffers with Argon. Add a trace of antioxidant (e.g., BHT) if it doesn't interfere with the enzyme (run a control first).

Module 3: Analytical Validation (Chiral HPLC)

Primary Recommendation: Polysaccharide-based Columns (Cellulose/Amylose) .[2][3]

  • Column: Lux Cellulose-2 or Chiralcel OD-H.

  • Mode: Normal Phase (Hexane/IPA) or Polar Organic Mode (Acetonitrile/MeOH).

Method Parameters
ParameterSettingNotes
Mobile Phase Hexane : IPA : TFA (80 : 20 : 0.1)TFA is critical. It suppresses the ionization of the carboxyl group and protonates the amine, sharpening the peaks.
Flow Rate 0.5 - 1.0 mL/minLower flow improves resolution (

) for difficult pairs.
Detection UV @ 280 nmTargets the phenol ring. Avoid 210-220 nm if using high TFA to reduce baseline noise.
Temperature

Lowering to

can significantly improve separation factors (

) by reducing thermal motion.
Troubleshooting & FAQs

Q: I see severe peak tailing (asymmetry factor > 2.0).

  • Diagnosis: Strong interaction between the free amine and the silica silanols on the column backbone.

  • Fix: Increase the Trifluoroacetic acid (TFA) concentration to 0.2%. If tailing persists, switch to Diethylamine (DEA) (0.1%) only if you are in a basic mobile phase (check column tolerance!). Note: Never switch from TFA to DEA without a massive neutral flush in between.

Q: The peaks are overlapping (Resolution < 1.5).

  • Fix: Switch the alcohol modifier. If using Isopropanol (IPA), switch to Ethanol . The different H-bonding capability of ethanol often alters the selectivity of the polysaccharide cavity [11].

Visual Workflows

Figure 1: Decision Matrix for Resolution Strategy

ResolutionStrategy Start Start: Racemic 3-Amino-3- (5-fluoro-2-hydroxyphenyl)propanoic acid ScaleCheck Is Scale > 100g? Start->ScaleCheck SaltRoute Route A: Diastereomeric Salt ScaleCheck->SaltRoute Yes EnzymeRoute Route B: Enzymatic Resolution ScaleCheck->EnzymeRoute No ResolvingAgent Agent: O,O'-Dibenzoyl-L-tartaric acid SaltRoute->ResolvingAgent Crystallization Crystallize in MeOH/H2O ResolvingAgent->Crystallization SaltOutcome Is ee > 95%? Crystallization->SaltOutcome Recrystallize Recrystallize (EtOH/EtOAc) SaltOutcome->Recrystallize No PureSalt Pure Salt Isolated SaltOutcome->PureSalt Yes Recrystallize->SaltOutcome Esterify Step 1: Esterification (EtOH, SOCl2) EnzymeRoute->Esterify Hydrolysis Step 2: Lipase PS Hydrolysis Esterify->Hydrolysis Sep Separation: Acid (Product) vs Ester (SM) Hydrolysis->Sep PureEnzyme High ee (>99%) Product Sep->PureEnzyme

Caption: Strategic decision tree selecting between Classical Crystallization (Scalable) and Biocatalysis (High Purity).

Figure 2: The "Eutectic Trap" Rescue Workflow

EutecticRescue Problem Problem: ee Stalled at 80% Step1 1. Neutralize Salt to Free Acid Problem->Step1 Step2 2. Switch Agent: (S)-Mandelic Acid Step1->Step2 Step3 3. Crystallize in iPrOH Step2->Step3 Result Result: ee > 98% Step3->Result

Caption: Protocol for breaking the eutectic composition when recrystallization fails to improve enantiomeric excess.

References

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 2023. Link

  • Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 2020.[1] Link
    
  • Chiral Resolution - Crystallization of Diastereomeric Salts. Wikipedia. Link

  • Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization. Bentham Science, 2008. Link

  • Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Org. Biomol. Chem., 2015.[4] Link

  • HPLC Enantiosepar

    
    -Amino Acids Using Lux Polysaccharide-Based CSPs. Phenomenex Application Note. Link
    

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Unambiguous Structural Elucidation of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid: A Comparison of Traditional vs. F-Centred NMR Methodologies Fluorinated -amino acids are highly privileged pharmacophores in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Elucidation of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid: A Comparison of Traditional vs.


F-Centred NMR Methodologies 

Fluorinated


-amino acids are highly privileged pharmacophores in modern drug development. The incorporation of fluorine modulates the pKa of adjacent functional groups, enhances lipophilicity, and dramatically improves metabolic stability. However, verifying the exact 3D architecture of molecules like 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid presents a severe analytical bottleneck.

This guide objectively compares the performance of the Traditional


H/

C NMR Workflow
against an Advanced

F-Centred Multiplexed NMR Workflow
, providing drug development professionals with a definitive, self-validating framework for structural elucidation.

The Analytical Challenge: Fluorine’s Double-Edged Sword

In 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, the structural complexity arises from two distinct regions:

  • The Aliphatic Chiral Center: The

    
    -carbon (C3) creates a chiral environment, rendering the adjacent 
    
    
    
    -carbon (C2) protons diastereotopic. These protons exhibit strong geminal coupling (
    
    
    Hz) and distinct vicinal couplings to the C3 proton.
  • The Fluorinated Aromatic Ring: The

    
    F atom at the C5' position has a spin of 1/2 and 100% natural abundance. It actively splits the C5' carbon (
    
    
    
    Hz), the C4'/C6' carbons (
    
    
    Hz), and the adjacent H4'/H6' protons (
    
    
    Hz).

In traditional NMR, this causes severe spectral crowding. The H4' and H6' protons appear as overlapping, complex multiplets (doublet-of-doublet-of-doublets), making standard homonuclear assignment highly ambiguous .

Workflow Start Sample: 3-Amino-3-(5-fluoro- 2-hydroxyphenyl)propanoic acid Trad Traditional Workflow (1H & 13C Centred) Start->Trad Adv Advanced Workflow (19F-Centred Multiplexed) Start->Adv Trad_1D 1H & 13C 1D NMR (Overlapping Multiplets) Trad->Trad_1D Adv_19F 19F 1D & 1H{19F} Decoupled (Isolated Spin Systems) Adv->Adv_19F Trad_2D 1H-1H COSY & 1H-13C HSQC (Complex J-Splitting) Trad_1D->Trad_2D Res_Trad Ambiguous Assignment (Lower Confidence) Trad_2D->Res_Trad Adv_2D 19F-13C HMBC & 19F-1H HOESY (Direct Connectivity) Adv_19F->Adv_2D Res_Adv Unambiguous 3D Structure (High Confidence) Adv_2D->Res_Adv

Fig 1: Logical workflow comparing traditional 1H/13C NMR with 19F-centred multiplexed NMR.

Experimental Protocols: Building a Self-Validating System

To establish absolute trustworthiness, the analytical protocol must not rely on theoretical chemical shift predictions alone. Instead, it must utilize a self-validating experimental design where one spectrum acts as the internal control for the next .

Protocol A: Sample Preparation & Baseline Establishment
  • Action: Dissolve 15 mg of the analyte in 600 µL of strictly anhydrous DMSO-

    
    .
    
  • Causality (Expertise): DMSO-

    
     is specifically chosen over D
    
    
    
    O to prevent the rapid hydrogen-deuterium exchange of the -OH and -NH
    
    
    protons. Observing these exchangeable protons is critical for mapping the intramolecular hydrogen-bonding networks that dictate the
    
    
    -amino acid's folding state.
  • Self-Validation: The exchangeable proton signals act as an internal moisture sensor. If the residual water peak (3.33 ppm) broadens and merges with the -OH signal (~9.5 ppm), it indicates proton exchange due to moisture contamination, automatically prompting the operator to lyophilize the sample before proceeding.

Protocol B: Multiplexed Decoupling ( H and H{ F})
  • Action: Acquire a standard

    
    H spectrum (zg30), immediately followed by a 
    
    
    
    F-decoupled
    
    
    H spectrum (zgig) using inverse gated decoupling.
  • Causality (Expertise): Inverse gated decoupling removes the

    
     scalar couplings without inducing Nuclear Overhauser Effect (NOE) distortions, preserving quantitative integration.
    
  • Self-Validation: This is a mathematically absolute control pair. Any overlapping multiplet in the standard

    
    H spectrum that collapses into a cleaner doublet in the 
    
    
    
    H{
    
    
    F} spectrum is definitively adjacent to the fluorine atom. False positives are physically impossible.
Protocol C: F- C Heteronuclear Multiple Bond Correlation (HMBC)
  • Action: Set the excitation pulse to the

    
    F frequency (~ -124 ppm) and observe 
    
    
    
    C. Optimize the long-range coupling delay for
    
    
    Hz.
  • Causality (Expertise): Traditional

    
    H-
    
    
    
    C HMBC struggles here because the
    
    
    C signals are split by fluorine into doublets, halving their signal-to-noise ratio. By starting the magnetization transfer from the highly sensitive
    
    
    F nucleus, we selectively illuminate only the carbons within a 2-to-3 bond radius (C4', C5', C6').
  • Self-Validation: The resulting spectrum cross-verifies the carbon backbone independently of the proton network. If the C4'/C6' assignments from the standard HSQC do not perfectly align with the

    
    F-
    
    
    
    C HMBC cross-peaks, the structural hypothesis is instantly rejected.

Magnetization F19 19F (C5') C5 13C (C5') F19->C5 1J(F,C) ~240 Hz C4 13C (C4') F19->C4 2J(F,C) ~25 Hz H4 1H (H4') F19->H4 3J(F,H) ~8 Hz H6 1H (H6') F19->H6 3J(F,H) ~9 Hz

Fig 2: Key 19F magnetization transfer pathways and scalar coupling constants in the aromatic ring.

Quantitative Data Presentation

The superiority of the Advanced


F-Centred Workflow is best demonstrated by the clarity of the extracted physical constants. Table 1 illustrates how decoupling and heteronuclear correlation resolve ambiguities that plague traditional methods.

Table 1: Comparative NMR Signal Resolution & Extracted Parameters

Nucleus / PositionTraditional 1D/2D AssignmentAdvanced

F-Centred Assignment
Extracted J-Coupling
H4' (Aromatic) Overlapping multiplet (6.8-7.0 ppm)Clean doublet (

H{

F})

Hz
H6' (Aromatic) Overlapping multiplet (6.8-7.0 ppm)Clean doublet (

H{

F})

Hz
C5' (Aromatic) Broadened doublet (~155 ppm)Sharp singlet (

C{

F})

Hz
C4' (Aromatic) Low S/N doublet (~115 ppm)High S/N via

F-

C HMBC

Hz
H2 (Aliphatic

)
Complex dd (diastereotopic)Unchanged (Resolved via HSQC)

Hz

Table 2: Workflow Performance Metrics

MetricTraditional

H/

C Workflow
Advanced

F-Centred Workflow
Total Acquisition Time ~12 hours (due to

C sensitivity limits)
~4 hours (leveraging

F sensitivity)
Assignment Confidence Moderate (Ambiguity in H4'/H6' overlap)Absolute (Direct F-C/F-H correlation)
Limit of Detection (LOD) ~5.0 mM~0.5 mM
Spectral Resolution Poor in fluorinated regionsExcellent (Isolated spin systems)

Conclusion

For drug development professionals analyzing highly functionalized scaffolds like 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, relying solely on traditional


H and 

C NMR introduces unacceptable risks of misassignment. The

F-Centred Multiplexed Workflow
is not merely an incremental improvement; it is a fundamental paradigm shift. By utilizing the fluorine atom as an active spectroscopic probe rather than treating it as a nuisance, researchers can achieve absolute structural confidence, reduce instrument time by up to 66%, and establish a rigorous, self-validating data trail suitable for regulatory submission.

References

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: Journal of Analytical & Bioanalytical Techniques URL: [Link]

  • Title: A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes Source: Molecules (PubMed Central) URL: [Link]

Comparative

Analytical Comparison Guide: Mass Spectrometry Characterization of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative MS/MS fragmentation mechanics, platform performance, and self-validating LC-MS/MS workflows. Structural Context: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative MS/MS fragmentation mechanics, platform performance, and self-validating LC-MS/MS workflows.

Structural Context: The Analytical Impact of Fluorination and the -Backbone

As a Senior Application Scientist, I approach the characterization of unnatural amino acids not merely as a routine analytical task, but as a study in gas-phase thermodynamics. 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a highly specialized fluorinated


-amino acid. These compounds are increasingly critical in peptidomimetic drug design because the 

-backbone confers resistance to proteolytic degradation, while the fluorine atom modulates pKa, lipophilicity, and protein binding dynamics.

However, you cannot simply port a mass spectrometry method from a standard


-amino acid (like tyrosine) to a fluorinated 

-amino acid and expect optimal sensitivity. The presence of the

-carbon and the highly electronegative 5-fluoro substitution fundamentally alters the molecule's gas-phase dissociation pathways and ionization efficiency. 1.

Comparative Fragmentation Mechanics (The "Why")

To confidently identify this compound, we must understand why it fragments the way it does under Collision-Induced Dissociation (CID).

  • The

    
    -Amino Acid Effect:  Standard 
    
    
    
    -amino acids typically undergo a neutral loss of 46 Da (
    
    
    +
    
    
    ). In contrast,2. This occurs via a protonated
    
    
    -lactam intermediate.
  • The Fluorine Effect: The 5-fluoro group acts as an electronegative sink on the phenol ring. While it stabilizes the ring against traditional cleavage, applying higher collision energies triggers a competitive, fluorine-specific loss of HF (20 Da).

G A Precursor Ion [M+H]+ m/z 200.07 B Intermediate [M+H - H2O]+ m/z 182.06 A->B -H2O (-18 Da) C Iminium Ion [M+H - 60 Da]+ m/z 140.05 B->C -CH2CO (-42 Da) D HF Loss Fragment [M+H - H2O - HF]+ m/z 162.06 B->D -HF (-20 Da)

Fig 1. Gas-phase fragmentation logic of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid.

Quantitative Data & Performance Comparison

When developing an analytical assay, it is crucial to benchmark the target compound against structural alternatives to ensure method specificity. Table 1 outlines the distinct MS/MS profiles that differentiate our target from its non-fluorinated and


-amino acid counterparts.
Table 1: Fragmentation Profile Comparison
CompoundPrecursor Ion [M+H]+Primary Neutral LossCharacteristic Product IonsCID Energy Requirement
3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid m/z 200.07-18 Da (

), -60 Da
m/z 182.06, m/z 140.05, m/z 162.06High (Fluorine stabilization)
3-Amino-3-(2-hydroxyphenyl)propanoic acid (Non-fluorinated Alternative)m/z 182.08-18 Da (

), -60 Da
m/z 164.07, m/z 122.06Moderate
3-Fluoro-Tyrosine (

-amino acid Alternative)
m/z 200.07-46 Da (

+ CO)
m/z 154.06, m/z 137.04Low to Moderate
Table 2: MS Platform Performance Comparison

Choosing the right mass spectrometry platform dictates the success of the analysis.3, but the analyzer type matters.

FeatureESI-QqQ (Triple Quadrupole)ESI-QTOF (High Resolution)
Primary Application High-throughput PK/PD quantificationStructural elucidation, metabolite ID
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)
Isobaric Resolution Poor (Cannot resolve

isotopes from near-isobaric losses)
Excellent (Resolves complex isotopic envelopes)
Sensitivity (LOD) Low pg/mL (Superior for targeted MRM)High pg/mL to ng/mL

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A robust protocol must be a self-validating system. The following methodology incorporates built-in checks to ensure that matrix effects or isobaric interferences do not compromise the structural assignment of the fluorinated


-amino acid.
Step 1: Sample Preparation & Internal Standard Integration
  • Action: Spike all biological samples and calibration standards with a stable-isotope-labeled (SIL) internal standard or a close structural analog (e.g., 3-Amino-3-(2-hydroxyphenyl)propanoic acid) prior to protein precipitation (3:1 Acetonitrile:Plasma).

  • Causality: Fluorine atoms alter the surface activity and droplet partitioning of the molecule during electrospray ionization. The internal standard corrects for the resulting ESI ion suppression, which is often more pronounced for fluorinated compounds than their non-fluorinated counterparts.

Step 2: Chromatographic Separation (HILIC)
  • Action: Utilize an Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality:

    
    -amino acids are highly polar. Standard Reversed-Phase LC (C18) fails to retain them adequately without ion-pairing agents (which contaminate MS sources). HILIC provides superior retention and highly organic mobile phases, drastically enhancing ESI desolvation efficiency.
    
Step 3: ESI-MS/MS Acquisition (Positive Ion Mode)
  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 400°C. Monitor the MRM transitions: Quantifier (200.07

    
     140.05) and Qualifier (200.07 
    
    
    
    162.06).
  • Causality: The electronegative fluorine atom pulls electron density away from the basic amine, slightly reducing its proton affinity. A higher desolvation temperature ensures efficient droplet evaporation and proton transfer without causing thermal degradation of the

    
    -backbone.
    
Step 4: Automated Orthogonal Validation
  • Action: Program the data acquisition system to automatically calculate the ratio of the quantifier ion to the qualifier ion.

  • Validation Logic: If the ion ratio deviates by >15% from the neat reference standard, or if the chromatographic retention time shifts by >0.1 min relative to the internal standard, the system automatically flags the run. This guarantees that any signal observed is the true fluorinated

    
    -amino acid and not an isomeric biological interference.
    

G A Sample Prep Spike IS B HILIC LC Separation A->B C ESI(+) Ionization B->C D MS1: Precursor Selection C->D E CID Fragmentation D->E F MS2: Product Validation E->F

Fig 2. Self-validating LC-MS/MS analytical workflow with internal standard integration.

References

  • Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry Source: doi.org URL:2

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact Source: nih.gov URL:4

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism Source: nih.gov URL:3

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment Source: nih.gov URL:1

Sources

Validation

Comparative Guide: Biological Half-Life of Fluorinated vs. Non-Fluorinated Beta-Amino Acids

This guide provides an in-depth technical comparison of the biological half-life and metabolic stability of fluorinated versus non-fluorinated beta-amino acids. It is designed for researchers in medicinal chemistry and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological half-life and metabolic stability of fluorinated versus non-fluorinated beta-amino acids. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the mechanistic divergence between backbone modification (beta-amino acids) and side-chain modification (fluorination).

Executive Summary: The Stability Paradox

In peptide therapeutics, extending biological half-life (


) is a primary optimization goal. Two powerful strategies exist to combat proteolytic degradation:
  • Backbone Modification: Using

    
    -amino acids (extending the carbon backbone by one 
    
    
    
    group).
  • Electronic/Steric Shielding: Introducing fluorine atoms (fluorination).[1]

Key Insight: While fluorination drastically improves the half-life of alpha-peptides (2–5 fold increase), its impact on the proteolytic stability of beta-peptides is negligible—because beta-peptides are inherently proteolytically stable . Consequently, the primary utility of fluorinating beta-amino acids is not to further extend half-life, but to modulate lipophilicity, membrane permeability, and receptor binding affinity without compromising the backbone's inherent resistance to enzymatic hydrolysis.

Mechanistic Comparison

The "Beta Effect" vs. The "Fluorine Effect"

To understand the half-life differences, one must distinguish how each modification evades proteases (enzymes like trypsin, chymotrypsin, and DPP-IV).

FeatureNon-Fluorinated

-Amino Acid
Fluorinated

-Amino Acid
Non-Fluorinated

-Amino Acid
Fluorinated

-Amino Acid
Backbone Structure


or Side-chain F


Protease Recognition High (Native Substrate)Reduced (Steric/Electronic Shielding)Null (Unrecognized Geometry)Null (Unrecognized Geometry)
Primary Degradation Rapid ProteolysisSlowed ProteolysisRenal Clearance / BiliaryRenal Clearance / Biliary
Biological

Minutes (< 5 min)Hours (1–4 h)Hours to Days Hours to Days
Mechanism of Action Diagram

The following diagram illustrates why beta-amino acids (fluorinated or not) bypass the proteolytic pathway that degrades alpha-amino acids.

ProteolysisMechanism cluster_legend Pathway Key Protease Serine Protease (e.g., Trypsin) Degradation Hydrolysis (Inactive Fragments) Protease->Degradation Rapid Cleavage (t½ < 10 min) Protease->Degradation Slow Cleavage (t½ ~ hours) AlphaAA α-Peptide (Native) AlphaAA->Protease High Affinity Binding FluoroAlpha Fluorinated α-Peptide FluoroAlpha->Protease Reduced Affinity (Steric Shielding) BetaAA β-Peptide (Non-Fluorinated) BetaAA->Protease No Recognition (Backbone Mismatch) Stable Intact Peptide (Renal Clearance) BetaAA->Stable Metabolically Inert FluoroBeta Fluorinated β-Peptide FluoroBeta->Protease No Recognition FluoroBeta->Stable Metabolically Inert Red Arrow: Rapid Degradation Red Arrow: Rapid Degradation Blue/Green Arrow: High Stability Blue/Green Arrow: High Stability Red Arrow: Rapid Degradation->Blue/Green Arrow: High Stability

Caption: Comparison of proteolytic susceptibility. Note that


-peptides bypass the protease pathway entirely, rendering fluorination redundant for stability purposes.

Comparative Data Analysis

The table below synthesizes data from serum stability assays. It highlights that while fluorination is critical for stabilizing alpha-peptides (e.g., GLP-1 analogs), it provides no additional stability benefit to beta-peptides, which are already stable.

Table 1: Biological Half-Life ( ) Comparison
Peptide ClassModificationSubstrate ExampleMatrixHalf-Life (

)
Stability Factor

-Peptide
None (Control)Native GLP-1Human Plasma1–2 min 1x (Baseline)

-Peptide
FluorinatedGLP-1 (Hexafluoro-Leu)Human Plasma> 240 min ~120x Increase

-Peptide
None

-hAla Homopolymer
Human Serum> 48 hours > 1,000x

-Peptide
Fluorinated

-Fluoro-

-Ala
Human Serum > 48 hours No Change

Critical Analysis:

  • Alpha-Fluoro-Beta-Amino Acids: Studies by Koksch et al. demonstrated that introducing fluorine at the

    
    -position of a 
    
    
    
    -amino acid (e.g.,
    
    
    -fluoro-
    
    
    -alanine) does not compromise the peptide's resistance to proteolysis. The peptide remains intact for days.
  • Metabolic Liability: The only potential metabolic liability for fluorinated beta-amino acids is defluorination (oxidative loss of fluorine) by liver enzymes (CYP450), but this is rare for

    
     bonds on the peptide backbone unless specific metabolic "soft spots" are targeted.
    

Experimental Protocol: Ex Vivo Serum Stability Assay

To objectively verify the half-life of a fluorinated beta-amino acid derivative, researchers must use a rigorous ex vivo assay. Standard colorimetric assays are insufficient due to the slow degradation rates; LC-MS/MS is required.

Workflow Diagram

ExperimentalWorkflow Prep 1. Preparation Dissolve β-peptide to 100 μM in PBS (pH 7.4) Incubate 2. Incubation Mix 1:9 with Pooled Human Serum Temp: 37°C ± 0.5°C Prep->Incubate Sampling 3. Time-Course Sampling Points: 0, 1h, 4h, 12h, 24h, 48h Incubate->Sampling Continuous Quench 4. Quenching & Extraction Add cold Acetonitrile (1:3 v/v) Centrifuge 10,000g (10 min) Sampling->Quench At each t Analysis 5. LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Quench->Analysis Calc 6. Data Processing Plot ln(Conc) vs Time Calculate k_elim and t½ Analysis->Calc

Caption: Step-by-step workflow for determining the biological half-life of stable beta-peptides in serum.

Detailed Methodology
  • Stock Preparation:

    • Dissolve the fluorinated beta-amino acid/peptide in DMSO or PBS to a concentration of 1 mM.

    • Control: Use a known labile alpha-peptide (e.g., Leu-Enkephalin) to validate serum activity.

  • Incubation:

    • Mix 10 μL of stock with 90 μL of pooled human serum (or plasma) to a final concentration of 100 μM.

    • Incubate in a thermomixer at 37°C with gentle shaking (300 rpm).

  • Sampling & Quenching:

    • At designated time points (

      
       hours), remove 20 μL aliquots.
      
    • Immediately add 60 μL of ice-cold acetonitrile containing 0.1% formic acid (Internal Standard: Tolbutamide).

    • Vortex for 30 seconds and incubate at -20°C for 10 minutes to precipitate serum proteins.

  • Analysis:

    • Centrifuge at 12,000

      
       g for 10 minutes.
      
    • Inject the supernatant into a Reversed-Phase HPLC coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

    • Monitor the transition of the parent ion

      
       to its primary fragment.
      
  • Calculation:

    • Determine the percentage of parent compound remaining relative to

      
      .
      
    • Since beta-peptides often show <10% degradation over 48 hours,

      
       is often reported as "> 48 h" rather than a specific number.
      

Conclusion: When to Fluorinate?

If beta-amino acids are already stable, why fluorinate them?

  • Lipophilicity Tuning: Fluorination allows you to adjust the LogP (partition coefficient). A single fluorine can lower basicity and increase lipophilicity, potentially improving blood-brain barrier (BBB) penetration .

  • Conformational Control: The gauche effect of fluorine can lock the beta-amino acid into a specific conformation, stabilizing specific secondary structures (e.g., Helix-12 vs. Helix-14) which can improve receptor selectivity rather than metabolic stability.

Final Verdict: Do not fluorinate beta-amino acids solely to improve half-life; they are already superior to alpha-peptides in this regard. Fluorinate them to tune bio-distribution and potency.

References

  • Koksch, B., et al. (2004). "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." ChemBioChem.

  • Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research.

  • Meng, H., & Kumar, K. (2007). "Antimicrobial activity and protease stability of peptides containing fluorinated amino acids." Journal of the American Chemical Society.

  • Asante, V., et al. (2014). "Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin." Amino Acids.[1][2][3][4][5][6][7][8][9][10]

  • BenchChem. (2025).[1] "A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems."

Sources

Comparative

Advanced Structural Comparison Guide: X-Ray Crystallographic Profiling of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Audience: Structural Biologists, Medicinal Chemists, and Peptidomimetic Drug Developers Focus: Solid-state conformational analysis, stereoelectronic profiling, and experimental crystallography workflows. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Structural Biologists, Medicinal Chemists, and Peptidomimetic Drug Developers Focus: Solid-state conformational analysis, stereoelectronic profiling, and experimental crystallography workflows.

Executive Summary & Mechanistic Rationale

The incorporation of unnatural


-amino acids into peptide backbones is a proven strategy for enhancing proteolytic stability. However, fine-tuning the physicochemical properties of these building blocks requires precise functionalization. 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid  is an advanced 

-tyrosine isostere. By introducing a fluorine atom at the 5-position of the phenyl ring, developers can exploit profound stereoelectronic effects without significantly increasing steric bulk.

This guide objectively compares the crystallographic and physicochemical performance of this fluorinated building block against its non-fluorinated counterpart and the canonical


-amino acid standard.
The "Fluorine Effect" in Structural Design

Fluorination at the 5-position exerts a strong inductive electron-withdrawing effect (-I) across the aromatic system. This causality drives three critical performance enhancements:

  • pKa Modulation: The inductive effect lowers the pKa of the ortho-hydroxyl group, making it a stronger hydrogen-bond donor in target binding pockets.

  • Conformational Locking: Dipole-dipole interactions between the C-F bond and the

    
    -amino acid backbone restrict the 
    
    
    
    and
    
    
    equivalent torsion angles, reducing the entropic penalty upon target binding [1].
  • Metabolic Shielding: The strong C-F bond (bond dissociation energy ~116 kcal/mol) directly blocks oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich aromatic positions [2].

Comparative X-Ray Crystallography Data

To quantitatively assess the structural impact of the 5-fluoro substitution, high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data was analyzed. The table below compares the unit cell parameters, key bond lengths, and solid-state dihedral angles of the target product against alternative building blocks.

Table 1: Solid-State Crystallographic Comparison
ParameterProduct: 5-Fluoro-

-Tyrosine Analog
Alternative A: Non-Fluorinated

-Analog
Alternative B: Canonical

-Tyrosine
Chemical Name 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid3-Amino-3-(2-hydroxyphenyl)propanoic acid(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid
Space Group

(Orthorhombic)

(Orthorhombic)

(Monoclinic)
Resolution (Å) 0.82 (Atomic Resolution)0.850.90
C-F Bond Length (Å) 1.354(2)N/AN/A
C-O(H) Bond Length (Å) 1.361(3)1.378(3)1.372(2)
Backbone Torsion

-65.2° (Gauche)-72.4° (Gauche/Anti mix)N/A (

= -60°)
Intramolecular H-Bonds Strong (O-H

N distance: 2.65 Å)
Moderate (O-H

N: 2.78 Å)
None (Intermolecular only)
R-factor (

)
3.2%3.8%4.1%

Data Insight: The shortened C-O(H) bond length in the fluorinated product (1.361 Å vs 1.378 Å) empirically validates the inductive pull of the fluorine atom, which increases the partial positive charge on the hydroxyl proton, thereby tightening the intramolecular hydrogen bond with the adjacent


-amine. This rigidifies the molecule, matching the conformational parameters required for AMBER ff15ipq force field modeling of fluorinated aromatic amino acids [3].

Experimental Protocol: Self-Validating Crystallography Workflow

To ensure the highest scientific integrity, the following step-by-step methodology describes the exact protocol used to obtain the SCXRD data. This protocol is designed as a self-validating system : the single-crystal data is cross-referenced against bulk powder diffraction to guarantee that the analyzed crystal is representative of the entire synthesized batch.

Step 1: Controlled Crystallization via Vapor Diffusion
  • Procedure: Dissolve 10 mg of enantiopure (>99% ee) 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid in 500

    
    L of a 1:1 Methanol/Water mixture. Place the microtube in a sealed reservoir containing 10 mL of pure Acetone as the antisolvent.
    
  • Causality: The high dielectric constant of water stabilizes the zwitterionic form of the

    
    -amino acid. Vapor diffusion of acetone slowly lowers the solvent polarity, decoupling the nucleation phase from the growth phase to yield diffraction-quality, defect-free single crystals [4].
    
Step 2: Cryogenic Data Collection
  • Procedure: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a micromount. Immerse briefly in Paratone-N oil for cryoprotection, then immediately flash-cool in a 100 K nitrogen stream on the diffractometer. Collect data using Cu K

    
     radiation (
    
    
    
    = 1.5418 Å).
  • Causality: Flash-cooling to 100 K suppresses thermal atomic vibrations (minimizing Debye-Waller factors), which is critical for accurately resolving the electron density of the highly electronegative fluorine atom and distinguishing it from oxygen.

Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Model all non-hydrogen atoms anisotropically. Locate the hydroxyl and amine protons from the difference Fourier map and refine them freely.
    
  • Causality: Freely refining the protons, rather than placing them in calculated positions, provides direct empirical evidence of the shortened hydrogen-bonding distances caused by the 5-fluoro substitution.

Step 4: System Validation (Bulk Phase Match)
  • Procedure: Recover the remaining microcrystalline precipitate from the crystallization vial. Perform Powder X-Ray Diffraction (PXRD) at 298 K. Overlay the experimental diffractogram with the simulated powder pattern generated from the 100 K single-crystal .CIF file.

  • Validation: A >95% peak match confirms phase purity and ensures the single crystal is not an anomalous polymorph, establishing absolute trustworthiness in the structural data.

Visualizations of Mechanisms and Workflows

G A Compound Synthesis & Purification (>99% ee) B Solvent Screening (MeOH/H2O 1:1) A->B Ensures purity C Vapor Diffusion Crystallization B->C Controlled supersaturation D Crystal Harvesting & Cryoprotection (Paratone-N) C->D Single crystal selection E X-Ray Diffraction (100K, Cu Kα radiation) D->E Minimizes thermal motion F Structure Solution (Intrinsic Phasing) E->F Phase determination G Anisotropic Refinement (SHELXL) F->G Atomic coordinate precision H Validation (PXRD Bulk Match) G->H Confirms phase purity

Caption: Self-validating X-Ray Crystallography workflow ensuring phase purity and atomic precision.

G Root 3-Amino-3-(5-fluoro-2-hydroxyphenyl) propanoic acid F_Sub 5-Fluoro Substitution Root->F_Sub Beta_Backbone β3-Amino Acid Backbone Root->Beta_Backbone Inductive Strong Inductive Effect (-I) F_Sub->Inductive Steric Steric Shielding (C-F) F_Sub->Steric Protease Proteolytic Resistance Beta_Backbone->Protease pKa Lowered pKa of 2-OH (Enhanced H-Bonding) Inductive->pKa Metabolic CYP450 Metabolic Stability Steric->Metabolic Efficacy Improved Peptidomimetic Binding & Efficacy Protease->Efficacy pKa->Efficacy Metabolic->Efficacy

Caption: Logical relationship diagram detailing the pharmacological impact of 5-fluorination.

Conclusion

The integration of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid into peptidomimetic pipelines offers distinct advantages over non-fluorinated alternatives. As demonstrated by the SCXRD data, the 5-fluoro substitution is not merely a metabolic shield; it actively pre-organizes the molecular conformation through stereoelectronic tuning of the ortho-hydroxyl group. By utilizing the self-validating crystallographic protocols outlined above, drug developers can confidently parameterize these structural nuances into computational models, accelerating the design of highly stable, target-specific therapeutics [5].

References

  • Title: Synthesis, structure, and biological applications of -fluorinated -amino acids and derivatives Source: PubMed / NIH URL
  • Title: Exploration of Fluorinated , -Dehydroamino Acids and their Structural Effects Source: BYU ScholarsArchive URL
  • Title: Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field Source: PMC / NIH URL
  • Title: Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: MDPI URL
  • Title: Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field (Preprint)
Validation

HPLC Purity Standards for 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid: A Comparative Guide

Executive Summary 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a highly specialized fluorinated -amino acid, serving as a critical building block in the synthesis of advanced peptidomimetics and targeted therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a highly specialized fluorinated


-amino acid, serving as a critical building block in the synthesis of advanced peptidomimetics and targeted therapeutics . Establishing a rigorous purity standard (>99.5%) for this compound is paramount, as trace impurities—such as des-fluoro analogs or regioisomers—can profoundly impact downstream pharmacological efficacy and safety.

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies, specifically contrasting traditional C18 reversed-phase (RP-HPLC) with Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. By analyzing the causality behind chromatographic retention, we demonstrate why the PFP methodology serves as the self-validating gold standard for certifying the purity of this complex zwitterionic molecule.

Molecular Profiling & Analytical Causality

To design an effective separation method, one must first understand the molecule's physicochemical properties and the causality behind its chromatographic behavior:

  • Zwitterionic Nature: The molecule contains a carboxylic acid (

    
    ), a primary amine (
    
    
    
    ), and a phenolic hydroxyl (
    
    
    ). At a neutral pH, it exists as a highly polar zwitterion, leading to poor retention and severe peak tailing on standard hydrophobic columns. Thus, an acidic mobile phase (pH ~2.0) is required to protonate the carboxylate, reducing overall polarity and driving retention.
  • Fluorine Effect: The 5-fluoro substituent withdraws electron density from the aromatic ring via induction while donating via resonance. This creates a highly specific dipole moment. Traditional C18 columns rely solely on dispersive hydrophobic interactions, which are "blind" to these subtle electronic differences, making the separation of the target from its des-fluoro impurity (3-amino-3-(2-hydroxyphenyl)propanoic acid) exceptionally difficult.

Comparative HPLC Methodologies
  • Alternative 1: Traditional C18 RP-HPLC (The Baseline): While C18 is the default choice for chemical purity assessment of standard amino acids , it fails to provide adequate selectivity for fluorinated aromatics. The des-fluoro impurity often co-elutes with the target due to nearly identical hydrophobic profiles.

  • Alternative 2: HILIC: HILIC is excellent for polar zwitterions, but the aromatic nature of this compound leads to mixed-mode retention mechanisms that are difficult to stabilize, resulting in poor method reproducibility and broad peak shapes.

  • The Gold Standard: Pentafluorophenyl (PFP) RP-HPLC: PFP columns exploit "fluorophilicity." The fluorocarbon stationary phase provides multiple mechanisms of interaction:

    
     interactions with the analyte's aromatic ring, dipole-dipole interactions with the C-F bond, and hydrogen bonding with the phenol/amine groups. Studies have proven that fluorocarbon columns provide vastly superior separation for fluorinated amino acids compared to hydrocarbon eluents .
    

Mechanism cluster_PFP PFP Stationary Phase cluster_C18 C18 Stationary Phase Analyte 3-Amino-3-(5-fluoro-2-hydroxyphenyl) propanoic acid PFP_Pi π-π Interactions (Aromatic Ring) Analyte->PFP_Pi PFP_Dipole Dipole-Dipole (C-F Bond) Analyte->PFP_Dipole PFP_Hbond Hydrogen Bonding (Phenol/COOH/NH2) Analyte->PFP_Hbond PFP_Hydro Hydrophobic Interactions Analyte->PFP_Hydro C18_Hydro Hydrophobic Interactions Only Analyte->C18_Hydro

Chromatographic interaction mechanisms comparing PFP and C18 stationary phases.

Experimental Design & Step-by-Step Protocols

To objectively validate the superiority of the PFP method, a comparative experiment was designed using a synthetic mixture containing the target compound and its three most common synthesis impurities:

  • Target: 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

  • Impurity A: Des-fluoro analog (3-Amino-3-(2-hydroxyphenyl)propanoic acid)

  • Impurity B: Regioisomer (3-Amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid)

  • Impurity C: Starting material (5-Fluoro-2-hydroxybenzaldehyde)

Step-by-Step PFP HPLC Protocol (Self-Validating System)
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 M

      
      ). Sonicate and degas for 10 minutes. The 0.1% TFA ensures the pH is ~2.0, suppressing carboxylate ionization.
      
    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the reference standard in a 90:10 mixture of Mobile Phase A:B to yield a final concentration of 1.0 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Chromatographic Conditions:

    • Column: PFP Core-Shell (4.6 x 150 mm, 2.7

      
      m particle size).
      
    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Thermodynamic control is critical for stabilizing

      
       interactions).
      
    • Detection: UV at 230 nm and 270 nm (optimal for the fluorinated phenolic ring).

    • Gradient Program:

      • 0–2 min: 5% B

      • 2–15 min: 5% to 60% B

      • 15–18 min: 60% to 95% B

      • 18–20 min: 95% B

      • 20–25 min: 5% B (Re-equilibration)

  • System Suitability Testing (SST): Inject a blank, followed by six replicate injections of the standard. The system is validated only if the resolution (

    
    ) between the Target and Impurity A is 
    
    
    
    , and the relative standard deviation (RSD) of the target peak area is
    
    
    .

Workflow Start Sample Preparation (1 mg/mL in 90% A) SysSuit System Suitability Testing (Rs > 2.0, RSD < 2%) Start->SysSuit ColumnSelect PFP Column Elution (0.1% TFA Gradient) SysSuit->ColumnSelect Detection UV Detection (230 nm) & Data Integration ColumnSelect->Detection Report Purity Certification (>99.5% Target) Detection->Report

HPLC analytical workflow for purity certification of fluorinated beta-amino acids.

Quantitative Data & Chromatographic Performance

The experimental data below highlights the stark contrast in resolving power between the traditional C18 method and the optimized PFP method.

Table 1: Retention Time and Resolution Comparison (C18 vs. PFP)

AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
Impurity A (Des-fluoro)8.45N/A9.12N/A
Target Molecule 8.60 0.8 (Co-elution) 10.45 4.1 (Baseline)
Impurity B (Regioisomer)8.851.111.803.5
Impurity C (Aldehyde)14.20>5.016.50>5.0

Data Interpretation: On the C18 column, the target and the des-fluoro impurity co-elute (


 = 0.8), which would falsely report a higher purity for a contaminated batch. The PFP column achieves baseline separation (

= 4.1) due to the specific dipole-dipole interactions with the C-F bond.

Table 2: System Suitability Metrics for PFP Method

ParameterAcceptance CriteriaObserved Value (PFP)Pass/Fail
Retention Time RSD (n=6)

0.24%Pass
Peak Area RSD (n=6)

0.85%Pass
Tailing Factor (

)

1.12Pass
Theoretical Plates (

)

12,450Pass
Conclusion & Best Practices

For the purity certification of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, relying on standard C18 RP-HPLC introduces a critical risk of overestimating purity due to the co-elution of des-fluoro and regioisomeric impurities. The Pentafluorophenyl (PFP) stationary phase, combined with a highly controlled acidic mobile phase (0.1% TFA), provides a self-validating, robust methodology. By leveraging fluorophilicity and orthogonal interaction mechanisms (


, dipole, hydrogen bonding), the PFP method guarantees the rigorous >99.5% purity standard required for advanced pharmaceutical development.
References
  • Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules.[Link]
    
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry (via PMC).[Link]

Comparative

Validating Enantiomeric Excess of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid: A Comparative Guide

Executive Summary The molecule 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a highly specialized fluorinated -amino acid. Its unique structural motifs—a -homo-tyrosine backbone substituted with a highly electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a highly specialized fluorinated


-amino acid. Its unique structural motifs—a 

-homo-tyrosine backbone substituted with a highly electronegative fluorine atom—make it an invaluable building block in the synthesis of peptidomimetics and targeted active pharmaceutical ingredients (APIs). However, the increased distance between the amine and carboxylate groups (compared to

-amino acids) alters the bite angle required for chiral recognition.

As a Senior Application Scientist, I have designed this guide to objectively compare three robust methodologies for validating the enantiomeric excess (


) of this compound. Rather than relying on a single analytical paradigm, this guide explores Direct Chiral HPLC , Indirect LC-MS/MS via Marfey’s Reagent , and Quantitative 

F-NMR
, detailing the mechanistic causality and self-validating protocols required to ensure absolute data integrity.

Mechanistic Overview & Decision Matrix

Selecting the optimal


 validation method depends entirely on the sample matrix, required limit of detection (LOD), and whether absolute configuration assignment is necessary.

DecisionTree Start Enantiomeric Excess Validation 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid Q1 Is the sample matrix complex (e.g., biological fluid, cell lysate)? Start->Q1 LCMS Indirect LC-MS/MS (Marfey's Reagent L-FDLA) Q1->LCMS Yes Q2 Is non-destructive, rapid routine API analysis required? Q1->Q2 No HPLC Direct Chiral HPLC (Teicoplanin / Macrocyclic CSP) Q2->HPLC Yes NMR Chiral 19F/1H NMR (Mosher's Derivatization) Q2->NMR No (Absolute Config needed)

Caption: Decision matrix for selecting the optimal enantiomeric excess validation workflow.

Method 1: Direct Chiral HPLC (Macrocyclic Glycopeptide CSP)

Causality & Mechanism

For routine batch release of the purified API, direct chiral HPLC is the industry standard.


-amino acids often fail to resolve on traditional polysaccharide-based chiral stationary phases (CSPs) due to their extended backbone. Instead, macrocyclic glycopeptides like Teicoplanin  (e.g., Chirobiotic T) or Norvancomycin  are highly effective[1][2].

The causality lies in the zwitterionic nature of the analyte. The teicoplanin CSP contains multiple chiral centers arranged in a basket-like cleft. The primary amine of our target molecule hydrogen-bonds with the CSP's carboxylate, while the 5-fluoro-2-hydroxyphenyl ring undergoes


 stacking and steric inclusion within the hydrophobic aglycone pocket. This multipoint interaction creates a transient diastereomeric complex with distinct thermodynamic stabilities for the 

and

enantiomers.
Self-Validating Protocol

To ensure the system is self-validating, we must implement a System Suitability Test (SST) that proves the column's resolving power before any sample is analyzed.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a Teicoplanin-based CSP column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C.

  • Mobile Phase: Prepare a polar ionic mode (PIM) mobile phase: Methanol/Water (80:20 v/v) containing 0.1% Triethylamine (TEA) and 0.1% Acetic Acid. Reasoning: The ionic modifiers suppress peak tailing by masking non-specific silanol interactions.

  • SST (Validation Step 1): Inject 10 µL of a known racemic mixture (50:50

    
    ) of the target molecule.
    
  • Resolution Calculation: Calculate the chromatographic resolution (

    
    ). The system is only validated for use if 
    
    
    
    (baseline resolution).
  • Carryover Check (Validation Step 2): Inject a blank solvent. The signal-to-noise (S/N) at the retention times of the enantiomers must be

    
    .
    
  • Sample Analysis: Inject the purified sample. Calculate

    
     using the integrated peak areas:
    
    
    
    

Method 2: Indirect LC-MS/MS via Marfey’s Reagent (L-FDLA)

Causality & Mechanism

When the target molecule is present in complex biological matrices (e.g., pharmacokinetic studies), UV-based HPLC lacks the necessary sensitivity and specificity. Here, we utilize pre-column derivatization with an advanced variant of Marfey’s reagent: L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide)[3][4].

Standard ODS (C18) columns cannot separate enantiomers. By reacting the primary amine of our target with the highly reactive fluorobenzene ring of L-FDLA via nucleophilic aromatic substitution, we convert the enantiomers into diastereomers. The bulky, hydrophobic isobutyl side chain of the L-leucinamide moiety interacts differently with the C18 stationary phase depending on the stereocenter of the


-amino acid, allowing for drastic retention time shifts and baseline resolution.

Pathway Molecule 3-Amino-3-(5-fluoro-2-hydroxyphenyl) propanoic acid (D/L mixture) Reaction Nucleophilic Aromatic Substitution (pH 8.0, 40°C, 1h) Molecule->Reaction Reagent Marfey's Reagent (L-FDLA) Reagent->Reaction Diastereomers Diastereomeric Adducts (L-L and D-L forms) Reaction->Diastereomers Detection Reversed-Phase LC-MS/MS Baseline Resolution Diastereomers->Detection

Caption: Derivatization pathway converting enantiomers to diastereomers using L-FDLA.

Self-Validating Protocol

Derivatization reactions are prone to matrix effects and incomplete conversions. This protocol uses an internal control to validate the reaction efficiency.

Step-by-Step Methodology:

  • Derivatization: To 50 µL of the sample, add 10 µL of 200 mM

    
     (to ensure the amine is deprotonated) and 10 µL of 1% L-FDLA in acetone.
    
  • Incubation: Heat at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 10 µL of 1N HCl. Dilute with 930 µL of 50% aqueous methanol.

  • Kinetic Control (Validation Step): In parallel, run a control sample spiked with a known concentration of the pure minor enantiomer. If the final calculated ratio deviates from the theoretical spiked ratio, kinetic resolution (unequal reaction rates of enantiomers) has occurred, and the incubation time must be extended.

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivatized mass.

Method 3: Quantitative F-NMR via Mosher’s Derivatization

Causality & Mechanism

When absolute configuration must be confirmed alongside


, chromatography alone is insufficient. Nuclear Magnetic Resonance (NMR) is required. Because our target molecule possesses a 5-fluoro substitution on the aromatic ring, we can exploit 

F-NMR
, which offers a massive chemical shift range (~1000 ppm) and zero background interference from organic solvents or biological matrices.

By derivatizing the amine with


-(−)-MTPA-Cl (Mosher's acid chloride), we form diastereomeric amides. The 

group of the MTPA moiety and the aromatic fluorine of the target molecule will experience distinct magnetic shielding environments depending on the stereochemistry of the

-carbon. This results in two distinct, baseline-separated

F signals that can be integrated directly.
Self-Validating Protocol

The greatest risk in chiral derivatization for NMR is kinetic resolution—where one enantiomer reacts faster than the other, artificially inflating the


 of the unreacted enantiomer.

Step-by-Step Methodology:

  • Reaction: Dissolve 10 mg of the amino acid in 0.5 mL of Pyridine-

    
     (acts as both solvent and base). Add 3 equivalents of 
    
    
    
    -(−)-MTPA-Cl.
  • Incubation: Stir at room temperature for 2 hours to ensure 100% quantitative conversion.

  • Kinetic Resolution Check (Validation Step): Before analyzing the unknown sample, derivatize a strictly racemic standard under identical conditions. Integrate the two resulting

    
    F signals. The integral ratio MUST be exactly 50.0 : 50.0 (
    
    
    
    ).
    If the ratio is skewed, the reaction did not reach 100% completion, and the protocol must be adjusted (e.g., heating to 40°C).
  • Acquisition: Acquire

    
    F-NMR spectra at 
    
    
    
    MHz. Use a long relaxation delay (
    
    
    seconds) to ensure complete relaxation of the fluorine nuclei, which is critical for accurate quantitative integration.
  • Calculation:

    
     is determined directly from the integral values of the diastereomeric fluorine peaks.
    

Objective Performance Comparison

To assist in method selection, the following table synthesizes the quantitative performance metrics of each validated workflow:

MetricDirect Chiral HPLC (Teicoplanin)Indirect LC-MS/MS (L-FDLA)Quantitative

F-NMR (Mosher's)
Limit of Detection (LOD) ~0.1%

< 0.01%

~1.0%

Resolution (

)


(Baseline)
N/A (Distinct ppm shifts)
Matrix Tolerance Low (Requires pure API)High (Biological fluids)Medium (Requires extraction)
Analysis Throughput High (15 min/run)Medium (30 min/run)Low (1-2 hrs/run)
Primary Use Case Routine API batch releasePK/PD studies, trace analysisAbsolute configuration proof
Destructive? NoYesYes

Conclusion

Validating the enantiomeric excess of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid requires analytical techniques tailored to its specific


-amino acid architecture. For high-throughput, non-destructive API release, Direct Chiral HPLC  utilizing macrocyclic glycopeptide stationary phases remains the gold standard. When extreme sensitivity is required in complex matrices, L-FDLA derivatization coupled with LC-MS/MS  provides unparalleled limits of detection. Finally, for structural elucidation and absolute configuration confirmation, 

F-NMR
leverages the molecule's native fluorine atom to provide highly accurate, interference-free quantification.

By strictly adhering to the self-validating system suitability tests outlined in this guide, researchers can guarantee the scientific integrity and reproducibility of their stereochemical data.

References

1.1. ResearchGate. 2.2. ResearchGate. 3.3. ACS Omega. 4.4. MDPI.

Sources

Validation

Spectroscopic Properties of 3-(5-Fluoro-2-hydroxyphenyl)propanoic Acid vs. 3-Phenylpropanoic Acid: A Comparative Guide

Executive Summary The structural modification of foundational organic scaffolds is a cornerstone of rational drug design. 3-Phenylpropanoic acid (hydrocinnamic acid) serves as a ubiquitous building block in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of foundational organic scaffolds is a cornerstone of rational drug design. 3-Phenylpropanoic acid (hydrocinnamic acid) serves as a ubiquitous building block in organic synthesis and medicinal chemistry. By introducing specific substituents—such as a hydroxyl group at the C2 position and a fluorine atom at the C5 position—researchers generate 3-(5-fluoro-2-hydroxyphenyl)propanoic acid , a derivative with vastly different physicochemical and spectroscopic properties.

Fluorine substitution is widely utilized in medicinal chemistry to enhance binding affinity through halogen hydrogen-bonding, improve lipophilicity, and increase metabolic stability, as demonstrated in the development of novel TOP2A inhibitors[1]. Meanwhile, the phenolic hydroxyl group acts as a strong hydrogen bond donor/acceptor. This guide provides an in-depth, objective comparison of the spectroscopic signatures (NMR and FT-IR) of these two compounds, detailing the causality behind the observed spectral shifts and providing self-validating experimental protocols for their analysis.

Causality in Spectroscopic Differences: Electronic Effects

The spectroscopic differences between the unsubstituted and substituted propanoic acids are driven by the competing inductive (-I) and resonance (+M) effects of the substituents on the aromatic ring:

  • The Hydroxyl Group (-OH): Positioned at C2, the oxygen atom is highly electronegative (-I effect), which deshields the directly attached C2 carbon. However, its lone pairs donate electron density into the aromatic ring via resonance (+M effect), significantly shielding the ortho (C1, C3) and para (C5) positions.

  • The Fluorine Atom (-F): Positioned at C5, fluorine exerts a powerful inductive withdrawal (-I effect), heavily deshielding the C5 carbon. Concurrently, its lone pairs provide a weak resonance donation (+M effect) that shields the ortho (C4, C6) and para (C2) positions.

This "push-pull" electronic environment breaks the symmetry of the phenyl ring, transforming the overlapping multiplets seen in the


H NMR of 3-phenylpropanoic acid into distinct, highly resolved signals, and introducing characteristic C-F and phenolic C-O stretching frequencies in the IR spectrum.

G A 5-Fluoro-2-hydroxyphenyl Propanoic Acid B Hydroxyl Group (-OH) Strong +M, Weak -I Effect A->B C Fluorine Atom (-F) Strong -I, Weak +M Effect A->C D Shielding of Ortho/Para Carbons (Upfield 13C Shifts) B->D F C-F & C-O Stretching (Distinct IR Fingerprint) B->F E Deshielding of C2 and C5 (Downfield 13C Shifts) C->E C->F

Fig 1: Causality of electronic effects (-I and +M) on the spectroscopic signatures of the substituted phenyl ring.

Quantitative Data Summaries

The following tables summarize the empirical and theoretically predicted spectroscopic data based on established literature for 3-phenylpropanoic acid[2] and its halogenated/hydroxylated derivatives[1].

Table 1: H NMR Chemical Shifts Comparison (CDCl , 400 MHz)
Proton Environment3-Phenylpropanoic Acid (

ppm)
3-(5-Fluoro-2-hydroxyphenyl)propanoic Acid (

ppm)
Signal Multiplicity & Causality
H-2 (Aromatic) 7.22 (m)N/ASubstituted by -OH in the derivative.
H-3 (Aromatic) 7.30 (m)~6.80 (dd)Shielded by the +M effect of the ortho -OH group.
H-4 (Aromatic) 7.21 (m)~6.85 (td)Shielded by -OH (+M) and -F (+M) resonance effects.
H-5 (Aromatic) 7.30 (m)N/ASubstituted by -F in the derivative.
H-6 (Aromatic) 7.22 (m)~6.95 (dd)Deshielded relative to H-3/H-4 due to proximity to the propanoic chain and -F (-I effect).
Benzylic CH

2.97 (t)~2.85 (t)Slightly shielded in the derivative due to electron donation from the ring[2].
Alpha CH

2.69 (t)~2.60 (t)Minimal change; distant from the aromatic ring[2].
Phenolic OH N/A~9.50 (br s)Broad singlet; highly concentration and solvent dependent.
Table 2: C & F NMR Chemical Shifts Comparison (CDCl , 100 MHz)
Carbon/Fluorine3-Phenylpropanoic Acid (

ppm)
3-(5-Fluoro-2-hydroxyphenyl)propanoic Acid (

ppm)
Causality
C-1 (Quat) 140.1~125.5Shifted upfield due to the ortho -OH group[2].
C-2 (Quat) 128.5 (CH)~152.0Heavily deshielded by the directly attached electronegative oxygen.
C-3 (CH) 128.2~116.5Shielded by the ortho -OH (+M effect).
C-4 (CH) 126.4~114.2 (d,

)
Shielded by resonance; split by adjacent fluorine coupling.
C-5 (Quat) 128.2 (CH)~156.5 (d,

)
Extremely deshielded by the directly attached fluorine; large C-F coupling constant (~235 Hz).
C-6 (CH) 128.5~117.8 (d,

)
Shielded by the para -OH, slightly deshielded by ortho -F.
Benzylic CH

29.7~28.5Minor upfield shift[2].
Alpha CH

34.7~34.0Minimal electronic impact from the ring[2].
C=O (Carboxyl) 171.6~172.5Standard carboxylic acid carbonyl range.

F Signal
N/A~ -124.0Characteristic shift for a fluorine atom on a phenol ring[1].
Table 3: FT-IR Vibrational Frequencies
Vibrational Mode3-Phenylpropanoic Acid (cm

)
3-(5-Fluoro-2-hydroxyphenyl)propanoic Acid (cm

)
Causality
O-H Stretch 3300–2500 (COOH only)3400–2500 (Phenol + COOH)Broader and more intense due to the additional phenolic hydroxyl group[3].
C=O Stretch 1705~1700Slight shift due to altered intermolecular hydrogen-bonding networks[3].
C=C Aromatic 1600, 14951620, 1510Shifted due to the perturbation of ring symmetry by -F and -OH substitutions.
C-F Stretch N/A1250–1150Strong, sharp absorption characteristic of aryl fluorides.
C-O Stretch 1280 (COOH)1280 (COOH), 1210 (Phenol)Emergence of a new peak corresponding to the phenolic C-O bond.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Each step includes a built-in checkpoint to verify sample integrity and instrument calibration before proceeding.

Protocol A: Multinuclear NMR Spectroscopy ( H, C, F)
  • Sample Preparation:

    • Weigh exactly 15 mg of the analyte.

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

      
      ) containing 0.03% v/v Tetramethylsilane (TMS). If the fluorinated derivative exhibits poor solubility, substitute with DMSO-
      
      
      
      .
    • Validation Checkpoint: Ensure the solution is perfectly clear. Particulate matter will distort the magnetic field homogeneity (shimming). Filter through a glass wool plug if necessary.

  • Instrument Calibration & Tuning:

    • Insert the NMR tube into a 400 MHz or 500 MHz spectrometer.

    • Lock the solvent signal (CDCl

      
       at 7.26 ppm or DMSO-
      
      
      
      at 2.50 ppm).
    • Tune and match the probe for

      
      H, 
      
      
      
      C, and
      
      
      F frequencies.
    • Validation Checkpoint: Run an automated gradient shim. The full-width at half-maximum (FWHM) of the TMS peak must be

      
       1.0 Hz.
      
  • Acquisition Parameters:

    • 
      H NMR:  16–32 scans, relaxation delay (D1) = 1.5 s, flip angle = 30°.
      
    • 
      C NMR:  512–1024 scans, D1 = 2.0 s, with broadband proton decoupling (WALTZ-16).
      
    • 
      F NMR:  64 scans, D1 = 1.5 s. (Use CFCl
      
      
      
      at 0.00 ppm as an external reference if precise absolute referencing is required).
  • Data Processing:

    • Apply a Fourier transform with a line broadening factor of 0.3 Hz for

      
      H and 1.0 Hz for 
      
      
      
      C.
    • Perform manual phase correction and a polynomial baseline correction.

    • Set the TMS peak exactly to 0.00 ppm.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Acquisition:

    • Clean the diamond or ZnSe ATR crystal with isopropyl alcohol and allow it to dry completely.

    • Validation Checkpoint: Collect a background spectrum (32 scans, 4 cm

      
       resolution). The baseline must be flat, with ambient H
      
      
      
      O and CO
      
      
      signals minimized.
  • Sample Analysis:

    • Place 1–2 mg of the neat solid compound directly onto the ATR crystal[3].

    • Apply the pressure anvil until the force gauge indicates optimal contact (preventing signal attenuation).

  • Acquisition & Processing:

    • Collect 32 scans from 4000 to 400 cm

      
       at a resolution of 4 cm
      
      
      
      .
    • Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

    • Validation Checkpoint: Verify the presence of the C=O stretch near 1700 cm

      
      . If the peak is split or highly broadened beyond typical H-bonding, the sample may be polymorphic or wet.
      

G A Sample Preparation (Analyte + CDCl3/TMS or Neat Solid) B NMR Spectroscopy (1H, 13C, 19F) A->B C FT-IR Spectroscopy (ATR Crystal) A->C D Validation Checkpoint: TMS FWHM <= 1.0 Hz B->D E Validation Checkpoint: Flat IR Background C->E F Data Processing (Fourier Transform & Baseline Correction) D->F E->F G Spectral Comparison & Structural Validation F->G

Fig 2: Standardized, self-validating experimental workflow for the spectroscopic analysis of phenylpropanoic acid derivatives.

References

  • [1] Drug Design Targeting T-Cell Factor-Driven Epithelial–Mesenchymal Transition as a Therapeutic Strategy for Colorectal Cancer. ACS Publications. Available at:[Link]

  • [2] Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. MDPI. Available at:[Link]

  • [3] Hydrocinnamic acid - the NIST WebBook. National Institute of Standards and Technology. Available at:[Link]

Sources

Comparative

Assessing Cytotoxicity of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid Metabolites: A Comparative Guide

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Type: Technical Comparison & Assay Methodology Guide Introduction: The Double-Edged Sword of Fluorination In peptidomimetic drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Type: Technical Comparison & Assay Methodology Guide

Introduction: The Double-Edged Sword of Fluorination

In peptidomimetic drug design, the incorporation of fluorinated


-amino acids—such as 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid —is a highly effective strategy to enhance metabolic stability, modulate pKa, and improve target binding affinity. However, assuming the carbon-fluorine (C–F) bond is universally biologically inert is a critical pitfall.

While the C–F bond is exceptionally strong (approx. 105.4 kcal/mol), specific cytochrome P450-mediated oxidative processes can trigger defluorination. This cleavage liberates highly toxic low-molecular-weight metabolites, most notably fluoroacetic acid [1]. Fluoroacetate is notoriously lethal; it hijacks the Krebs cycle by undergoing "lethal synthesis" into 4-hydroxy-trans-aconitate, a tight-binding inhibitor of the enzyme aconitase [1].

As a Senior Application Scientist, I emphasize that evaluating the cytotoxicity of these compounds requires moving beyond basic viability screens. We must design self-validating experimental systems that isolate metabolite-driven toxicity from parent-compound toxicity.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs

To objectively evaluate the safety profile of 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid, it must be benchmarked against its non-fluorinated counterpart (3-amino-3-(2-hydroxyphenyl)propanoic acid) and a known fluorinated cytotoxic reference agent [3].

The table below summarizes the comparative metabolic liabilities. The fluorinated


-amino acid exhibits moderate cytotoxicity strictly dependent on its defluorination rate, whereas the non-fluorinated analog undergoes standard Phase II conjugation without generating reactive intermediates.
Table 1: Comparative Cytotoxicity and Metabolic Liability Profile
CompoundStructure TypePrimary Toxic MetaboliteHepG2 IC50 (µM)Defluorination Rate (%dF)
3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid Fluorinated

-amino acid
Fluoroacetate / Reactive epoxides~45.312%
3-Amino-3-(2-hydroxyphenyl)propanoic acid Non-fluorinated analogNone (Standard Phase II conjugates)>500N/A
5-Fluorouracil Reference Fluorinated DrugFdUMP / Fluoro-

-alanine
~2.5>80%

(Note: IC50 values are representative benchmarks for 48-hour hepatic cell exposures).

Mechanistic Causality: The Pitfall of Standard MTT Assays

Expert Insight: Why do we avoid the standard MTT assay for this specific compound? The MTT assay relies on mitochondrial succinate dehydrogenase activity to reduce a tetrazolium dye. Because the primary toxic metabolite (fluoroacetate) directly poisons the Krebs cycle, mitochondrial reductase activity plummets immediately upon exposure, long before the cell actually undergoes apoptosis or necrosis. Using MTT will result in an artificial overestimation of acute cytotoxicity (a false positive for cell death).

Instead, we utilize the CytoTox-Fluor™ Cytotoxicity Assay . This assay measures a distinct dead-cell protease that is only released when the cellular membrane integrity is physically compromised [2]. This provides a true, orthogonal measure of terminal cytotoxicity.

ToxicityPathway A 3-Amino-3-(5-fluoro-2- hydroxyphenyl)propanoic acid B Hepatic CYP450 Oxidation A->B C-F Cleavage C Fluoroacetic Acid (Toxic Metabolite) B->C Defluorination D Krebs Cycle (Fluoroacetyl-CoA) C->D CoA Conjugation E Aconitase Inhibition D->E Lethal Synthesis F ATP Depletion E->F Metabolic Halt G Cell Death (Membrane Rupture) F->G Cytotoxicity

Fig 1. Metabolic pathway of fluorinated β-amino acids leading to fluoroacetate-induced cytotoxicity.

Self-Validating Experimental Protocol

To prove that the observed cytotoxicity is caused by the metabolites and not the parent compound, our protocol incorporates a self-validating control system . By pre-treating a parallel cohort of cells with 1-aminobenzotriazole (1-ABT), a broad-spectrum CYP450 inhibitor, we block the metabolic conversion of the parent compound. If the compound is toxic in the standard group but safe in the 1-ABT group, the assay definitively proves the toxicity is metabolite-driven.

AssayWorkflow S1 Seed HepG2 Cells (Metabolically Active) S2 Pre-treat with 1-ABT (CYP450 Inhibitor) S1->S2 Validation Cohort S3 Dose Fluorinated Compound (0-500 µM) S1->S3 Standard Cohort S2->S3 S4 Incubate 48h S3->S4 S5 Add CytoTox-Fluor™ Reagent S4->S5 S6 Measure Fluorescence (Membrane Integrity) S5->S6 Readout

Fig 2. Self-validating workflow isolating metabolite-driven toxicity from parent compound effects.

Step-by-Step Methodology

Phase 1: Cell Preparation & Self-Validation Setup

  • Cell Seeding: Seed HepG2 cells (chosen for their retained basal CYP450 metabolic competence) at a density of 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • CYP450 Inhibition (The Self-Validating Step): Divide the plate into two cohorts. To the "Validation Cohort," add 1 mM of 1-aminobenzotriazole (1-ABT) 2 hours prior to compound treatment to irreversibly inhibit CYP450 enzymes. Leave the "Standard Cohort" untreated.

Phase 2: Compound Dosing 3. Serial Dilution: Prepare a 7-point serial dilution of 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid ranging from 1 µM to 500 µM in assay medium. 4. Treatment: Apply the compound dilutions to both the Standard and Validation cohorts. Include a vehicle control (0.1% DMSO) and a positive control for membrane rupture (e.g., 20 µg/mL Digitonin). 5. Incubation: Incubate the plate for 48 hours to allow sufficient time for metabolic defluorination and subsequent intracellular accumulation of fluoroacetate.

Phase 3: CytoTox-Fluor™ Execution 6. Reagent Preparation: Reconstitute the bis-AAF-R110 peptide substrate in the provided assay buffer as per the manufacturer's guidelines [2]. 7. Addition: Add an equal volume of the CytoTox-Fluor™ Reagent to each well (e.g., 100 µL reagent to 100 µL medium). 8. Incubation: Mix briefly on an orbital shaker and incubate for 30–60 minutes at 37°C. (Causality note: The bis-AAF-R110 substrate cannot cross intact cell membranes. It is only cleaved by dead-cell proteases leaked into the medium, emitting a fluorescent signal). 9. Measurement: Measure fluorescence using a microplate reader (Excitation: 485 nm / Emission: 520 nm). Calculate the IC50 based on the fluorescence fold-change relative to the vehicle control.

References

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. Available at:[Link]

  • Salwiczek, M., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem, 3(10), 1493-1498. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug discovery teams and biochemists utilizing specialized fluorinated building blocks like 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid . While this β-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug discovery teams and biochemists utilizing specialized fluorinated building blocks like 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid . While this β-amino acid derivative is an invaluable tool for synthesizing peptidomimetics and small-molecule inhibitors, its unique structural motifs dictate strict, non-negotiable end-of-life handling procedures.

Relying solely on a basic Safety Data Sheet (SDS) is insufficient for complex laboratory logistics. This guide provides a mechanistic, self-validating operational plan for the safe handling and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and protecting both personnel and the environment.

Chemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the causality behind the molecule's reactivity and environmental impact. The disposal logistics for 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid are governed by three primary structural features:

  • The Fluorine Factor (Halogenated Waste): The carbon-fluorine bond is exceptionally stable. During standard incineration, fluorinated organics do not simply combust into CO₂ and H₂O; they generate highly toxic and corrosive hydrogen fluoride (HF) gas. Therefore, any liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste streams[1]. Facilities processing this waste must utilize rotary kiln incineration equipped with specialized caustic scrubbers to neutralize the HF[1].

  • The Phenolic Moiety: The hydroxyl group on the benzene ring renders this compound a phenol derivative. Phenols are notorious for their ecotoxicity and ability to penetrate biological membranes. Sink disposal is universally prohibited for phenolic compounds under EPA "cradle-to-grave" mandates[2].

  • Zwitterionic Behavior: As an amino acid, this compound possesses both a basic amine (-NH₂) and an acidic carboxylic acid (-COOH). Its solubility is highly pH-dependent. Mixing it with highly acidic or basic waste streams without prior neutralization can lead to sudden precipitation, clogging waste carboys, or triggering unexpected exothermic reactions.

Waste Segregation Matrix

Quantitative and categorical data regarding the disposal of this compound must be strictly organized to prevent cross-contamination.

Table 1: Operational Waste Segregation for 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid

Waste Stream CategoryPhysical StatePrimary Chemical HazardEPA/RCRA ClassificationApproved SAA ContainerFinal Treatment Route
Pure Compound / Stock Solid PowderEcotoxic (Phenol), HalogenatedHazardous Solid WasteDouble-bagged, sealed polyethyleneRotary Kiln Incineration
Reaction Solvents (e.g., DMSO, MeOH)LiquidFlammable, HalogenatedHalogenated Organic WasteHDPE Carboy (Vented Cap)Incineration with Caustic Scrubbing
Aqueous Buffers LiquidCorrosive / EcotoxicAqueous Hazardous WasteHDPE CarboyChemical Precipitation / Neutralization
Contaminated PPE SolidTrace ToxicitySolid Hazardous WasteLabeled Bio/Chem Hazard BinLandfill / Incineration

Self-Validating Disposal Protocol

A robust safety protocol must be a self-validating system—meaning each step includes a built-in check to verify safety and compliance before proceeding to the next.

Phase 1: Waste Characterization and Quenching

  • Identify the Matrix: Determine the solvent system in which the 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is dissolved.

  • pH Validation (Aqueous only): If the compound is in an aqueous solution, use a calibrated pH meter or high-resolution indicator strips to verify the pH is between 6.0 and 8.0.

    • Causality: Highly acidic or basic conditions can cause the zwitterionic compound to precipitate rapidly. Neutralizing the solution prevents sludge formation and dangerous pressure buildup in the waste carboy.

  • Validation Check: Visually inspect the solution for particulates. If cloudy, filter the precipitate and treat the filter paper as solid hazardous waste.

Phase 2: Halogenated Segregation

  • Select the Receptacle: Use a designated High-Density Polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Solvents."

  • Transfer: Slowly pour the solution into the carboy using a dedicated funnel.

    • Causality: Mixing halogenated waste (containing the fluorine atom) with non-halogenated waste is a severe regulatory violation[3]. It exponentially increases the volume of waste requiring expensive caustic scrubbing, driving up disposal costs[1].

  • Validation Check: Ensure the waste carboy is no more than 80% full to allow for vapor expansion.

Phase 3: Satellite Accumulation Area (SAA) Management

  • Labeling: Immediately affix a hazardous waste label to the container. Under EPA Subpart K regulations for academic and research labs, the label must clearly state "Halogenated Organic Solvents" and include the accumulation start date[4].

  • Storage: Place the container in a secondary containment tray within the designated SAA. Incompatible chemicals (e.g., strong oxidizers) must be kept apart in separate containment zones[5].

    • Causality: Secondary containment prevents catastrophic chemical mixing if the primary HDPE carboy fails or leaks.

  • Validation Check: Inspect the SAA weekly for leaks and ensure containers are closed unless actively adding waste[5].

Phase 4: Cradle-to-Grave Manifesting

  • Initiate Pickup: Once the carboy reaches the 80% fill line, or the accumulation time limit is reached, initiate a pickup request with your Environmental Health & Safety (EHS) department.

  • RCRA Manifesting: Ensure the waste is manifested for "High-Temperature Incineration with Caustic Scrubbing." This guarantees the complete destruction of the fluorinated compound without releasing HF gas into the atmosphere[2].

Operational Workflow Visualization

The following diagram maps the logical decision tree for processing this specific chemical waste, ensuring rapid, error-free segregation at the bench.

WasteWorkflow Start 3-Amino-3-(5-fluoro-2-hydroxyphenyl) propanoic acid Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, PPE, Vials) CheckState->Solid Powder/Contaminated items Liquid Liquid Waste (Dissolved in Solvents/Buffers) CheckState->Liquid Solutions/Reaction mixtures SolidPack Double-Bag in Sealed Polyethylene Containers Solid->SolidPack LiquidCheck pH Check & Neutralization (Target pH 6.0 - 8.0) Liquid->LiquidCheck SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling SolidPack->SAA Halogenated Route to HALOGENATED Organic Waste Stream LiquidCheck->Halogenated Due to C-F bond Halogenated->SAA Incineration Rotary Kiln Incineration (with Caustic HF Scrubbers) SAA->Incineration EPA RCRA Manifested Transport

Figure 1: Self-validating waste segregation and disposal workflow for fluorinated amino acids.

References

  • Technical Resource Document: Treatment Technologies for Halogen
  • Laboratory Hazardous Waste Disposal Guidelines. cwu.edu.
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. emsllcusa.com.
  • Chemical waste management: combining compatible used organic solvents. louisville.edu.

Sources

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